Trisulfo-Cy5-Alkyne
Beschreibung
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Eigenschaften
Molekularformel |
C37H45N3O10S3 |
|---|---|
Molekulargewicht |
788.0 g/mol |
IUPAC-Name |
2-[5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C37H45N3O10S3/c1-6-21-38-35(41)16-11-8-12-22-39-31-19-17-27(52(45,46)47)25-29(31)36(2,3)33(39)14-9-7-10-15-34-37(4,5)30-26-28(53(48,49)50)18-20-32(30)40(34)23-13-24-51(42,43)44/h1,7,9-10,14-15,17-20,25-26H,8,11-13,16,21-24H2,2-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50) |
InChI-Schlüssel |
DKRNQQAUDARDNM-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Trisulfo-Cy5-Alkyne for Researchers and Drug Development Professionals
Introduction
Trisulfo-Cy5-Alkyne is a highly versatile, water-soluble, near-infrared (NIR) fluorescent probe engineered for bio-orthogonal labeling through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[][2] Its exceptional properties, including high aqueous solubility, bright fluorescence, and a bio-inert alkyne handle, make it an invaluable tool for researchers in molecular biology, cell biology, and drug development. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its application, and its utility in various research and drug discovery workflows.
The core structure of this compound is based on the cyanine (B1664457) 5 (Cy5) fluorophore, a member of the polymethine dye family. The "Trisulfo" designation indicates the presence of three sulfonate groups, which impart excellent water solubility, a critical feature for biological applications as it prevents aggregation and the need for organic co-solvents that can be detrimental to sensitive biological systems. The alkyne group serves as a reactive handle for covalent attachment to azide-modified biomolecules.
Core Properties and Variants
This compound is available in two primary variants: this compound and Trisulfo-Cy5.5-Alkyne. The key distinction between these variants lies in their spectral properties, which arise from a slight difference in the length of the polymethine chain in the cyanine core. This difference allows for flexibility in experimental design, particularly in multiplexing experiments where distinct spectral channels are required.
Quantitative Data Summary
| Property | This compound | Trisulfo-Cy5.5-Alkyne |
| Chemical Formula | C37H45N3O10S3 | C44H47N3O13S4 |
| Molecular Weight | 788 g/mol | 954.1 g/mol |
| CAS Number | 2055138-90-2 | 2055046-12-1 |
| Excitation Maximum (λex) | ~647 nm[3] | ~678 nm[4] |
| Emission Maximum (λem) | ~670 nm[3] | ~694 nm[4] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹[3] | ~190,000 cm⁻¹M⁻¹[4] |
| Solubility | Water, DMSO, DMF[3] | Water, DMSO, DMF[4] |
| Appearance | Blue solid | Dark blue solid |
| Storage Conditions | -20°C, protected from light | -20°C, protected from light |
Mechanism of Action: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The utility of this compound is rooted in its ability to participate in the CuAAC reaction. This click chemistry reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with native biological processes. The reaction involves the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide-modified target molecule. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound. Optimization may be required depending on the specific biomolecule and experimental conditions.
General Workflow for Biomolecule Labeling
The general workflow for labeling a biomolecule with this compound involves two main stages: introduction of an azide (B81097) moiety into the target biomolecule and the subsequent click chemistry reaction with the alkyne-containing dye.
Protocol 1: Labeling of Proteins in Cell Lysate
This protocol describes the labeling of azide-modified proteins in a cell lysate. Azide groups can be metabolically incorporated into proteins using azide-bearing amino acid analogs like azidohomoalanine (AHA).
Materials:
-
Cell lysate containing azide-modified proteins
-
This compound
-
100 mM Copper(II) Sulfate (CuSO₄) in water
-
500 mM Sodium Ascorbate in water (prepare fresh)
-
100 mM THPTA ligand in water
-
Phosphate-Buffered Saline (PBS)
-
DMSO
Procedure:
-
Prepare Click Reaction Master Mix: For each 100 µL reaction, prepare a master mix containing:
-
10 µL of 100 mM CuSO₄
-
20 µL of 100 mM THPTA ligand
-
Mix well.
-
-
Prepare this compound Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine:
-
50 µL of cell lysate (1-5 mg/mL protein)
-
90 µL of PBS
-
2.5 µL of 10 mM this compound in DMSO (final concentration 250 µM)
-
-
Add 30 µL of the Click Reaction Master Mix.
-
-
Initiate the Reaction:
-
Add 10 µL of 500 mM sodium ascorbate to the reaction tube.
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Analysis:
-
The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.
-
Protocol 2: Labeling of Nucleic Acids
This protocol is for labeling alkyne-modified DNA or RNA with an azide-modified Trisulfo-Cy5. For this, an azide-functionalized version of the dye would be used with alkyne-modified nucleic acids. The principles of the click reaction remain the same.
Materials:
-
Alkyne-modified DNA/RNA (e.g., synthesized with alkyne-modified dNTPs)
-
Trisulfo-Cy5-Azide (or a similar azide-functionalized Cy5 dye)
-
100 mM Copper(II) Sulfate (CuSO₄) in water
-
500 mM Sodium Ascorbate in water (prepare fresh)
-
100 mM TBTA ligand in DMSO/t-butanol (4:1)
-
Nuclease-free water
-
DMSO
Procedure:
-
Prepare Reagents:
-
Dissolve Trisulfo-Cy5-Azide in DMSO to a 10 mM stock solution.
-
Prepare a 10 mM Cu(II)-TBTA solution by mixing the CuSO₄ and TBTA stock solutions.
-
-
Set up the Labeling Reaction:
-
In a nuclease-free tube, combine:
-
1 nmol of alkyne-modified nucleic acid in water
-
5-10 nmol of Trisulfo-Cy5-Azide (5-10 fold molar excess)
-
Add nuclease-free water to a final volume of 40 µL.
-
-
-
Add Catalyst:
-
Add 5 µL of 10 mM Cu(II)-TBTA solution.
-
-
Initiate the Reaction:
-
Add 5 µL of 500 mM sodium ascorbate.
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the labeled nucleic acid using ethanol (B145695) precipitation or a suitable spin column to remove unreacted dye and catalyst.
-
-
Analysis:
-
The labeled nucleic acid can be visualized by gel electrophoresis with fluorescence imaging.
-
Protocol 3: Live-Cell Imaging with Metabolic Labeling
This protocol describes the use of this compound for imaging metabolically labeled biomolecules in live cells. This example focuses on labeling newly synthesized proteins with azidohomoalanine (AHA). For live-cell imaging, copper-free click chemistry using a cyclooctyne-modified dye is often preferred to avoid copper toxicity. However, with careful optimization of copper concentrations and the use of copper-chelating ligands, CuAAC can be adapted for fixed-cell imaging and, in some cases, for short-term live-cell experiments. The following is a general protocol for fixed-cell imaging after metabolic labeling.
Materials:
-
Cells cultured on coverslips
-
Methionine-free cell culture medium
-
Azidohomoalanine (AHA)
-
This compound
-
Click chemistry catalyst solution (e.g., from a commercial kit, containing CuSO₄, a copper-chelating ligand, and a reducing agent)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Replace the normal culture medium with methionine-free medium supplemented with AHA (typically 25-50 µM).
-
Incubate the cells for a desired period (e.g., 1-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash the cells with PBS containing 3% BSA.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing this compound and the catalyst system.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells multiple times with PBS containing 3% BSA.
-
Counterstain the nuclei with DAPI in the mounting medium.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 and DAPI.
-
Applications in Drug Development
This compound and the underlying click chemistry are powerful tools in various stages of drug development.
-
Target Identification and Validation: Metabolic labeling with azide- or alkyne-modified probes, followed by click chemistry with this compound, can be used to identify and visualize the protein targets of a drug candidate.
-
Antibody-Drug Conjugate (ADC) Development: this compound can be used to fluorescently label ADCs for in vitro and in vivo tracking studies. This allows for the visualization of ADC internalization, trafficking, and biodistribution.[5]
-
High-Throughput Screening (HTS): Click chemistry-based assays can be developed for HTS to identify compounds that inhibit or modulate a specific biological process. The bright fluorescence of Trisulfo-Cy5 provides a robust signal for detection in a high-throughput format.
-
Drug Delivery and Pharmacokinetics: By attaching this compound to a drug molecule or a drug delivery vehicle (e.g., nanoparticles, liposomes), its uptake, distribution, and clearance can be monitored in cells and animal models.
Signaling Pathway Analysis: Visualizing Glycosylation in a Cellular Pathway
This compound can be employed to study post-translational modifications, such as glycosylation, which are crucial in many signaling pathways. For instance, aberrant glycosylation is a hallmark of cancer and can affect cell signaling. The following diagram illustrates a hypothetical workflow for visualizing changes in cell surface glycosylation in response to a growth factor signaling pathway.
References
Trisulfo-Cy5-Alkyne chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Trisulfo-Cy5-Alkyne, a near-infrared fluorescent dye. It includes detailed experimental protocols for its application in bio-conjugation via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry, as well as its use in fluorescence microscopy and flow cytometry.
Core Properties of this compound
This compound is a highly water-soluble and photostable cyanine (B1664457) dye functionalized with an alkyne group.[1][2] This terminal alkyne allows for its covalent attachment to azide-modified biomolecules through a highly efficient and specific click chemistry reaction.[3][4] The three sulfonate groups contribute to its high aqueous solubility, minimizing aggregation and non-specific binding in biological applications.[1] Its fluorescence in the near-infrared region of the spectrum makes it an ideal probe for in vitro and in vivo imaging, as it minimizes interference from cellular autofluorescence.[3][4]
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
The key properties of this compound are summarized in the table below. These properties make it a versatile tool for a wide range of fluorescence-based assays.
| Property | Value | Reference |
| Chemical Formula | C₃₇H₄₅N₃O₁₀S₃ | [5] |
| Molecular Weight | 787.96 g/mol | [1] |
| CAS Number | 2055138-90-2 | [5] |
| Appearance | Dark blue solid | [6] |
| Solubility | Water, DMSO, DMF, DCM | [5] |
| Excitation Maximum (λex) | ~647 nm | [3][5] |
| Emission Maximum (λem) | ~662-670 nm | [5][7] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [5][8] |
| Fluorescence Quantum Yield (Φ) | Data not available for this compound. For the structurally similar diSulfo-Cy5 alkyne, the quantum yield is reported to be 0.28. | [7] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [5][9][10] |
Experimental Protocols
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol describes a general method for labeling azide-modified biomolecules with this compound. The reaction components and concentrations may require optimization depending on the specific biomolecule being labeled.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF for dissolving the dye
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
-
Add the this compound stock solution to the reaction mixture. The molar ratio of dye to biomolecule may need to be optimized, but a starting point of 2-5 molar equivalents of dye is recommended.
-
Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this mixture to the reaction tube to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. The reaction can also be performed at 4°C for overnight incubation.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by size-exclusion chromatography, dialysis, or other appropriate purification methods.
-
-
Characterization:
-
Confirm the labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~647 nm (for Trisulfo-Cy5). The degree of labeling can be calculated using the molar extinction coefficients of the protein and the dye.
-
Caption: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Workflow.
Fluorescence Microscopy Protocol
This protocol outlines a general procedure for imaging cells labeled with this compound conjugates.
Materials:
-
Cells grown on coverslips or in imaging dishes
-
This compound labeled probe
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Wash buffer (e.g., PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~620-650 nm, Emission: ~660-700 nm)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with the this compound labeled probe at an optimized concentration and for a suitable duration.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS to remove unbound probe.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium, optionally containing DAPI for nuclear staining.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with a Cy5 filter set.
-
Acquire images and perform any necessary image analysis.
-
Flow Cytometry Protocol
This protocol provides a general guideline for analyzing cells labeled with this compound conjugates using flow cytometry.
Materials:
-
Cell suspension
-
This compound labeled probe
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate detectors
Procedure:
-
Cell Preparation and Labeling:
-
Prepare a single-cell suspension of the target cells.
-
Incubate the cells with the this compound labeled probe at an optimized concentration.
-
-
Washing:
-
Wash the cells twice with flow cytometry buffer to remove unbound probe.
-
-
Resuspension:
-
Resuspend the cells in an appropriate volume of flow cytometry buffer.
-
-
Data Acquisition:
-
Analyze the labeled cells on a flow cytometer using the red laser for excitation and an appropriate emission filter (e.g., 660/20 nm bandpass filter).
-
Collect data and perform subsequent analysis.
-
Applications in Research and Drug Development
This compound is a valuable tool for a variety of applications in biological research and drug development, including:
-
Fluorescence Imaging: Its near-infrared fluorescence makes it suitable for high-resolution imaging of labeled biomolecules in cells and tissues with reduced background fluorescence.
-
Flow Cytometry: It can be used for the detection and quantification of specific cell populations or cellular components.
-
Protein Labeling and Tracking: Covalently attaching this compound to proteins allows for the study of their localization, trafficking, and interactions.[11]
-
Nucleic Acid Labeling: It can be incorporated into DNA or RNA probes for use in fluorescence in situ hybridization (FISH) and other nucleic acid detection methods.
-
Drug Discovery: The dye can be conjugated to drug candidates to study their uptake, distribution, and target engagement in cellular and animal models.
Signaling Pathways and Experimental Workflows
While this compound is a versatile labeling reagent, it does not inherently target a specific signaling pathway. Instead, it is used to fluorescently tag a molecule of interest (e.g., a protein, lipid, or drug) that is involved in a particular pathway. The choice of the azide-modified biomolecule dictates the biological process being investigated.
The general experimental workflow for utilizing this compound to study a biological process is outlined below.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 8. cenmed.com [cenmed.com]
- 9. amsbio.com [amsbio.com]
- 10. amsbio.com [amsbio.com]
- 11. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Mechanism of Action of Trisulfo-Cy5-Alkyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Trisulfo-Cy5-Alkyne, a near-infrared fluorescent probe, and its application in click chemistry for the labeling and detection of biomolecules. It details the underlying mechanism of action, provides key quantitative data, outlines experimental protocols, and presents a visual representation of a relevant experimental workflow.
Core Concepts: this compound and Click Chemistry
This compound is a specialized fluorescent dye designed for high-sensitivity applications in complex biological samples. Its structure comprises three key components:
-
Trisulfo Group: Three sulfonate (SO₃⁻) groups confer high water solubility, which is crucial for biocompatibility and preventing aggregation in aqueous buffers.
-
Cy5 (Cyanine 5) Core: This cyanine (B1664457) dye is responsible for the molecule's fluorescent properties, with excitation and emission maxima in the far-red region of the spectrum (~647 nm and ~670 nm, respectively). This spectral range is advantageous for biological imaging as it minimizes autofluorescence from cellular components.[1]
-
Terminal Alkyne Group: This functional group serves as a reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[2]
The primary "click" reaction utilized with this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction forms a stable triazole linkage between the alkyne on the Trisulfo-Cy5 molecule and an azide (B81097) group that has been incorporated into a target biomolecule.[3][4][5]
Mechanism of Action: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a multi-step catalytic cycle that ensures high specificity and yield under mild, biologically compatible conditions. The key steps are outlined below:
-
Formation of Copper(I) Acetylide: The reaction is initiated by the coordination of a copper(I) ion to the terminal alkyne of this compound. This interaction increases the acidity of the terminal proton, facilitating its removal and the formation of a copper(I) acetylide intermediate. This step is crucial for activating the alkyne for reaction with the azide.
-
Coordination of the Azide: The azide-modified biomolecule then coordinates to the copper center of the acetylide intermediate.
-
Cycloaddition and Formation of a Metallacycle: A [3+2] cycloaddition reaction occurs between the activated alkyne and the coordinated azide, leading to the formation of a six-membered copper-containing metallacycle.
-
Ring Contraction and Protonolysis: The metallacycle is unstable and rapidly rearranges to a more stable five-membered triazolyl-copper intermediate. Subsequent protonolysis cleaves the copper-carbon bond, yielding the final 1,4-disubstituted triazole product and regenerating the copper(I) catalyst, which can then participate in another reaction cycle.
This catalytic cycle is highly efficient, leading to a significant rate acceleration compared to the uncatalyzed thermal reaction.[4]
Quantitative Data
The following table summarizes the key spectroscopic properties of this compound. It is important to note that while the properties of the free dye are well-characterized, the quantum yield and photostability of the final triazole conjugate may vary depending on the local environment of the labeled biomolecule.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~647 nm | [1] |
| Emission Maximum (λem) | ~670 nm | [1] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1] |
| Molecular Weight | ~788 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Quantum Yield (Φ) | Data not available for the triazole conjugate. The quantum yield of Cy5 can be influenced by conjugation. | |
| Photostability | Cy5 photostability can be enhanced by covalent linkage to stabilizers. The triazole linkage itself is highly stable. | [6][7] |
Experimental Protocols
The following is a general protocol for the labeling of an azide-modified protein with this compound via a CuAAC reaction. This protocol should be optimized for specific applications.
Reagent Preparation
-
Azide-modified Protein: Prepare the protein in a buffer free of primary amines (e.g., Tris) and azides. A suitable buffer is phosphate-buffered saline (PBS) at pH 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO or water. Store at -20°C, protected from light.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.
-
Copper(I)-stabilizing Ligand (e.g., THPTA) Stock Solution: Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water. THPTA is recommended for its water solubility and ability to protect biomolecules from oxidative damage.
-
Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
Labeling Reaction
-
In a microcentrifuge tube, combine the azide-modified protein (1 equivalent) with the reaction buffer (e.g., PBS).
-
Add the this compound stock solution to achieve a final concentration of 2-10 equivalents relative to the protein.
-
Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing, protected from light.
Purification of the Labeled Protein
Removal of unreacted dye is critical for downstream applications. The choice of purification method depends on the protein's properties and the required purity.
-
Spin Columns/Gel Filtration: Ideal for rapid purification of small sample volumes. The reaction mixture is passed through a resin that separates molecules based on size. The larger labeled protein elutes while the smaller, unreacted dye is retained.
-
Size-Exclusion Chromatography (SEC): Offers higher resolution and is suitable for a final polishing step.
-
Dialysis: A suitable method for larger sample volumes where speed is not a primary concern. The reaction mixture is placed in a dialysis bag with a molecular weight cutoff that retains the protein while allowing the free dye to diffuse out.
Experimental Workflow: Metabolic Labeling and Detection of Glycoproteins
A powerful application of click chemistry with this compound is the detection of post-translationally modified proteins. The following workflow describes the metabolic labeling of a glycoprotein, α-dystroglycan (α-DG), with an alkyne-tagged precursor, followed by detection with an azide-modified Cy5 dye. While the original study used a Cy5-picolyl azide, the principle is directly applicable to a scenario where the biomolecule is azide-labeled and detected with this compound.
-
Metabolic Labeling: Cells are incubated with an alkyne-tagged precursor of a glycan component (e.g., an alkyne-tagged ribitol-5-phosphate derivative for α-DG).[8] This precursor is metabolically incorporated into the glycans of the target protein.
-
Cell Lysis and Immunoprecipitation: The cells are lysed, and the target protein (α-DG) is isolated using immunoprecipitation with a specific antibody.
-
Click Chemistry Reaction: The isolated, alkyne-labeled protein is then reacted with an azide-modified Cy5 dye (or in our case, an azide-labeled protein would be reacted with this compound) via a CuAAC reaction.
-
Detection and Analysis: The labeled protein is then analyzed by SDS-PAGE and in-gel fluorescence imaging to visualize the successfully labeled glycoprotein.
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its high water solubility and far-red fluorescence make it particularly well-suited for applications in complex biological systems. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides a robust and specific method for conjugating the dye to azide-modified targets, enabling a wide range of applications in proteomics, genomics, and drug discovery. The provided protocols and workflow serve as a foundation for researchers to design and implement their own labeling and detection strategies using this advanced fluorescent probe.
References
- 1. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 2. abpbio.com [abpbio.com]
- 3. Bioconjugation application notes [bionordika.fi]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkyne-tagged ribitol-5-phosphate derivatives for metabolic labelling of alpha-dystroglycan - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trisulfo-Cy5-Alkyne: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photophysical properties and applications of Trisulfo-Cy5-Alkyne, a near-infrared fluorescent probe. The information is tailored for professionals in research and drug development who utilize fluorescent labeling techniques.
Core Properties of this compound
This compound is a water-soluble cyanine (B1664457) dye that is a valuable tool for biological labeling and imaging. Its key features include a terminal alkyne group for covalent attachment via click chemistry and three sulfonate groups that enhance its water solubility and reduce aggregation. This dye is particularly useful for direct imaging of low-abundance targets due to its brightness and photostability.[1] Its fluorescence is stable across a pH range of 4 to 10.[1]
Below is a summary of the key quantitative data for this compound:
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646-649 nm | [1][2][3][4] |
| Emission Maximum (λem) | ~662-671 nm | [1][2] |
| Molar Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | [1][2][3][4] |
| Molecular Weight | ~788 g/mol | [2][3][4] |
| Solubility | Water, DMSO, DMF | [1][2] |
| Recommended Laser Lines | 633 nm or 647 nm | [1][5] |
Experimental Protocols
A standard protocol to determine the fluorescence quantum yields and spectral properties of cyanine dyes involves comparing the integrated fluorescence profile to a well-known standard under controlled conditions.[6]
Methodology:
-
Preparation of Dye Solutions: Prepare a stock solution of this compound in an appropriate solvent such as methanol (B129727), acetonitrile, or DMSO.[7] Subsequently, create a series of working solutions at concentrations around 1-10 µM in the desired buffer (e.g., 0.05 M Tris-HCl, pH 7.9).[7]
-
Preparation of a Standard: A suitable reference standard with a known quantum yield in the far-red spectral region, such as Nile Blue in methanol (quantum yield = 0.27), should be prepared.[7] The concentration of the standard should be adjusted so that its optical density at the excitation wavelength is similar to that of the this compound solutions.[7]
-
Absorbance Measurements: Acquire the UV-visible absorption spectra of all solutions using a spectrophotometer to determine the absorbance at the excitation wavelength.[7]
-
Fluorescence Measurements: Using a fluorescence spectrophotometer, measure the fluorescence emission spectra of the dye solutions and the standard. The excitation wavelength should be set to the absorption maximum of the dye.
-
Data Analysis: The fluorescence quantum yield can be calculated by comparing the integrated fluorescence intensity of the this compound solution to that of the standard.
This compound's terminal alkyne group allows for its conjugation to azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][8] This reaction is highly specific and can be performed in aqueous solutions at room temperature.[8]
Methodology for Labeling Azide-Modified Biomolecules:
-
Prepare Stock Solutions:
-
Azide-modified biomolecule in a suitable buffer.
-
This compound in water or DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄) in water.
-
A reducing agent, such as sodium ascorbate (B8700270), in water (prepare fresh).
-
A copper chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), in water to improve reaction efficiency and biocompatibility.[9]
-
-
Reaction Setup:
-
Incubation: Protect the reaction from light and incubate for 30 minutes to 1 hour at room temperature.[9]
-
Purification: The labeled product can be purified from unreacted dye and catalyst using methods such as acetone (B3395972) or ethanol (B145695) precipitation for oligonucleotides and DNA, or size exclusion chromatography for proteins.[10]
Applications in Drug Development and Research
The ability to covalently label biomolecules with this compound makes it a powerful tool in various research and drug development applications.
-
Fluorescence Microscopy and Imaging: Labeled proteins, nucleic acids, or small molecules can be visualized within live or fixed cells to study their localization, trafficking, and interactions.
-
Flow Cytometry: Cells labeled with Trisulfo-Cy5 can be identified and sorted based on their fluorescence.
-
High-Throughput Screening: The bright and stable fluorescence of Cy5 dyes is advantageous for developing robust assays for screening compound libraries.
-
In Vivo Imaging: As a near-infrared dye, Trisulfo-Cy5 allows for deeper tissue penetration and reduced autofluorescence, making it suitable for in vivo imaging studies in animal models.
The development of "triple click chemistry" platforms highlights the ongoing innovation in this field, enabling the rapid and selective synthesis of complex, highly functional molecules with significant potential in drug development and materials science.[11]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. cenmed.com [cenmed.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. interchim.fr [interchim.fr]
- 9. confluore.com.cn [confluore.com.cn]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. sciencedaily.com [sciencedaily.com]
Trisulfo-Cy5-Alkyne: A Technical Guide to its Water Solubility, Advantages, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core attributes of Trisulfo-Cy5-Alkyne, a near-infrared (NIR) fluorescent dye increasingly utilized in advanced biological research and drug development.[1][2] We delve into its exceptional water solubility, the significant advantages this confers, and provide detailed experimental protocols for its primary application in bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry".
Core Properties and Enhanced Water Solubility
This compound is a member of the cyanine (B1664457) dye family, specifically a sulfonated derivative of Cy5 equipped with a terminal alkyne group.[3] Its key characteristic, as indicated by its name, is the presence of three sulfonate (SO₃⁻) groups. These moieties are pivotal to its high hydrophilicity and excellent solubility in aqueous solutions, a significant advantage over non-sulfonated cyanine dyes which are often only soluble in organic solvents like DMSO or DMF.[4] While this compound is also soluble in DMSO, DMF, and DCM, its aqueous solubility is a critical feature for biological applications.[3]
The enhanced water solubility imparted by the sulfonate groups minimizes the need for organic co-solvents in labeling reactions, which can be detrimental to the structure and function of sensitive biomolecules such as proteins and antibodies. This property also reduces the tendency of the dye to aggregate in aqueous buffers, leading to more reliable and reproducible conjugation and brighter fluorescent signals.
Key Advantages in Research and Drug Development
The unique combination of a terminal alkyne, a photostable Cy5 core, and high water solubility makes this compound a powerful tool for a range of applications:
-
Biocompatible Labeling: The ability to perform labeling in aqueous buffers is crucial for maintaining the native conformation and activity of proteins, enzymes, and antibodies.
-
High Specificity through Click Chemistry: The alkyne group allows for highly specific and efficient covalent bond formation with azide-modified biomolecules.[3] This bioorthogonal reaction does not interfere with other functional groups present in biological systems, ensuring that the dye is attached only at the desired location.[5]
-
Bright and Photostable Near-Infrared (NIR) Signal: The Cy5 core provides strong absorption and emission in the far-red to near-infrared spectrum (typically around 650 nm excitation and 670 nm emission), a region where autofluorescence from biological samples is minimal.[4] This leads to a high signal-to-noise ratio in fluorescence imaging applications.
-
Versatility in Applications: this compound can be used to label a wide array of azide-modified molecules, including proteins, peptides, nucleic acids, and small molecules, for applications in fluorescence microscopy, flow cytometry, and in vivo imaging.
-
Utility in Drug Delivery and Antibody-Drug Conjugates (ADCs): The precise and stable conjugation afforded by click chemistry is highly advantageous in the development of ADCs and other targeted drug delivery systems.[6] The fluorescent properties of the dye can be used to track the biodistribution and cellular uptake of these therapeutics.
Quantitative Data Summary
The photophysical and chemical properties of this compound and related compounds are summarized in the table below for easy comparison.
| Property | This compound | diSulfo-Cy5 Alkyne | Trisulfo-Cy5.5-Alkyne |
| Molecular Weight | 788 g/mol [3] | 701.8 g/mol [7] | 954.1 g/mol [8] |
| Excitation Maximum (λex) | 647 nm[3] | 646 nm[7] | 678 nm[8] |
| Emission Maximum (λem) | 670 nm[3] | 662 nm[7] | 694 nm[8] |
| Extinction Coefficient | 250,000 M⁻¹cm⁻¹[3] | 271,000 M⁻¹cm⁻¹[7] | 190,000 M⁻¹cm⁻¹[8] |
| Solubility | Water, DMSO, DMF, DCM[3] | Water, DMSO, DMF[7] | Water, DMSO, DMF, DCM[8] |
| Purity | >95%[3] | Not Specified | >90%[8] |
Experimental Protocols and Methodologies
The primary application of this compound is the labeling of azide-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below are detailed protocols for the preparation of reagents and the labeling of proteins.
Preparation of Stock Solutions
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in nuclease-free water or anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution of CuSO₄ in deionized water. This solution can be stored at room temperature.
-
Ligand (THPTA) Stock Solution: Prepare a 100 mM stock solution of a water-soluble Cu(I)-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water. This ligand is crucial for protecting the target biomolecule from damage by reactive oxygen species and improving the reaction efficiency. Store at -20°C.
-
Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a 300 mM stock solution of sodium ascorbate (B8700270) in deionized water. This solution should be prepared fresh for each experiment as it is prone to oxidation.
Protocol for Labeling Azide-Modified Proteins
This protocol is a general guideline and may require optimization depending on the specific protein and the number of azide (B81097) modifications.
-
Prepare the Protein: Dissolve the azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare the Catalyst Premix: In a microcentrifuge tube, mix 5 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA stock solution for a final reaction volume of 200 µL. Allow this mixture to stand for 5 minutes at room temperature to form the copper-ligand complex.
-
Initiate the Labeling Reaction:
-
To your protein solution, add the this compound stock solution to achieve a 2-10 fold molar excess over the protein.
-
Add the CuSO₄/THPTA premix to the protein-dye mixture.
-
Initiate the click reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution.
-
Gently vortex the reaction mixture.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
Purification of the Labeled Protein: It is critical to remove the unreacted dye and catalyst components. This can be achieved through several methods:
-
Size-Exclusion Chromatography (SEC) / Spin Columns: This is the most common and efficient method for separating the labeled protein from small molecule reactants. Use a resin with an appropriate molecular weight cutoff for your protein.
-
Dialysis: This method is suitable for larger sample volumes but is more time-consuming. Use a dialysis membrane with a molecular weight cutoff that will retain the protein while allowing the small molecules to diffuse out.
-
Mandatory Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for labeling azide-modified proteins with this compound.
Logical Relationship of this compound's Advantages
Caption: Interplay of properties, advantages, and applications of this compound.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Harnessing Cyanine Reactivity for Optical Imaging and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Trisulfo-Cy5.5-Alkyne, 2055046-12-1 | BroadPharm [broadpharm.com]
A Technical Guide to Trisulfo-Cy5-Alkyne for Fluorescent Labeling of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Trisulfo-Cy5-Alkyne, a near-infrared (NIR) fluorescent dye designed for the covalent labeling of biomolecules through click chemistry.[1][2] Its exceptional brightness, high water solubility, and bio-orthogonal reactivity make it an invaluable tool in various life science and drug development applications.
Core Concepts: Understanding this compound
This compound is a derivative of the well-established Cyanine5 (Cy5) dye.[3] The "Trisulfo" prefix indicates the presence of three sulfonate (SO₃⁻) groups, which confer high hydrophilicity and solubility in aqueous buffers.[][5] This property is critical for biological applications as it minimizes the use of organic co-solvents and prevents dye aggregation, which can lead to fluorescence quenching and non-specific binding.[][6]
The molecule is functionalized with a terminal alkyne group, enabling it to react with azide-modified biomolecules via a highly efficient and specific Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[7][8][9] This bio-orthogonal reaction is highly specific because neither alkyne nor azide (B81097) groups are typically found in natural biological systems, ensuring that the dye is attached only at the desired location.[10]
Physicochemical and Spectral Properties
The quantitative properties of this compound are summarized below. For comparison, data for the related Trisulfo-Cy5.5-Alkyne, which has a shifted spectral profile, is also included.
Table 1: Physicochemical Properties
| Property | This compound | Trisulfo-Cy5.5-Alkyne |
| Molecular Formula | C₃₇H₄₅N₃O₁₀S₃[7] | C₄₄H₄₇N₃O₁₃S₄[11] |
| Molecular Weight | 788 g/mol [7] | 954.1 g/mol [11] |
| CAS Number | 2055138-90-2[7][12] | 2055046-12-1[11] |
| Purity | ≥95%[7] | ≥90%[11] |
| Solubility | Water, DMSO, DMF[7][11] | Water, DMSO, DMF[11] |
| Storage Condition | -20°C, protect from light[7][9] | -20°C[11] |
Table 2: Spectral Properties
| Property | This compound | Trisulfo-Cy5.5-Alkyne |
| Excitation Maximum (λex) | 646 - 647 nm[7] | 673 - 678 nm[11] |
| Emission Maximum (λem) | 662 - 670 nm[7] | 694 - 707 nm[11] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹[3][7] | ~190,000 cm⁻¹M⁻¹[11] |
| Fluorescence Profile | Far-Red[6] | Near-Infrared (NIR)[1][2][13] |
Key Reaction: Copper-Catalyzed Click Chemistry
The core of the labeling methodology is the CuAAC reaction, which forms a stable triazole linkage between the dye's alkyne group and an azide group on the target biomolecule.
Caption: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
Experimental Protocol: Labeling Azide-Modified Biomolecules
This protocol provides a general framework for labeling azide-modified biomolecules (e.g., proteins, nucleic acids) with this compound. Optimization may be required based on the specific biomolecule.
Materials and Reagents Required
-
Azide-modified biomolecule
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 10 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Purification column (e.g., size-exclusion chromatography, desalting column) appropriate for the biomolecule
Step-by-Step Labeling Procedure
-
Prepare Reagents:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[]
-
Prepare fresh stock solutions of the catalyst components: CuSO₄ and sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified biomolecule solution.
-
Add the this compound stock solution to achieve a 2-10 fold molar excess over the biomolecule. The optimal ratio should be determined empirically.
-
If using a ligand, add TBTA or THPTA to the reaction mixture.
-
Add the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Initiate the reaction by adding the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
-
Incubation:
-
Mix the components gently but thoroughly.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. Protect the reaction from light.
-
-
Purification:
-
Remove the unreacted dye and catalyst components by passing the reaction mixture through a size-exclusion or desalting column.
-
Select a column with a molecular weight cutoff that will separate the labeled biomolecule from the small molecule reactants.
-
Collect the fractions containing the brightly colored, labeled biomolecule.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~647 nm (for Cy5).
-
Calculate the Degree of Labeling (DOL) using the molar extinction coefficients of the protein and the dye.
-
General Experimental Workflow
The entire process, from initial preparation to final analysis, follows a structured workflow.
Caption: Workflow for biomolecule labeling with this compound.
Chemical Structure and Functional Groups
The structure of this compound is designed for optimal performance in biological labeling experiments.
Caption: Key functional components of the this compound dye.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. cenmed.com [cenmed.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. abpbio.com [abpbio.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Trisulfo-Cy5.5-Alkyne, 2055046-12-1 | BroadPharm [broadpharm.com]
- 12. This compound | 2055138-90-2 [amp.chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
A Technical Guide to Trisulfonated Cyanine Dyes for Biomedical Research and Drug Development
Introduction
Trisulfonated cyanine (B1664457) dyes are a class of synthetic fluorescent molecules that have become indispensable tools in biomedical research and drug development. Characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic rings and bearing three sulfonate groups, these dyes exhibit exceptional photophysical properties. Their high molar extinction coefficients, moderate to high quantum yields, and tunable emission spectra across the visible and near-infrared (NIR) regions make them ideal for a wide range of fluorescence-based applications. The introduction of three sulfonate groups significantly enhances their aqueous solubility and reduces aggregation-induced fluorescence quenching, which are critical advantages for biological applications.[1][2] This guide provides an in-depth overview of the key features of trisulfonated cyanine dyes, including their quantitative photophysical properties, detailed experimental protocols for their use, and visualizations of common experimental workflows.
Core Photophysical Characteristics
The photophysical properties of trisulfonated cyanine dyes are dictated by the length of their polymethine chain and the nature of the heterocyclic nuclei. The addition of sulfonate groups has a minimal effect on the spectral properties but significantly improves their performance in aqueous environments.[1][3]
Key Advantages of Trisulfonation:
-
Enhanced Water Solubility: The three sulfonate groups render the dyes highly soluble in aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to sensitive biological samples like proteins.[1][2]
-
Reduced Aggregation: The negatively charged sulfonate groups prevent the formation of non-fluorescent dye aggregates, ensuring a brighter and more stable fluorescent signal, even at high labeling densities.[1]
-
Improved Biocompatibility: The increased hydrophilicity of trisulfonated dyes minimizes non-specific binding to cells and other biological components, leading to lower background signals and improved signal-to-noise ratios in imaging applications.
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters of commonly used trisulfonated cyanine dyes. These values are essential for selecting the appropriate dye for a specific application and for quantitative analysis of experimental data.
Table 1: Photophysical Properties of Trisulfonated Cyanine Dyes
| Dye | Excitation Max (λ_abs_) (nm) | Emission Max (λ_em_) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ_F_) (ns) |
| Trisulfonated Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | ~0.2 |
| Trisulfonated Cy5 | ~646 | ~662 | ~250,000 | ~0.20 | ~1.0 |
| Trisulfonated Cy7 | ~750 | ~776 | ~250,000 | ~0.12 | ~0.7 |
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule. The data presented here are typical values in aqueous buffers.
Experimental Protocols
The following sections provide detailed methodologies for common applications of trisulfonated cyanine dyes in biomedical research.
Antibody and Protein Labeling with NHS Esters
This protocol describes the covalent labeling of proteins, such as antibodies, with trisulfonated cyanine dye N-hydroxysuccinimidyl (NHS) esters, which react with primary amines (e.g., on lysine (B10760008) residues) to form stable amide bonds.
Materials:
-
Trisulfonated Cyanine Dye NHS Ester (e.g., Trisulfo-Cy5 NHS ester)
-
Antibody or protein to be labeled (in an amine-free buffer like PBS)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the trisulfonated cyanine dye NHS ester in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction:
-
Add the dye stock solution to the antibody solution. A molar ratio of 8-12 moles of dye per mole of antibody is a good starting point for optimization.
-
The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring.
-
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye.
Labeling of Thiolated Biomolecules with Maleimides
This protocol is for labeling biomolecules containing free sulfhydryl groups (thiols), such as cysteine residues in proteins or engineered thiols in oligonucleotides, with trisulfonated cyanine dye maleimides.
Materials:
-
Trisulfonated Cyanine Dye Maleimide (B117702) (e.g., Trisulfo-Cy5 Maleimide)
-
Thiolated biomolecule in a degassed, amine-free buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Purification column (e.g., size-exclusion or HPLC)
Procedure:
-
Reduction of Disulfides (if necessary): If the biomolecule contains disulfide bonds, dissolve it in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature.
-
Dye Preparation: Dissolve the trisulfonated cyanine dye maleimide in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction:
-
Add the dye stock solution to the thiolated biomolecule solution. A 10-20 fold molar excess of the maleimide dye is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Purify the conjugate from unreacted dye and other small molecules using an appropriate chromatography method.
In Vivo Imaging Protocol
This protocol outlines a general procedure for using a trisulfonated cyanine dye-conjugated antibody for in vivo tumor imaging in a mouse model.[4]
Materials:
-
Trisulfonated Cy7-conjugated antibody
-
Tumor-bearing mouse model
-
In vivo imaging system with appropriate NIR filters
-
Anesthetic
Procedure:
-
In Vivo Administration: Anesthetize the tumor-bearing mouse. Inject approximately 100 µL of the Cy7-antibody conjugate (typically 1-5 nmol of dye) via the tail vein.[4]
-
In Vivo Imaging: Acquire fluorescence images at various time points (e.g., 4, 24, 48, and 72 hours) post-injection to monitor the accumulation of the conjugate in the tumor and its clearance from other tissues. Use an appropriate excitation laser (e.g., 745 nm) and emission filter (e.g., 780 nm long-pass).[4]
-
Ex Vivo Analysis: At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the dissected tissues to confirm the in vivo findings.[4]
Visualizations of Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of key experimental processes involving trisulfonated cyanine dyes.
Conclusion
Trisulfonated cyanine dyes offer significant advantages for a wide array of biomedical research applications due to their enhanced water solubility, reduced aggregation, and bright, stable fluorescence. The ability to tune their spectral properties from the visible to the near-infrared range makes them highly versatile for multiplexed imaging and in vivo studies. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize these powerful fluorescent probes in their studies. By understanding their core features and following optimized experimental procedures, the full potential of trisulfonated cyanine dyes can be harnessed to advance our understanding of complex biological processes and accelerate the development of new therapeutics.
References
A Technical Guide to Bioorthogonal Chemistry with Fluorescent Alkynes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of bioorthogonal chemistry centered on the use of fluorescent alkynes. It details the core principles, compares the primary ligation chemistries, presents key quantitative data for probe selection, and offers detailed experimental protocols for cellular labeling and imaging.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions involve pairs of functional groups that are mutually reactive but remain inert to the vast array of functionalities present in biological molecules such as proteins, nucleic acids, and lipids. This unique characteristic allows for the specific labeling and visualization of biomolecules in their natural environment.
At the heart of many bioorthogonal strategies are the azide (B81097) and alkyne functional groups. The azide is a small, abiotic functional group that can be introduced into biomolecules through metabolic labeling or genetic code expansion. Its corresponding reactive partner, the alkyne, is then typically delivered as a probe conjugated to a reporter molecule, such as a fluorophore. The reaction between the azide and the alkyne, often termed "click chemistry," forms a stable triazole linkage, enabling the visualization and study of the labeled biomolecule.[1][2] Fluorescent alkynes, which are fluorophores derivatized with a reactive alkyne group, are central to the imaging applications of this technology.
Core Bioorthogonal Reactions Involving Alkynes
Two primary reactions dominate the landscape of bioorthogonal chemistry with alkynes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and versatile reaction that involves the cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] The catalyst significantly accelerates the reaction rate, allowing for rapid labeling. However, the requirement for a copper catalyst presents a challenge for live-cell imaging due to the cytotoxicity of free copper ions. To mitigate this, copper-chelating ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are often used to protect cells from copper-induced damage and to stabilize the catalytically active Cu(I) state.[3][4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a toxic metal catalyst.[5][6] This makes SPAAC highly biocompatible and the preferred method for in vivo and live-cell labeling applications where cellular perturbation must be minimized.[5][6]
Data Presentation: Quantitative Comparison
The choice between CuAAC and SPAAC depends on the specific experimental requirements, balancing the need for rapid kinetics against the demand for high biocompatibility.
Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity. Mitigated by ligands.[6] | High, metal-free reaction.[6] |
| Reaction Kinetics (Second-Order Rate Constant) | 10² - 10³ M⁻¹s⁻¹[4] | 0.1 - 1.0 M⁻¹s⁻¹ (for common cyclooctynes like DBCO)[6] |
| Alkyne Partner | Simple terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN)[6] |
| Reagent Size | Smaller alkyne reagents | Bulkier cyclooctyne reagents |
| Side Reactions | Potential for oxidative damage from reactive oxygen species. | Some cyclooctynes may exhibit off-target reactivity with thiols.[6] |
Photophysical Properties of Common Fluorescent Alkynes
The selection of a fluorescent alkyne probe is dictated by its photophysical properties, which must be matched to the available excitation sources and detection systems of the imaging setup.
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein (FAM) Alkyne | 490 | 513 | ~80,000 | >0.9 |
| BODIPY-FL Alkyne | 503 | 512 | Data not available | Data not available |
| AZDye 488 Alkyne | 494 | 517 | Data not available | Data not available |
| Rhodamine 110 Alkyne | 501 | 525 | ~74,000 | Data not available |
| TAMRA Alkyne | 556 | 563 | Data not available | Data not available |
| AZDye 546 Alkyne | 554 | 570 | Data not available | Data not available |
| Sulfo-Cy3 Alkyne | 553 | 566 | Data not available | Data not available |
| AZDye 594 Alkyne | 590 | 617 | Data not available | Data not available |
| Sulfo-Cy5 Alkyne | 647 | 663 | Data not available | Data not available |
| AZDye 647 Alkyne | 648 | 671 | Data not available | Data not available |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. The data presented is based on available information from suppliers and literature, and may not be exhaustive.
Experimental Protocols
The following are generalized protocols for labeling cellular biomolecules using fluorescent alkynes. These should be optimized for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Azido-Sugar and SPAAC Detection
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling using a cyclooctyne-dye conjugate.[2]
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Peracetylated azido-sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-fluorophore conjugate
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Nuclear counterstain (e.g., DAPI) (optional)
Procedure:
-
Metabolic Labeling:
-
Cell Preparation:
-
Gently wash the cells three times with warm PBS to remove unincorporated azido-sugar.
-
For live-cell imaging, proceed directly to the SPAAC reaction.
-
For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the fixed cells three times with PBS.
-
(Optional for intracellular targets) Permeabilize the cells with permeabilization buffer for 10-15 minutes.[2]
-
-
SPAAC Reaction:
-
Imaging:
-
(Optional) Incubate the cells with a nuclear counterstain like DAPI for 5 minutes and wash.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Labeling of Azide-Modified Cellular Proteins with a Fluorescent Alkyne via CuAAC
This protocol is adapted for labeling proteins in cell lysates that have been metabolically labeled with an azide-containing amino acid.
Materials:
-
Cell lysate containing azide-modified proteins
-
Fluorescent alkyne probe
-
Protein labeling buffer
-
Copper(II) sulfate (B86663) (CuSO₄)
-
THPTA ligand
-
Sodium ascorbate (B8700270)
-
Aminoguanidine
Procedure:
-
Prepare Reaction Cocktail (prepare fresh):
-
For a 50 µL reaction, mix the following in order:
-
Cell lysate (1-5 mg/mL)
-
PBS buffer
-
Fluorescent alkyne probe (final concentration 2-40 µM)
-
THPTA (final concentration ~1.25 mM)
-
CuSO₄ (final concentration ~0.25 mM)
-
Sodium ascorbate (final concentration ~5 mM)
-
-
-
CuAAC Reaction:
-
Vortex the reaction mixture briefly.
-
Incubate at room temperature for 30 minutes to 2 hours, protected from light.
-
The reaction can be stopped by adding a chelating agent like EDTA or by proceeding directly to protein precipitation or gel analysis.
-
-
Analysis:
-
The labeled proteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning, or by mass spectrometry-based proteomics.
-
Mandatory Visualizations
Experimental Workflow for Bioorthogonal Labeling
Caption: General workflow for bioorthogonal labeling of biomolecules.
Comparison of SPAAC and CuAAC Reaction Pathways
Caption: Reaction pathways of SPAAC and CuAAC.
References
- 1. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Safe Handling of Trisulfo-Cy5-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling protocols for Trisulfo-Cy5-Alkyne, a near-infrared fluorescent dye commonly utilized in click chemistry applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes. The information presented is compiled from publicly available data for this compound and general safety protocols for cyanine (B1664457) dyes.
I. Compound Identification and Properties
This compound is a cyanine5 derivative containing an alkyne group, which allows for its participation in copper-catalyzed click chemistry reactions with azide-containing molecules.[1][2] It is a water-soluble, near-infrared fluorescent dye.[1][3]
Table 1: Physicochemical Properties of this compound Variants
| Property | This compound | Trisulfo-Cy5.5-Alkyne |
| CAS Number | 2055138-90-2[2] | 2055046-12-1[4] |
| Molecular Formula | C37H45N3O10S3[2] | C44H47N3O13S4[4] |
| Molecular Weight | 788 g/mol [2] | 954.1 g/mol [4] |
| Excitation Maximum (Ex) | 647 nm[2] | 678 nm[4] |
| Emission Maximum (Em) | 670 nm[2] | 694 nm[4] |
| Extinction Coefficient | 250,000 cm-1M-1[2][5] | 190,000 cm-1M-1[4] |
| Solubility | Water, DMSO, DMF, DCM[2] | Water, DMSO, DMF, DCM[4] |
II. Safety and Handling
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves prior to use and use proper removal technique.[6] |
| Eyes/Face | Safety Goggles or Face Shield | Goggles should be splash-proof. A face shield offers additional protection.[7] |
| Body | Laboratory Coat | A buttoned lab coat is the minimum requirement.[7] |
| Respiratory | Fume Hood or Respirator | All handling of the solid form and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[7] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
III. Storage and Stability
Proper storage is critical to maintain the integrity and functionality of this compound.
Table 3: Storage and Stability Guidelines
| Form | Storage Condition | Duration | Notes |
| Solid | -20°C, protected from light[2][8] | Up to 24 months[3] | Avoid prolonged exposure to light.[3] Shipped at ambient temperature.[2] |
| In Solvent | -80°C[9] | Up to 6 months[9] | Protect from light.[9] |
| In Solvent | -20°C[9] | Up to 1 month[9] | Protect from light.[9] |
IV. Experimental Protocols
General Protocol for Click Chemistry Labeling:
This compound is used as a reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[8][9] The following is a generalized workflow. Specific concentrations and reaction conditions will vary based on the experimental design.
V. Waste Disposal
All waste materials contaminated with this compound should be considered hazardous waste.[7]
Table 4: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. This includes empty vials, contaminated gloves, and other disposable materials. |
| Liquid Waste | Collect all aqueous and organic solutions containing the dye in a properly labeled hazardous waste container. Do not pour down the drain.[10] For some dyes, neutralization of the pH may be required before disposal.[10] |
It is imperative to consult and follow your institution's and local regulations for hazardous waste disposal.[7][11]
VI. Conclusion
While this compound is a valuable tool in research and development, its handling requires strict adherence to safety protocols. By following the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most recent safety information and your institution's safety office for guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Trisulfo-Cy5.5-Alkyne, 2055046-12-1 | BroadPharm [broadpharm.com]
- 5. cenmed.com [cenmed.com]
- 6. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. abpbio.com [abpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 11. research.columbia.edu [research.columbia.edu]
The Alkyne Group in Trisulfo-Cy5: A Technical Guide to a Powerful Bioconjugation Tool
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of an alkyne group into the Trisulfo-Cy5 fluorescent dye has revolutionized the landscape of bioconjugation, providing a versatile and powerful tool for the precise labeling and tracking of biomolecules. This in-depth technical guide explores the pivotal role of the alkyne moiety, detailing its function, application, and the experimental protocols necessary for its successful implementation in research and development.
The Alkyne Moiety: A Gateway to Click Chemistry
Trisulfo-Cy5 is a bright, water-soluble, and photostable near-infrared (NIR) fluorescent dye. The addition of a terminal alkyne group transforms this fluorophore into a highly specific reactive partner for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This bioorthogonal reaction enables the formation of a stable triazole linkage with azide-modified biomolecules. The alkyne group's small size and inertness in biological systems ensure that it does not perturb the function of the dye or the target molecule until the specific click reaction is initiated.
The primary role of the alkyne group is to serve as a chemical handle for the covalent attachment of the Trisulfo-Cy5 dye to a wide array of biomolecules, including proteins, peptides, and nucleic acids. This precise and efficient labeling method is fundamental to a variety of applications, from in vitro assays to in vivo imaging.
Quantitative Data Presentation
The photophysical properties of Trisulfo-Cy5-Alkyne are critical for its application. The following tables summarize the key quantitative data for the unconjugated dye and provide expected ranges for the dye after conjugation, as these properties can be influenced by the local environment of the biomolecule.
| Property | Value (Unconjugated this compound) | Reference |
| Excitation Maximum (λex) | ~646 nm | [1] |
| Emission Maximum (λem) | ~662 nm | [1] |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ at 647 nm | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Property | Expected Value (Conjugated Trisulfo-Cy5) | Reference |
| Fluorescence Quantum Yield | 0.2 - 0.4 | [2] |
| Photostability | Enhanced upon conjugation | [3] |
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with this compound via CuAAC
This protocol provides a general guideline for the copper-catalyzed click chemistry reaction to label an azide-modified protein. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
-
Add this compound to a 5- to 20-fold molar excess over the protein.
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio. Add this complex to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Trisulfo-Cy5). The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where A_max is the absorbance at the dye's maximum absorption wavelength, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively, and CF is the correction factor for the dye's absorbance at 280 nm.
-
Protocol 2: Workflow for Super-Resolution Imaging of Cellular Proteins
This protocol outlines a workflow for metabolic labeling of cellular proteins with an azide-containing amino acid followed by click chemistry with this compound for super-resolution microscopy.
Procedure:
-
Metabolic Labeling:
-
Culture cells in a methionine-free medium supplemented with an azide-bearing methionine analog (e.g., L-azidohomoalanine, AHA) for 24-48 hours to allow for incorporation into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).
-
-
Click Reaction:
-
Prepare a click reaction cocktail containing this compound (10-50 µM), CuSO₄ (50 µM), THPTA (250 µM), and sodium ascorbate (2.5 mM) in PBS.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells extensively with PBS.
-
Image the cells using a super-resolution microscope (e.g., STORM, dSTORM).
-
Mandatory Visualizations
Caption: Workflow for labeling an azide-modified protein with this compound.
Caption: Workflow for super-resolution imaging using this compound.
References
Methodological & Application
Application Notes and Protocols for Trisulfo-Cy5-Alkyne Protein Labeling in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of proteins within their native cellular environment is a cornerstone of modern biological research and drug development. Trisulfo-Cy5-Alkyne is a water-soluble, near-infrared fluorescent probe that enables the specific and covalent labeling of azide-modified proteins in live cells through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] This bioorthogonal labeling strategy allows for the visualization and tracking of protein synthesis, localization, and dynamics with high specificity and minimal perturbation to cellular processes. The high hydrophilicity of the trisulfonated Cy5 dye minimizes aggregation and nonspecific binding, making it an excellent choice for live-cell imaging applications.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in live-cell protein labeling.
Principle of the Method
The labeling strategy involves a two-step process:
-
Metabolic Incorporation of an Azide-Modified Amino Acid: Cells are cultured in a medium containing an amino acid analog bearing an azide (B81097) group, such as L-azidohomoalanine (AHA), which is a surrogate for methionine.[6][7] During protein synthesis, AHA is incorporated into newly synthesized proteins, effectively introducing an azide "handle" into the proteome.
-
Copper-Catalyzed Click Chemistry Reaction: The azide-labeled proteins are then specifically reacted with this compound. This reaction is catalyzed by copper(I), which is typically introduced as copper(II) sulfate (B86663) and reduced in situ by a reducing agent like sodium ascorbate (B8700270). A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the copper(I) ion, increasing reaction efficiency, and protecting the cells from copper-induced toxicity.[8][9] The result is a stable, covalent triazole linkage between the protein and the Cy5 fluorophore.
Applications
The this compound labeling protocol has a wide range of applications in cellular biology and drug development:
-
Visualization of Newly Synthesized Proteins: Track the spatial and temporal dynamics of protein synthesis in response to various stimuli or drug treatments.
-
Pulse-Chase Analysis: By controlling the timing of AHA and this compound addition, researchers can follow the fate of a specific cohort of proteins over time, including their trafficking, localization, and degradation.
-
High-Content Screening: The robust and specific nature of the labeling allows for its use in automated microscopy and high-content screening platforms to assess the effects of compound libraries on protein synthesis and localization.
-
Target Engagement Studies: In drug development, this method can be adapted to monitor the synthesis of specific target proteins in response to therapeutic candidates.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound live-cell labeling protocol, compiled from various sources. Optimal conditions may vary depending on the cell type and experimental goals.
| Parameter | Recommended Range | Typical Value | Notes |
| Metabolic Labeling | |||
| L-azidohomoalanine (AHA) Concentration | 25 - 100 µM | 50 µM | Higher concentrations can be toxic. Optimize for your cell line. |
| Incubation Time with AHA | 1 - 24 hours | 4 - 16 hours | Longer times increase the pool of labeled proteins. |
| Click Reaction Components | |||
| This compound Concentration | 1 - 50 µM | 10 - 25 µM | Higher concentrations may increase background.[9] |
| Copper(II) Sulfate (CuSO4) Concentration | 50 - 500 µM | 100 µM | |
| THPTA Concentration | 250 - 2500 µM | 500 µM | A 5:1 ratio of THPTA to CuSO4 is commonly used.[9] |
| Sodium Ascorbate Concentration | 1 - 5 mM | 2.5 mM | Freshly prepared solution is essential for efficient reduction of Cu(II).[9] |
| Reaction Conditions | |||
| Incubation Time | 5 - 30 minutes | 10 - 15 minutes | Longer times may increase cell stress.[9] |
| Temperature | Room Temperature or 37°C | 37°C | |
| pH | 7.0 - 8.0 | 7.4 | The reaction is relatively pH-insensitive within this range.[10] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with L-azidohomoalanine (AHA)
This protocol describes the incorporation of the azide-functionalized amino acid analog AHA into newly synthesized proteins.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for imaging) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Methionine Starvation (Optional but Recommended): To enhance AHA incorporation, gently wash the cells once with pre-warmed PBS and then incubate them in pre-warmed methionine-free medium for 30-60 minutes at 37°C in a CO2 incubator.
-
AHA Labeling: Prepare the AHA labeling medium by supplementing the methionine-free medium with the desired final concentration of AHA (e.g., 50 µM).
-
Remove the starvation medium and add the AHA labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 4-16 hours) at 37°C in a CO2 incubator to allow for the incorporation of AHA into newly synthesized proteins.
-
Washing: After the incubation, gently wash the cells three times with pre-warmed complete culture medium to remove any unincorporated AHA. The cells are now ready for the click chemistry reaction.
Protocol 2: this compound Labeling of AHA-labeled Live Cells
This protocol details the copper-catalyzed click reaction to label the azide-modified proteins with this compound.
Materials:
-
AHA-labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Complete cell culture medium (serum-free for the reaction is recommended)
-
PBS
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 1-10 mM stock solution in sterile water or DMSO. Store at -20°C, protected from light.
-
CuSO4 Stock Solution: Prepare a 100 mM stock solution in sterile water. Store at 4°C.
-
THPTA Stock Solution: Prepare a 100 mM stock solution in sterile water. Store at 4°C.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in sterile water immediately before use . Sodium ascorbate solutions are prone to oxidation.
-
-
Preparation of the Click Reaction Cocktail:
-
Important: Prepare the click reaction cocktail fresh and add the components in the specified order to pre-warmed, serum-free medium. The volumes below are for a final volume of 1 mL.
-
To 1 mL of serum-free medium, add:
-
10 µL of 1 mM this compound stock solution (final concentration: 10 µM).
-
5 µL of 100 mM THPTA stock solution (final concentration: 500 µM).
-
1 µL of 100 mM CuSO4 stock solution (final concentration: 100 µM). Mix gently.
-
25 µL of 100 mM freshly prepared Sodium Ascorbate stock solution (final concentration: 2.5 mM). Mix gently.
-
-
-
Labeling Reaction:
-
Remove the culture medium from the AHA-labeled cells and wash once with pre-warmed PBS.
-
Add the freshly prepared click reaction cocktail to the cells.
-
Incubate for 10-15 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail and wash the cells three times with pre-warmed complete culture medium.
-
-
Imaging: The cells are now labeled and ready for live-cell imaging using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm).[2]
Visualizations
Caption: Experimental workflow for live-cell protein labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 3. amsbio.com [amsbio.com]
- 4. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
Application Notes and Protocols for Trisulfo-Cy5-Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy5-Alkyne is a near-infrared (NIR) fluorescent dye functionalized with an alkyne group, designed for bioorthogonal labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction enables the stable, covalent linkage of the Trisulfo-Cy5 dye to azide-modified biomolecules, such as proteins, nucleic acids, and glycans. The high efficiency, specificity, and biocompatibility of the CuAAC reaction make it an invaluable tool in drug discovery, chemical biology, and materials science for applications including fluorescent labeling, imaging, and quantification of biomolecules.[4][5][6] The Trisulfo-Cy5 dye itself is a bright and photostable fluorophore in the far-red spectrum, making it ideal for experiments requiring low background and deep tissue penetration.[7]
Properties of this compound
This compound is a water-soluble cyanine (B1664457) dye. Its key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 788 g/mol | [3] |
| Excitation Maximum (Ex) | 647 nm | [3] |
| Emission Maximum (Em) | 670 nm | [3] |
| Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | [3] |
| Solubility | Water, DMSO, DMF | [3] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Azide-Modified Biomolecules
This protocol describes a general method for the copper-catalyzed click chemistry reaction between an azide-modified biomolecule and this compound.[8][9]
Materials:
-
Azide-modified biomolecule (e.g., protein, oligo)
-
This compound[3]
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)[9]
-
Ligand solution (e.g., 50 mM THPTA in water)[9]
-
Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)[9]
-
Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF for dissolving this compound
-
Purification system (e.g., spin columns, size-exclusion chromatography, or dialysis)[7][10]
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified biomolecule in an amine-free buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).[7] Buffers containing primary amines like Tris or glycine (B1666218) can interfere with some labeling reactions and should be avoided.[7]
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
Prepare fresh sodium ascorbate solution.[9]
-
-
Click Reaction:
-
In a microcentrifuge tube, add the azide-modified biomolecule.
-
Add the this compound stock solution. The molar ratio of dye to biomolecule may need to be optimized, but a starting point of 2-5 equivalents of dye is common for single labeling.[11]
-
Prepare a premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is often used.[9]
-
Add the copper-ligand premix to the reaction mixture. The final copper concentration can be in the range of 50-250 µM.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[9]
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.[7][8]
-
-
Purification of the Labeled Biomolecule:
-
Remove the unreacted this compound and other reaction components using a suitable purification method.
-
For proteins: Spin columns or size-exclusion chromatography are effective.[7][10]
-
For oligonucleotides: Ethanol precipitation can be used.[11]
-
Dialysis is another alternative for larger biomolecules.[12]
-
Protocol 2: Purification of Labeled Protein using a Spin Column
This protocol is adapted for purifying proteins after the click chemistry reaction.[10][13][14]
Procedure:
-
Prepare the Spin Column:
-
Snap off the bottom closure of a spin column and place it in a collection tube.
-
Centrifuge at approximately 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[10]
-
-
Equilibrate the Column:
-
Add 150-200 µL of elution buffer (e.g., PBS) to the column.
-
Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through.
-
Repeat this washing step at least two more times.[10]
-
-
Load the Sample and Elute:
-
Place the column in a fresh collection tube.
-
Carefully load the click reaction mixture onto the center of the resin.
-
Centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled protein in the collection tube. The unconjugated dye will remain in the column resin.[10]
-
Visualization of Workflows and Reactions
Caption: Experimental workflow for labeling biomolecules with this compound.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2055138-90-2 [amp.chemicalbook.com]
- 3. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 4. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 5. Click Chemistry – Med Chem 101 [medchem101.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Protein Cy5 Labeling Kit (ab288096) is not available | Abcam [abcam.com]
Application Notes and Protocols for Trisulfo-Cy5-Alkyne in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy5-Alkyne is a water-soluble, far-red fluorescent dye ideally suited for super-resolution microscopy techniques such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM). Its three sulfonate groups enhance its hydrophilicity, reducing aggregation and non-specific binding in aqueous environments, which is crucial for high-quality imaging. The terminal alkyne group allows for covalent labeling of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient bioorthogonal reaction known as "click chemistry". These characteristics make this compound a powerful tool for visualizing the nanoscale organization of cellular structures and protein complexes.
This document provides detailed application notes and protocols for the use of this compound in super-resolution microscopy, with a focus on labeling and imaging proteins of interest.
Data Presentation
The photophysical properties of this compound are critical for its performance in super-resolution microscopy. While specific quantitative data for this particular dye in a super-resolution context is not extensively documented in peer-reviewed literature, the following table summarizes its general properties and provides comparative data for spectrally similar dyes like Cy5 and Alexa Fluor 647, which are commonly used in STORM.
| Property | This compound | Cy5 / Alexa Fluor 647 (for comparison in STORM) | Reference(s) |
| Excitation Maximum (λex) | ~646 nm | ~647-650 nm | [1] |
| Emission Maximum (λem) | ~662 nm | ~665-670 nm | [1] |
| Molar Extinction Coeff. | ~250,000 cm⁻¹M⁻¹ | ~250,000 - 270,000 cm⁻¹M⁻¹ | [1] |
| Solubility | Water, DMSO, DMF | Varies by specific derivative (sulfonated versions are water-soluble) | [1] |
| Reactive Group | Alkyne | N/A | [1] |
| Quantum Yield | Not specified; generally good for sulfonated cyanine (B1664457) dyes | ~0.2-0.33 | |
| Photon Yield (per switch) | Not specified | ~1,000 - 6,000 (highly dependent on buffer and laser power) | [2] |
| On-Time (ms) | Not specified | Variable, typically in the range of 10-100 ms | |
| Off-Time (s) | Not specified | Variable, typically in the range of 1-10 s | |
| Localization Precision | Not specified | ~10-30 nm (dependent on photon yield) | [3] |
Note: The blinking characteristics (photon yield, on/off times) of cyanine dyes are highly sensitive to the chemical environment, particularly the composition of the imaging buffer. The values for Cy5/Alexa Fluor 647 are provided as a general guideline. It is recommended to optimize imaging conditions for this compound to achieve the best performance. A related compound, Cy5B-trisulfo, has been shown to have altered blinking properties compared to standard Cy5, suggesting that the trisulfonation may influence its photoswitching behavior.[4]
Experimental Protocols
Here, we provide a detailed protocol for labeling azide-modified proteins on the cell surface with this compound and subsequent imaging using dSTORM. This protocol is adapted from established methods for click chemistry-based super-resolution imaging.[3]
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Cell-Surface Proteins
This protocol describes the labeling of azide-modified proteins on the plasma membrane of cultured cells. Azide (B81097) groups can be introduced into proteins metabolically by incubating cells with an azide-bearing amino acid analog (e.g., L-azidohomoalanine, AHA).
Materials:
-
Cells cultured on high-precision glass coverslips
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
dSTORM imaging buffer (see Protocol 2)
Procedure:
-
Metabolic Labeling (incorporation of azide groups):
-
Culture cells of interest on high-precision glass coverslips to an appropriate confluency.
-
Replace the normal culture medium with a methionine-free medium supplemented with L-azidohomoalanine (AHA) at a final concentration of 25-50 µM.
-
Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
-
Cell Fixation (optional but recommended for STORM):
-
Wash the cells three times with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Preparation of Labeling Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL final volume:
-
465 µL PBS
-
5 µL of 20 mM CuSO₄ (final concentration: 200 µM)
-
10 µL of 100 mM THPTA (final concentration: 2 mM)
-
10 µL of 1 M sodium ascorbate (final concentration: 20 mM)
-
10 µL of 10 mM this compound (final concentration: 200 µM)
-
-
Important: Add the reagents in the order listed and mix gently after each addition. The sodium ascorbate should be added last to initiate the reaction.
-
Aspirate the PBS from the fixed cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the reaction cocktail and wash the cells extensively (at least 5 times) with PBS to remove unreacted dye and copper catalyst.
-
-
Preparation for Imaging:
-
The labeled cells on the coverslip are now ready for dSTORM imaging. Proceed to Protocol 2.
-
Protocol 2: dSTORM Imaging
Materials:
-
Labeled cells on a coverslip from Protocol 1
-
dSTORM imaging buffer (a common formulation is provided below, but optimization may be required)
-
Super-resolution microscope equipped for dSTORM (e.g., TIRF microscope with a high-power 640 nm laser and an EMCCD or sCMOS camera)
dSTORM Imaging Buffer (Glox Buffer with MEA):
-
Buffer A: 10% (w/v) glucose in 50 mM Tris-HCl (pH 8.0), 10 mM NaCl. Store at 4°C.
-
Buffer B: 50 mg/mL glucose oxidase, 1 mg/mL catalase in 50 mM Tris-HCl (pH 8.0), 50 mM NaCl. Store at 4°C.
-
MEA solution: 1 M β-mercaptoethylamine in water (prepare fresh).
Final Imaging Buffer (prepare immediately before use):
-
To 880 µL of Buffer A, add 100 µL of MEA solution and 20 µL of Buffer B.
Procedure:
-
Mounting the Sample:
-
Mount the coverslip with the labeled cells onto a microscope slide with a small volume of the dSTORM imaging buffer. Seal the edges to prevent evaporation and oxygen entry.
-
-
Microscope Setup:
-
Place the slide on the microscope stage.
-
Use a low-intensity laser to locate the cells and focus on the desired region.
-
-
Image Acquisition:
-
Switch to high-power 640 nm laser illumination to induce photoswitching of the this compound molecules.
-
The high laser power will drive most of the fluorophores into a dark state. Individual molecules will then stochastic ally return to the fluorescent state, appearing as well-separated blinking events.
-
Acquire a long series of images (typically 10,000 to 50,000 frames) with a short exposure time (e.g., 10-30 ms) to capture these blinking events.
-
-
Data Analysis:
-
Use appropriate super-resolution analysis software (e.g., ThunderSTORM, rapidSTORM, or commercial software) to process the acquired image series.
-
The software will identify and localize the center of each blinking event with sub-diffraction precision.
-
A final super-resolved image is reconstructed by plotting the positions of all localized molecules.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for super-resolution imaging using this compound.
Signaling Pathway Example: EGFR Clustering
This compound can be used to study the spatial organization of signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR). Super-resolution microscopy has been instrumental in revealing that EGFR forms clusters on the cell membrane, and the dynamics of these clusters change upon ligand binding, which is crucial for downstream signaling.
Caption: Simplified EGFR signaling pathway initiated by ligand-induced receptor clustering.
References
- 1. Photophysics of Fluorescence Probes for Single Molecule Biophysics and Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Super-resolution imaging by nanoscale localization of photo-switchable fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targetable conformationally restricted cyanines enable photon-count limited applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Trisulfo-Cy5-Alkyne: Applications in Flow Cytometry Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy5-Alkyne is a highly water-soluble, far-red fluorescent dye ideally suited for biological labeling and detection. Its core structure, a sulfonated cyanine (B1664457) 5 (Cy5) fluorophore, provides intense fluorescence with excitation and emission maxima at approximately 649 nm and 667 nm, respectively. This spectral profile is compatible with the common 633 nm or 647 nm laser lines of most flow cytometers, minimizing autofluorescence from cellular components and enhancing the signal-to-noise ratio.[1][2]
The key feature of this compound is its terminal alkyne group, which enables covalent labeling of azide-modified biomolecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3][4] This bio-orthogonal reaction is highly specific and efficient, proceeding under mild, aqueous conditions, which preserves cellular integrity and the function of biomolecules.[5] These properties make this compound an excellent tool for various flow cytometry applications, including the analysis of cell proliferation and apoptosis.
Application 1: Cell Proliferation Analysis using EdU Incorporation
The analysis of cell proliferation is crucial for assessing cell health, genotoxicity, and the efficacy of anti-cancer drugs. A widely used method involves the incorporation of a nucleoside analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into newly synthesized DNA during the S-phase of the cell cycle. The alkyne group on EdU can then be detected with an azide-modified fluorescent dye.
Alternatively, and for the purpose of this protocol, cells can be incubated with an azide-modified nucleoside, such as 5-azido-2'-deoxyuridine (AdU), which will be incorporated into the DNA of proliferating cells. These azide-modified cells can then be detected with this compound. This click chemistry-based approach offers a significant advantage over traditional BrdU assays by eliminating the need for harsh DNA denaturation, which can damage cellular epitopes.[3][5]
Experimental Protocol: Cell Proliferation Analysis
This protocol details the labeling of proliferating cells with an azide-modified nucleoside and subsequent detection with this compound for flow cytometry analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-modified nucleoside (e.g., 5-azido-2'-deoxyuridine - AdU)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
This compound
-
Click reaction buffer components:
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper catalyst ligand (e.g., THPTA)
-
-
Flow cytometry staining buffer (e.g., 1% BSA in PBS)
-
Flow cytometer equipped with a 633 nm or 647 nm laser and appropriate emission filters for Cy5.
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at a desired density and culture overnight.
-
Add the azide-modified nucleoside (e.g., AdU) to the culture medium at a final concentration of 10-20 µM.
-
Incubate for a period that allows for sufficient incorporation (e.g., 2-24 hours, depending on the cell cycle length).
-
Include a negative control sample of unlabeled cells.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (using trypsin for adherent cells) and wash once with 1% BSA in PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells twice with 1% BSA in PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 1 mL of permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells once with 1% BSA in PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume per sample:
-
3 µL of 100 mM CuSO₄
-
6 µL of 100 mM Copper catalyst ligand
-
50 µL of 1 M sodium ascorbate
-
1-5 µM this compound
-
Adjust the final volume to 500 µL with PBS.
-
-
Resuspend the permeabilized cell pellet in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Flow Cytometry Analysis:
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in an appropriate volume of flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer. The Cy5 fluorescence will identify the proliferating cells.
-
Data Presentation: Cell Proliferation
The results of the cell proliferation assay can be summarized in a table to compare the percentage of proliferating cells under different experimental conditions.
| Treatment Group | Concentration | % Proliferating Cells (Cy5-Positive) | Mean Fluorescence Intensity (MFI) |
| Untreated Control | - | 2.5 ± 0.5 | 50 ± 10 |
| Drug A | 10 µM | 25.8 ± 2.1 | 850 ± 50 |
| Drug B | 10 µM | 15.2 ± 1.5 | 620 ± 45 |
| Positive Control | - | 45.6 ± 3.2 | 1200 ± 80 |
Experimental Workflow: Cell Proliferation (EdU/AdU)
Application 2: Apoptosis Detection using TUNEL Assay
Apoptosis, or programmed cell death, is characterized by DNA fragmentation. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting this hallmark of late-stage apoptosis. In a modified TUNEL assay compatible with click chemistry, terminal deoxynucleotidyl transferase (TdT) is used to incorporate azide-modified deoxynucleotides (e.g., dATP-azide) onto the 3'-hydroxyl ends of fragmented DNA. These incorporated azides can then be detected with this compound.[6]
This approach provides a sensitive and specific method for quantifying apoptotic cells by flow cytometry.
Experimental Protocol: Apoptosis Detection (TUNEL Assay)
This protocol describes the detection of apoptotic cells by labeling DNA strand breaks with an azide-modified nucleotide and subsequent detection with this compound.
Materials:
-
Cells of interest (including positive and negative controls for apoptosis)
-
PBS
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 70% ethanol)
-
TdT reaction buffer
-
Azide-modified nucleotide (e.g., dATP-azide)
-
Terminal deoxynucleotidyl transferase (TdT) enzyme
-
Click reaction components (as in the proliferation assay)
-
This compound
-
Flow cytometry staining buffer
Procedure:
-
Cell Preparation and Fixation:
-
Induce apoptosis in the experimental cell population using a known method.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in fixation buffer and incubate for 15 minutes on ice.
-
Wash the cells with PBS.
-
-
Permeabilization:
-
Resuspend the cells in ice-cold 70% ethanol (B145695) and incubate for at least 30 minutes on ice.
-
-
TdT Labeling Reaction:
-
Wash the cells with PBS to remove the ethanol.
-
Prepare the TdT reaction mix:
-
TdT reaction buffer
-
Azide-modified nucleotide
-
TdT enzyme
-
-
Resuspend the cell pellet in the TdT reaction mix.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Click Reaction:
-
Wash the cells with 1% BSA in PBS.
-
Prepare and add the click reaction cocktail containing this compound as described in the proliferation protocol.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend in an appropriate volume for analysis.
-
Analyze the samples on a flow cytometer to quantify the Cy5-positive apoptotic cells.
-
Data Presentation: Apoptosis Detection
The percentage of apoptotic cells can be quantified and presented in a table for comparison between different treatment groups.
| Treatment Group | Concentration | % Apoptotic Cells (Cy5-Positive) |
| Untreated Control | - | 3.1 ± 0.8 |
| Staurosporine (Positive Control) | 1 µM | 42.5 ± 3.5 |
| Test Compound X | 5 µM | 18.9 ± 2.1 |
| Test Compound Y | 5 µM | 5.2 ± 1.0 |
Experimental Workflow: Apoptosis Detection (TUNEL)
Conclusion
This compound is a versatile and powerful tool for flow cytometry analysis. Its bright, far-red fluorescence and its ability to participate in highly specific click chemistry reactions make it an ideal reagent for sensitive and reliable detection of cell proliferation and apoptosis. The protocols provided herein offer a framework for the application of this compound in these key areas of cell biology research and drug development.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. apexbt.com [apexbt.com]
- 5. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Gel Protein Detection with Trisulfo-Cy5-Alkyne Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the detection of proteins in polyacrylamide gels using Trisulfo-Cy5-Alkyne, a highly sensitive, near-infrared fluorescent dye. This method relies on the principles of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The workflow involves the metabolic incorporation of an azide-modified chemical reporter into proteins within living cells, followed by the specific and covalent labeling of these azide-tagged proteins with this compound. This technique offers a powerful tool for various applications in proteomics, including the study of post-translational modifications (PTMs), protein synthesis, and cellular signaling pathways.
The core principle of this method is a two-step process. First, cells are cultured in the presence of a metabolic precursor containing an azide (B81097) group. For instance, to study glycosylation, an azide-modified sugar such as N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) is used. This sugar analog is processed by the cell's metabolic machinery and incorporated into glycoproteins. Following metabolic labeling, cells are lysed, and the proteome is harvested. The second step involves the "click" reaction, where the azide-tagged proteins in the cell lysate are specifically and covalently labeled with this compound. The resulting fluorescently labeled proteins are then separated by standard SDS-PAGE and visualized using a fluorescence scanner. This approach provides high specificity and sensitivity, as the click chemistry reaction is bioorthogonal, meaning it does not interfere with native biological processes.
Quantitative Data Presentation
The sensitivity and dynamic range of a protein stain are critical parameters for quantitative proteomics. Below is a comparison of this compound with commonly used in-gel protein stains.
| Feature | This compound (via Click Chemistry) | SYPRO Ruby | Coomassie Brilliant Blue |
| Detection Limit | Low femtomole range[1] | ~1-10 ng/band[2][3] | ~25-100 ng/band[2] |
| Dynamic Range | > 2 orders of magnitude[4] | ~3 orders of magnitude | ~1 order of magnitude |
| Staining Mechanism | Covalent labeling of azide-tagged proteins | Non-covalent binding to proteins | Non-covalent binding to proteins |
| Specificity | Specific to azide-modified proteins | General protein stain | General protein stain |
| Compatibility with Mass Spectrometry | Compatible[1] | Compatible | Compatible |
| Workflow | Pre-staining (in solution) | Post-staining (in-gel) | Post-staining (in-gel) |
Experimental Protocols
Part 1: Metabolic Labeling of Proteins with an Azide Reporter
This protocol describes the metabolic labeling of cellular proteins with an azide-modified sugar, Ac4GalNAz, for the subsequent analysis of O-GlcNAcylated proteins.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ac4GalNAz (N-azidoacetylgalactosamine-tetraacylated)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
Procedure:
-
Cell Culture: Culture the mammalian cell line of interest in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4GalNAz in DMSO (e.g., 50 mM).
-
To metabolically label the cells, add Ac4GalNAz to the culture medium to a final concentration of 50 µM.[5] For control samples, add an equivalent volume of DMSO.
-
Incubate the cells for 24-72 hours to allow for the incorporation of the azide-modified sugar into cellular proteins.[5]
-
-
Cell Harvest:
-
After the incubation period, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the azide-labeled proteome.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the BCA assay.
Part 2: Click Chemistry Reaction with this compound
This protocol details the labeling of the azide-modified proteins with this compound.
Materials:
-
Azide-labeled protein lysate (from Part 1)
-
This compound
-
Click Chemistry Reaction Buffer Kit (containing copper(II) sulfate (B86663), a reducing agent, and a copper chelating ligand)
-
Water (deionized)
-
SDS-PAGE sample loading buffer
Procedure:
-
Prepare Click Reaction Master Mix: In a microcentrifuge tube, prepare the click reaction master mix according to the manufacturer's instructions. A typical reaction mixture includes the protein lysate, this compound, copper(II) sulfate, and a reducing agent in a compatible buffer.[6][7] It is crucial to avoid buffers containing primary amines, such as Tris, as they can interfere with the CuAAC reaction.[8]
-
Click Reaction:
-
Protein Precipitation:
-
To the 200 µL reaction mixture, add 600 µL of methanol and vortex briefly.[7]
-
Add 150 µL of chloroform and vortex.[7]
-
Add 400 µL of deionized water and vortex thoroughly.[7]
-
Centrifuge the mixture at 13,000-20,000 x g for 5 minutes to pellet the protein.[7]
-
Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol to wash the protein pellet and centrifuge again.[7]
-
Air-dry the protein pellet for at least 15 minutes.[7]
-
-
Sample Preparation for SDS-PAGE:
-
Resuspend the dried protein pellet in an appropriate volume of 1x SDS-PAGE sample loading buffer.
-
Heat the sample at 95°C for 5 minutes.
-
Part 3: In-Gel Fluorescence Detection
Materials:
-
Polyacrylamide gel
-
Electrophoresis apparatus and buffers
-
Fluorescence gel scanner
Procedure:
-
SDS-PAGE: Load the prepared protein samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.
-
In-Gel Fluorescence Imaging:
-
After electrophoresis, immediately transfer the gel to a fluorescence gel scanner. No post-staining is required.
-
Scan the gel using an appropriate laser and filter set for Cy5. The excitation maximum for Cy5 is approximately 650 nm, and the emission maximum is around 670 nm.[10][11]
-
Adjust the scanner settings (e.g., laser power, PMT gain) to achieve optimal signal-to-noise ratio.
-
Mandatory Visualizations
Caption: Experimental workflow for in-gel protein detection.
Caption: O-GlcNAcylation signaling and detection method.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Ultrasensitive protein detection and imaging: comparison of Lumitein™, ProteoSilver™, SYPRO(®) Ruby, and Coomassie (®) Brilliant Blue gel stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coomassie blue as a near-infrared fluorescent stain: a systematic comparison with Sypro Ruby for in-gel protein detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. lifetein.com [lifetein.com]
- 11. FluoroFinder [app.fluorofinder.com]
Protocol for Labeling Glycoproteins with Trisulfo-Cy5-Alkyne
Application Note
This document provides a detailed protocol for the fluorescent labeling of glycoproteins using Trisulfo-Cy5-Alkyne. The method is designed for researchers, scientists, and drug development professionals engaged in glycobiology, proteomics, and related fields. The protocol employs a two-step process: first, the metabolic incorporation of an azide-modified monosaccharide into the glycan structures of glycoproteins, followed by the covalent attachment of this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This technique allows for the specific and sensitive detection of glycoproteins in various applications, including fluorescence microscopy, flow cytometry, and in-gel visualization.
Principle of the Method
The workflow begins with the metabolic labeling of cells with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). This cell-permeable precursor is deacetylated by intracellular esterases and utilized by the sialic acid biosynthetic pathway to produce the corresponding azido-sialic acid (SiaNAz). Sialyltransferases then incorporate SiaNAz into the terminal positions of N- and O-linked glycans on glycoproteins.[1][2][3] The introduced azide (B81097) group serves as a bioorthogonal chemical handle.
In the second step, the azide-modified glycoproteins are reacted with this compound, a fluorescent probe containing a terminal alkyne group. The reaction is catalyzed by copper(I), which facilitates the formation of a stable triazole linkage between the azide and the alkyne.[4][5] The resulting fluorescently tagged glycoproteins can then be analyzed using various downstream techniques.
Data Presentation
The efficiency of glycoprotein (B1211001) labeling with this compound can be assessed using various methods, including fluorescence intensity measurements and mass spectrometry. The following table summarizes typical quantitative data expected from such experiments.
| Parameter | Typical Value | Method of Determination |
| Labeling Efficiency | > 85% | Flow Cytometry / Fluorescence Microscopy |
| Reaction Time | 30 - 60 minutes | Time-course fluorescence measurement |
| Final Concentration of this compound | 10 - 50 µM | Titration Experiment |
| Signal-to-Noise Ratio | > 10 | Image analysis of fluorescently labeled cells |
| Cell Viability | > 95% | Trypan Blue Exclusion Assay |
Note: The values presented in this table are illustrative and may vary depending on the cell type, experimental conditions, and the specific glycoproteins being targeted.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in labeling glycoproteins with this compound.
Protocol 1: Metabolic Labeling of Glycoproteins with Azido-Sugars
This protocol describes the incorporation of azido-sugars into cellular glycoproteins.
Materials:
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Azido-Sugar Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: To the cell culture medium, add the Ac4ManNAz stock solution to a final concentration of 25-50 µM. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line.[1]
-
Cell Harvesting: After incubation, gently wash the cells twice with PBS to remove any unincorporated azido-sugar. The cells are now ready for the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol details the "click" reaction to label the azide-modified glycoproteins with this compound.
Materials:
-
Metabolically labeled cells from Protocol 1
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate
-
PBS
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 1 mM stock solution in sterile water or DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in sterile water.
-
THPTA: Prepare a 50 mM stock solution in sterile water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in sterile water. This solution should be made fresh for each experiment.
-
-
Preparation of the Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the components in the following order. The volumes provided are for a final reaction volume of 1 mL.
-
850 µL of PBS
-
10-50 µL of 1 mM this compound stock solution (final concentration 10-50 µM)
-
12.5 µL of 20 mM CuSO4 stock solution (final concentration 250 µM)
-
12.5 µL of 50 mM THPTA stock solution (final concentration 625 µM)
-
-
Initiation of the Reaction: Immediately before adding to the cells, add 25 µL of freshly prepared 100 mM Sodium Ascorbate stock solution to the click reaction cocktail (final concentration 2.5 mM). Mix gently by pipetting.
-
Labeling Reaction: Add the complete click reaction cocktail to the metabolically labeled cells. Incubate for 30-60 minutes at room temperature, protected from light.[6]
-
Washing: Aspirate the reaction cocktail and wash the cells three times with PBS to remove unreacted reagents.
-
Downstream Analysis: The cells are now fluorescently labeled and ready for analysis by fluorescence microscopy, flow cytometry, or for cell lysis and subsequent biochemical analysis such as SDS-PAGE and in-gel fluorescence scanning.
Protocol 3: Purification of Labeled Glycoproteins (Optional)
For applications requiring purified labeled glycoproteins, affinity chromatography can be employed.
Materials:
-
Labeled cell lysate
-
Lectin-agarose beads (e.g., Wheat Germ Agglutinin for sialic acid-containing glycoproteins)
-
Appropriate binding and elution buffers
Procedure:
-
Cell Lysis: Lyse the labeled cells in a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification: Incubate the cell lysate with the lectin-agarose beads to capture the glycoproteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound glycoproteins using a competitive sugar or a low pH buffer.
Visualizations
Caption: Experimental workflow for labeling glycoproteins with this compound.
Caption: Signaling pathway of the CuAAC reaction for glycoprotein labeling.
References
- 1. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Trisulfo-Cy5-Alkyne in Oligonucleotide Labeling and Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy5-Alkyne is a highly water-soluble, near-infrared fluorescent dye equipped with an alkyne group for covalent labeling of azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][3] The presence of three sulfonate groups significantly enhances its hydrophilicity, which can reduce aggregation and non-specific binding, making it an excellent choice for sensitive applications such as Fluorescence In Situ Hybridization (FISH).[4][][6] This application note provides detailed protocols for the labeling of azide-modified oligonucleotides with this compound and their subsequent use as probes in FISH analysis.
The CuAAC reaction offers a highly efficient and bioorthogonal method for oligonucleotide labeling, proceeding under mild conditions with high specificity and yielding a stable triazole linkage.[7][8][9] These characteristics make it superior to traditional labeling methods, particularly for the preparation of highly pure and functionally robust probes for molecular diagnostics and cellular imaging.
Product Specifications
| Property | Value |
| Dye | Trisulfo-Cyanine5 |
| Reactive Group | Alkyne |
| Excitation Maximum (Ex) | ~647 nm[10] |
| Emission Maximum (Em) | ~670 nm[10] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹[10] |
| Solubility | High in water and aqueous buffers[4][][10] |
| Molecular Weight | ~788 g/mol [10] |
Data Presentation
Table 1: Illustrative Performance Characteristics of Trisulfo-Cy5-Labeled Oligonucleotide Probes
The following data is representative of the performance expected from sulfonated Cy5 dyes in similar applications. Specific performance of this compound may vary based on experimental conditions.
| Parameter | Illustrative Value | Description |
| Labeling Efficiency | > 95% | Typical efficiency of CuAAC reactions for oligonucleotide labeling, often achieving near-quantitative conversion.[7][8] |
| Signal-to-Noise Ratio (SNR) in FISH | High | Sulfonated dyes are known to reduce background fluorescence, leading to improved SNR in imaging applications.[11][12] |
| Photostability | Good to Excellent | Sulfonated cyanine (B1664457) dyes generally exhibit high photostability, allowing for longer exposure times and more robust imaging.[13][14][15] |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Oligonucleotides with this compound
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-modified oligonucleotide with this compound.
Materials and Reagents:
-
Azide-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Nuclease-free water
-
DMSO (anhydrous)
-
Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5)
-
Purification column (e.g., desalting or HPLC)
Procedure:
-
Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Dye Preparation: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-modified oligonucleotide (1.5 equivalents to the dye)
-
This compound (1 equivalent)
-
Buffer (to bring the reaction to the desired volume)
-
Freshly prepared 100 mM Sodium Ascorbate (5 equivalents to CuSO₄)
-
Freshly prepared 20 mM CuSO₄ and 100 mM THPTA solution (pre-mixed at a 1:5 molar ratio) to a final concentration of 1 mM CuSO₄.
-
-
Incubation: Mix the reaction gently and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the labeled oligonucleotide from excess dye and catalyst using a desalting column or reverse-phase HPLC.
-
Quantification: Determine the concentration and labeling efficiency of the purified Trisulfo-Cy5-labeled oligonucleotide using UV-Vis spectrophotometry, measuring absorbance at 260 nm (for the oligonucleotide) and ~647 nm (for Trisulfo-Cy5).
Protocol 2: Fluorescence In Situ Hybridization (FISH) with Trisulfo-Cy5-Labeled Oligonucleotide Probes
This protocol provides a general procedure for performing FISH on adherent cells using a Trisulfo-Cy5-labeled oligonucleotide probe.
Materials and Reagents:
-
Trisulfo-Cy5-labeled oligonucleotide probe
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer (e.g., 40% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1% Tween-20)
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Wash cells briefly with PBS and then fix with 4% PFA for 10 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Pre-hybridization: Wash cells with 2x SSC and then incubate with hybridization buffer for 30 minutes at 37°C.
-
Hybridization: Dilute the Trisulfo-Cy5-labeled oligonucleotide probe in fresh hybridization buffer (final concentration typically 1-5 ng/µL). Add the probe solution to the cells on the coverslip, cover with a larger coverslip to prevent evaporation, and hybridize overnight at 37°C in a humidified chamber.
-
Washing:
-
Wash the coverslips twice with pre-warmed wash buffer (2x SSC, 0.1% Tween-20) at 42°C for 15 minutes each.
-
Perform a final wash with 2x SSC at room temperature for 5 minutes.
-
-
Counterstaining and Mounting:
-
Incubate the coverslips with DAPI solution for 5 minutes to stain the nuclei.
-
Wash briefly with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy5.
Mandatory Visualizations
Oligonucleotide Labeling Workflow
Caption: Workflow for labeling azide-modified oligonucleotides with this compound via CuAAC.
FISH Experimental Workflow
Caption: Step-by-step workflow for performing Fluorescence In Situ Hybridization (FISH).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. cenmed.com [cenmed.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. interchim.fr [interchim.fr]
- 10. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Fluorescence In situ Hybridization: Cell-Based Genetic Diagnostic and Research Applications [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 15. Fluorescent Properties of CY5 and Sulfonated CY5 and Fluorescence Instruments for - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
Application Notes: High-Sensitivity Western Blot Detection of Azide-Modified Proteins using Trisulfo-Cy5-Alkyne
Introduction
This application note describes a highly specific and sensitive method for the detection of azide-modified proteins in a Western blot format using Trisulfo-Cy5-Alkyne and copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry." This bioorthogonal reaction allows for the covalent labeling of azide-containing proteins with the intense and stable fluorescence of the cyanine (B1664457) 5 dye, offering a powerful alternative to traditional antibody-based detection methods. This technique is particularly valuable for the study of post-translational modifications (PTMs) and nascent protein synthesis, where metabolic labeling with azide-modified precursors is employed.
Principle of the Method
The workflow involves two key stages: metabolic labeling and chemoselective ligation. First, cells or organisms are cultured with a metabolic precursor containing an azide (B81097) group. For example, azido (B1232118) sugars like N-azidoacetylmannosamine (ManNAz) can be used to label glycoproteins, while amino acid analogues such as L-azidohomoalanine (AHA) can be incorporated into newly synthesized proteins.[1][2][3][4][5] Following protein extraction, separation by SDS-PAGE, and transfer to a polyvinylidene difluoride (PVDF) membrane, the azide-modified proteins are then specifically detected by the "click" reaction with the alkyne-functionalized fluorescent dye, this compound. This reaction is catalyzed by copper(I) and results in the formation of a stable triazole linkage, covalently attaching the Cy5 fluorophore to the protein of interest. The fluorescently labeled proteins can then be visualized using a standard fluorescence imaging system.
Advantages of this compound Detection
-
High Specificity: The click chemistry reaction is bioorthogonal, meaning the azide and alkyne groups react exclusively with each other and do not cross-react with other functional groups present in biological samples.[6] This results in highly specific labeling with minimal background noise.
-
High Sensitivity: Trisulfo-Cy5 is a bright and photostable fluorophore, enabling the detection of low-abundance proteins. The direct covalent labeling of the target protein can lead to a higher signal-to-noise ratio compared to indirect detection methods.
-
Multiplexing Capability: The distinct spectral properties of Cy5 allow for multiplexing with other fluorescent dyes or traditional antibody-based detection methods using spectrally compatible fluorophores. This enables the simultaneous detection of multiple proteins on the same blot.[7][8][9][10]
-
Quantitative Analysis: Fluorescent detection methods, including this click chemistry approach, generally offer a wider linear dynamic range compared to chemiluminescent methods, making them well-suited for quantitative Western blotting.[7][8]
Applications
This method is broadly applicable to any research area where proteins can be metabolically labeled with an azide-containing probe. Key application areas include:
-
Glycoprotein (B1211001) Analysis: Studying changes in glycosylation patterns in development, disease, and in response to stimuli by metabolically labeling with azido sugars.[1][3][4]
-
Nascent Proteome Profiling: Identifying and quantifying newly synthesized proteins in response to various treatments or cellular states by using azide-modified amino acids.[2][5]
-
Post-Translational Modification Studies: Investigating other PTMs, such as fatty acylation, by using the appropriate azide-labeled precursors.
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with Azide Precursors
This protocol provides a general guideline for metabolic labeling. Optimal concentrations of the azide precursor and labeling time should be determined empirically for each cell type and experimental condition.
Materials:
-
Cell culture medium appropriate for the cell line of interest
-
Azide-modified metabolic precursor (e.g., Ac4ManNAz for sialic acid labeling, L-azidohomoalanine (AHA) for nascent protein labeling)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
Procedure:
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Metabolic Labeling:
-
For adherent cells, replace the culture medium with fresh medium containing the azide-modified precursor.
-
For suspension cells, pellet the cells and resuspend in fresh medium containing the azide-modified precursor.
-
Example concentrations:
-
-
Cell Lysis:
-
After the labeling period, wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Protein Quantification:
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The protein lysate is now ready for SDS-PAGE and Western blotting.
-
Protocol 2: On-Membrane Click Chemistry Detection with this compound
This protocol describes the detection of azide-modified proteins on a PVDF membrane following Western transfer.
Materials:
-
PVDF membrane with transferred azide-modified proteins
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Click-&-Go™ Reaction Buffer (or similar)
-
TBS-T (Tris-buffered saline with 0.1% Tween-20)
-
Fluorescence imaging system with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm)
Procedure:
-
SDS-PAGE and Western Transfer:
-
Separate the protein lysate (20-50 µg per lane) on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.
-
-
Membrane Blocking (Optional but Recommended):
-
After transfer, block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBS-T) for 1 hour at room temperature to reduce non-specific binding.
-
Wash the membrane three times for 5 minutes each with TBS-T.
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Cocktail (prepare fresh):
-
In a conical tube, mix the following reagents in order:
-
Click-&-Go™ Reaction Buffer
-
Copper(II) Sulfate (final concentration 1 mM)
-
This compound (final concentration 2-5 µM)
-
Sodium Ascorbate (final concentration 5 mM, add just before use to initiate the reaction)
-
-
Vortex briefly to mix.
-
-
Incubation:
-
Place the membrane in a clean container and add the click reaction cocktail, ensuring the membrane is fully submerged.
-
Incubate for 1 hour at room temperature with gentle agitation, protected from light.
-
-
-
Washing:
-
After the incubation, discard the click reaction cocktail.
-
Wash the membrane three times for 10 minutes each with TBS-T to remove excess reagents.
-
Perform a final wash with TBS for 5 minutes.
-
-
Imaging:
-
The membrane is now ready for imaging.
-
Use a fluorescence imaging system with a laser or light source capable of exciting the Cy5 dye (e.g., a 633 nm or 647 nm laser).
-
Capture the fluorescent signal using an appropriate emission filter (e.g., a 670 nm bandpass filter).
-
Data Presentation
Table 1: Comparison of Western Blot Detection Methods
| Feature | This compound (Click Chemistry) | Traditional Fluorescent Western Blot (Antibody-based) | Chemiluminescent Western Blot (ECL) |
| Principle | Covalent labeling of azide-modified proteins | Antibody-antigen interaction with fluorescent secondary antibody | Enzymatic reaction producing light |
| Specificity | High (Bioorthogonal reaction) | Dependent on primary antibody specificity | Dependent on primary antibody specificity |
| Sensitivity | High | Moderate to High | Very High[11] |
| Linear Dynamic Range | Wide | Wide[7] | Narrow |
| Multiplexing | Yes (with other fluorophores)[7] | Yes (with spectrally distinct fluorophores)[8][9][10] | No[11] |
| Signal Stability | High (covalent bond) | High | Low (enzymatic reaction)[12] |
| Quantitative | Yes[11] | Yes | Semi-quantitative |
| Upstream Requirement | Metabolic labeling with azide precursors | None | None |
Table 2: Troubleshooting Guide for this compound Western Blot
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient metabolic labeling | Optimize concentration and duration of azide precursor incubation. |
| Incomplete click reaction | Prepare fresh sodium ascorbate solution. Ensure all reaction components are at the correct concentration. | |
| Low abundance of target protein | Increase protein load. | |
| High Background | Non-specific binding of the dye | Block the membrane with 5% BSA before the click reaction. Increase the number and duration of post-reaction washes.[13] |
| Excess this compound | Ensure the final concentration of the dye is within the recommended range (2-5 µM). | |
| Non-specific Bands | Impurities in the protein sample | Ensure proper sample preparation and lysis. |
| Incomplete protein transfer | Optimize transfer conditions (time, voltage). |
Mandatory Visualization
Caption: Experimental workflow for Western blot detection using this compound.
Caption: Overview of the PI3K/Akt and EGFR signaling pathways.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Multiplex detection and quantitation of proteins on western blots using fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Tips for Multiplex Fluorescent Western Blotting | Rockland [rockland.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. licorbio.com [licorbio.com]
- 12. ECL western blot vs. fluorescent detection: Which to choose and when | Abcam [abcam.com]
- 13. licorbio.com [licorbio.com]
In Vivo Imaging Protocol Using Trisulfo-Cy5-Alkyne: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy5-Alkyne is a near-infrared (NIR) fluorescent dye that is becoming increasingly valuable for in vivo imaging applications. Its spectral properties, with excitation and emission maxima in the NIR window (around 647 nm and 663 nm, respectively), allow for deep tissue penetration and reduced autofluorescence, leading to a high signal-to-background ratio.[1] A key feature of this compound is its terminal alkyne group, which enables its use in highly specific bioorthogonal "click chemistry" reactions. This allows for the covalent labeling of azide-modified biomolecules in vivo, providing a powerful tool for tracking cells, proteins, and other molecular targets in living organisms.[2][3] The trisulfonation of the cyanine (B1664457) core enhances its water solubility, which is advantageous for systemic administration.
This document provides detailed application notes and experimental protocols for the use of this compound in preclinical in vivo imaging, with a focus on a common application: the imaging of azide-labeled cells in a murine model.
Properties of this compound
A clear understanding of the physicochemical and spectral properties of this compound is essential for designing and executing successful in vivo imaging experiments.
| Property | Value | Reference |
| Molecular Weight | 787.96 g/mol | [4] |
| Excitation Maximum (λex) | ~647 nm | |
| Emission Maximum (λem) | ~663 nm | |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [4] |
| Solubility | Water, DMSO, DMF | |
| Reactive Group | Terminal Alkyne | |
| Purity | >95% (HPLC) | [4] |
| Storage | -20°C, desiccated and protected from light | [4] |
Experimental Application: In Vivo Imaging of Azide-Labeled Cells
A powerful application of this compound is the in vivo detection of cells that have been metabolically labeled with an azide-containing precursor. For instance, cells can be engineered to express azide (B81097) groups on their surface glycans.[3][5][6] When this compound is administered systemically, it will react specifically with these azide-labeled cells via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), allowing for their visualization.
Below is a detailed protocol for a typical experiment involving the in vivo imaging of azide-labeled tumor cells in a mouse model.
Experimental Workflow
Caption: Workflow for in vivo imaging of azide-labeled cells using this compound.
Detailed Protocols
Protocol 1: Metabolic Labeling and Implantation of Tumor Cells
-
Cell Culture: Culture tumor cells (e.g., HeLa, 4T1) in appropriate media.
-
Metabolic Labeling: Supplement the culture medium with an azide-functionalized sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) at a concentration of 25-50 µM for 48-72 hours. This will result in the incorporation of azide groups onto the cell surface glycans.[5][7]
-
Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated azide sugar. Harvest the cells using standard trypsinization methods.
-
Cell Implantation: Resuspend the azide-labeled cells in sterile PBS or Matrigel. Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before imaging studies.
Protocol 2: In Vivo Imaging Procedure
-
Animal Preparation:
-
To reduce autofluorescence from their diet, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.[1]
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse in a prone position within a small animal in vivo imaging system.
-
-
Preparation of this compound Injection Solution:
-
Dissolve this compound in sterile, pyrogen-free DMSO to create a stock solution (e.g., 10 mM).
-
For injection, dilute the stock solution in sterile PBS to the desired final concentration. The final concentration of DMSO should be below 5% to avoid toxicity.
-
A typical dose for in vivo imaging is in the range of 1-5 nmol per mouse.[1] For a 20g mouse, this equates to 50-250 nmol/kg.
-
-
Probe Administration:
-
Administer the this compound solution (typically 100-200 µL) via intravenous (tail vein) injection.
-
-
Image Acquisition:
-
Acquire a baseline (pre-injection) image to assess background autofluorescence.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Use appropriate excitation and emission filters for Cy5 (e.g., excitation ~640 nm, emission ~680 nm).[1]
-
Protocol 3: Ex Vivo Biodistribution Analysis
-
Tissue Collection: At the final imaging time point, euthanize the mouse.
-
Organ Dissection: Perfuse the mouse with saline to remove blood from the organs. Carefully dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).[1]
-
Ex Vivo Imaging: Arrange the excised organs in a petri dish and image them using the in vivo imaging system with the same imaging parameters used for the in vivo scans.
-
Data Quantification:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and each organ.
-
Measure the average fluorescence intensity within each ROI.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g) after creating a standard curve with known concentrations of the dye.
-
Representative Data
The biodistribution of unconjugated cyanine dyes is generally characterized by rapid clearance through the kidneys and accumulation in the liver. The following table provides representative biodistribution data for a free Cy5.5 dye in mice at 30 minutes post-injection, which can be considered a proxy for the expected distribution of unconjugated this compound.[8]
| Organ | Relative Fluorescence Intensity (%) |
| Liver | 100 ± 15 |
| Kidney | 85 ± 12 |
| Lung | 60 ± 8 |
| Spleen | 45 ± 6 |
| Heart | 30 ± 5 |
| Muscle | 15 ± 4 |
| Brain | < 5 |
Note: Data is presented as mean ± standard deviation and normalized to the liver signal. Actual values will vary depending on the specific experimental conditions.
In Vivo Click Chemistry: Signaling Pathway
The underlying principle of this imaging application is the bioorthogonal click chemistry reaction between the alkyne group of the dye and the azide group on the cell surface.
Caption: Bioorthogonal labeling of azide-modified cells with this compound in vivo.
Conclusion
This compound is a versatile and powerful tool for in vivo imaging, particularly when combined with metabolic labeling strategies and click chemistry. Its favorable spectral properties and high water solubility make it well-suited for systemic administration and deep-tissue imaging. The detailed protocols and application notes provided here offer a comprehensive guide for researchers and scientists to effectively utilize this compound in their preclinical imaging studies, enabling the sensitive and specific visualization of molecular targets in living organisms.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. pnas.org [pnas.org]
- 4. Rapid Pharmacokinetic and Biodistribution Studies Using Cholorotoxin-Conjugated Iron Oxide Nanoparticles: A Novel Non-Radioactive Method | PLOS One [journals.plos.org]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Trisulfo-Cy5-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent labeling of biomolecules. This application note details a comprehensive protocol for the use of Trisulfo-Cy5-Alkyne, a water-soluble, near-infrared fluorescent dye, in CuAAC reactions. The presence of three sulfonate groups enhances the hydrophilicity of the dye, making it particularly suitable for the labeling of proteins and oligonucleotides in aqueous environments, minimizing aggregation and non-specific binding.
Trisulfo-Cy5 is a bright and photostable cyanine (B1664457) dye with excitation and emission maxima at approximately 647 nm and 668 nm, respectively, making it ideal for a wide range of fluorescence-based applications, including microscopy, flow cytometry, and in vivo imaging.[1] This document provides detailed experimental protocols, data presentation tables for reaction setup, and troubleshooting guidelines to enable researchers to successfully conjugate this compound to their azide-modified biomolecules.
Principle of the Reaction
The copper(I)-catalyzed reaction between the terminal alkyne of this compound and an azide-modified biomolecule results in the formation of a stable triazole linkage. The reaction is highly specific and bio-orthogonal, meaning it does not interfere with other functional groups typically found in biological systems. A copper(I) catalyst, usually generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), is essential for the reaction to proceed efficiently. To prevent potential damage to biomolecules from copper ions and to enhance the reaction rate, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) is often employed.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~788 g/mol | [2] |
| Excitation Maximum (Ex) | ~647 nm | [1] |
| Emission Maximum (Em) | ~668 nm | [1] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [2] |
| Solubility | Water, DMSO, DMF | [2] |
Table 2: Recommended Reagent Concentrations for Click Chemistry
| Reagent | Stock Concentration | Final Concentration (Protein Labeling) | Final Concentration (Oligonucleotide Labeling) |
| Azide-modified Biomolecule | Varies | 1-10 mg/mL | 100-200 µM |
| This compound | 10 mM in DMSO or water | 2-10 molar excess over biomolecule | 1.5-5 molar excess over biomolecule |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in water | 0.1-1 mM | 0.5-1 mM |
| Ligand (e.g., THPTA) | 50-200 mM in water | 0.5-5 mM | 1-5 mM |
| Sodium Ascorbate (B8700270) | 100-300 mM in water (prepare fresh) | 5-10 mM | 5-10 mM |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with this compound
This protocol provides a general guideline for the labeling of azide-modified proteins. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (or other suitable ligand)
-
Sodium Ascorbate
-
DMSO or nuclease-free water
-
Purification resin (e.g., size-exclusion chromatography spin columns)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of all reagents as outlined in Table 2. Ensure the sodium ascorbate solution is freshly prepared.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:
-
Azide-modified protein solution.
-
This compound stock solution (to the desired molar excess).
-
THPTA stock solution.
-
Copper(II) Sulfate stock solution.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
Purification: Purify the Trisulfo-Cy5-labeled protein from unreacted dye and other reaction components using a suitable method such as size-exclusion chromatography (e.g., spin columns), dialysis, or HPLC.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for Trisulfo-Cy5).
Protocol 2: Labeling of Azide-Modified Oligonucleotides with this compound
This protocol is designed for the labeling of azide-modified oligonucleotides.
Materials:
-
Azide-modified oligonucleotide in nuclease-free water or TE buffer.
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
TBTA (or other suitable ligand)
-
Sodium Ascorbate
-
DMSO or nuclease-free water
-
Ethanol (B145695) or acetone (B3395972) for precipitation
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions as described in Table 2.
-
Reaction Setup: In a microcentrifuge tube, add the following:
-
Azide-modified oligonucleotide solution.
-
This compound stock solution.
-
Premixed CuSO₄/ligand solution.
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to the mixture.
-
Incubation: Vortex the mixture and incubate at room temperature for 1-4 hours, protected from light.
-
Purification:
-
Precipitation: Add 3 volumes of cold ethanol or acetone to the reaction mixture. Mix well and incubate at -20°C for at least 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the labeled oligonucleotide. Carefully remove the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again. Remove the supernatant and air-dry the pellet. Resuspend the labeled oligonucleotide in a suitable buffer.
-
HPLC: For higher purity, the labeled oligonucleotide can be purified by reverse-phase HPLC.
-
-
Quantification: Determine the concentration and DOL of the purified labeled oligonucleotide by measuring the absorbance at 260 nm and ~647 nm.
Mandatory Visualization
Caption: Workflow for labeling biomolecules with this compound.
Caption: Key components of the copper-catalyzed click reaction.
Degree of Labeling (DOL) Calculation
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each biomolecule. It is a critical parameter for ensuring the quality and consistency of your labeled product.
Formula for Protein DOL:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max: Absorbance of the conjugate at ~647 nm.
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of Trisulfo-Cy5 at ~647 nm (≈ 250,000 M⁻¹cm⁻¹).
-
CF: Correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye).
Formula for Oligonucleotide DOL:
DOL = (A_max × ε_oligo) / [(A_260 - (A_max × CF)) × ε_dye]
Where:
-
A_max: Absorbance of the conjugate at ~647 nm.
-
A_260: Absorbance of the conjugate at 260 nm.
-
ε_oligo: Molar extinction coefficient of the oligonucleotide at 260 nm.
-
ε_dye: Molar extinction coefficient of Trisulfo-Cy5 at ~647 nm (≈ 250,000 M⁻¹cm⁻¹).
-
CF: Correction factor for the dye's absorbance at 260 nm.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive catalyst | Ensure the sodium ascorbate solution is freshly prepared. |
| Low concentration of reactants | Increase the concentration of the biomolecule and/or the molar excess of the dye. | |
| Presence of interfering substances in the biomolecule buffer (e.g., other copper chelators) | Purify the biomolecule by dialysis or buffer exchange into a suitable reaction buffer. | |
| Precipitation of Reactants | Poor solubility of the azide-modified biomolecule or the dye | Perform the reaction in a larger volume or add a small percentage of a compatible organic co-solvent (e.g., DMSO). The high water solubility of this compound should minimize dye precipitation. |
| High Background Signal | Incomplete removal of unreacted dye | Optimize the purification protocol. For oligonucleotides, perform a second precipitation step. For proteins, use a longer size-exclusion column or perform dialysis with a larger buffer volume. |
| Inconsistent DOL | Variation in reaction time or temperature | Standardize the incubation time and temperature for all labeling reactions. |
| Inaccurate quantitation of starting materials | Carefully measure the concentration of the biomolecule and the dye stock solution before setting up the reaction. |
References
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with Trisulfo-Cy5-Alkyne
Welcome to the technical support center for Trisulfo-Cy5-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to the use of this fluorescent dye in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a water-soluble, far-red fluorescent dye containing a terminal alkyne group.[1][2][3][4][5] Its primary application is in bioorthogonal chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[3][5] This reaction allows for the stable, covalent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, for visualization and quantification.[6][7]
Q2: What are the key spectral properties of this compound?
Trisulfo-Cy5 is a cyanine (B1664457) dye with excitation and emission maxima in the far-red region of the spectrum, making it suitable for experiments where minimizing autofluorescence from biological samples is crucial.[3][4]
| Property | Value |
| Excitation Maximum (λex) | ~647 nm |
| Emission Maximum (λem) | ~663-670 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ |
| Recommended Laser Line | 633 nm or 647 nm[1] |
Q3: How should this compound be stored?
Proper storage is critical to maintain the integrity and performance of the dye. It is recommended to store this compound as a powder at -20°C in the dark. For short-term transport, it can be kept at room temperature for up to three weeks. Once in solution, it should be stored at -80°C and protected from light to prevent degradation.
Q4: What are the essential components of a CuAAC "click" reaction?
A successful CuAAC reaction requires several key components:
-
An alkyne-containing molecule: In this case, this compound.
-
An azide-containing biomolecule: The target for labeling.
-
A source of Copper(I): This is the catalyst for the reaction. While Cu(I) salts can be used directly, it is more common to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.
-
A reducing agent: Sodium ascorbate (B8700270) is the most common choice to reduce Cu(II) to the active Cu(I) state. It is crucial to use a freshly prepared solution of sodium ascorbate as it is prone to degradation.
-
A stabilizing ligand: A ligand is used to protect the Cu(I) from oxidation and disproportionation, thereby increasing reaction efficiency. For aqueous and biological systems, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are recommended.
Troubleshooting Guide: Low Fluorescence Signal
A low or complete absence of a fluorescent signal is a common issue. The root cause can often be traced back to either the click chemistry reaction itself or factors affecting the fluorophore's performance.
Part 1: Issues with the CuAAC Reaction
A low yield in the click reaction will naturally lead to a weak fluorescent signal. The following are potential causes and their solutions.
Problem: Inactive Copper Catalyst
The CuAAC reaction is dependent on the presence of the Cu(I) catalytic species. If the catalyst is inactive, the reaction will not proceed efficiently.
-
Cause: Oxidation of the active Cu(I) catalyst to the inactive Cu(II) state by dissolved oxygen.
-
Solution:
-
Use a stabilizing ligand: A water-soluble ligand like THPTA is crucial for protecting the Cu(I) catalyst in aqueous solutions. A typical starting point is a 1:1 to 5:1 ligand-to-copper ratio.
-
Degas your solutions: Removing dissolved oxygen from your reaction buffer and solvents can significantly improve catalyst stability. This can be achieved by bubbling with an inert gas like nitrogen or argon.
-
Use fresh reducing agent: Sodium ascorbate degrades over time. Always prepare a fresh solution immediately before setting up your reaction.
-
Problem: Reagent Quality and Concentration
The purity and concentration of your reactants are critical for a successful reaction.
-
Cause: Impure or degraded reagents, or suboptimal concentrations of reactants.
-
Solution:
-
Ensure high purity: Use high-purity reagents and solvents. If you suspect impurities in your azide- or alkyne-containing biomolecules, consider purification before the click reaction.
-
Optimize reactant stoichiometry: While a 1:1 ratio of alkyne to azide (B81097) is the theoretical ideal, using a slight excess (e.g., 1.5 to 2-fold) of the less critical or more soluble component can drive the reaction to completion.
-
Systematic optimization: To find the optimal conditions for your specific system, systematically vary the concentrations of the copper catalyst, ligand, and reducing agent in a series of small-scale pilot reactions.
-
Problem: Suboptimal Reaction Conditions
The reaction environment can significantly impact the efficiency of the CuAAC reaction.
-
Cause: Incompatible buffer, incorrect pH, or suboptimal temperature and incubation time.
-
Solution:
-
Buffer choice: The CuAAC reaction is generally tolerant of a wide pH range (typically 4-12). However, buffers containing high concentrations of chelating agents should be avoided. Phosphate-buffered saline (PBS) or HEPES at a pH of 7.0-7.5 are good starting points.
-
Temperature and time: Most click reactions proceed efficiently at room temperature within 1-4 hours. For sterically hindered substrates or low reactant concentrations, increasing the incubation time or temperature (e.g., to 37°C) may be necessary.
-
Problem: Substrate-Specific Issues
The nature of your biomolecule can sometimes present challenges for the click reaction.
-
Cause: Steric hindrance around the alkyne or azide group, or inaccessibility of the reactive group within the folded structure of a protein.
-
Solution:
-
Increase reaction time and temperature: For sterically hindered substrates, allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can improve yields.
-
Use denaturing or solvating conditions: For proteins where the reactive group may be buried, adding a co-solvent like DMSO or performing the reaction under denaturing conditions can help to expose the alkyne or azide for reaction.
-
Part 2: Issues with the Trisulfo-Cy5 Fluorophore
Even with a successful click reaction, various factors can lead to a diminished fluorescent signal from the Cy5 dye.
Problem: Photobleaching
Cy5, like many fluorophores, is susceptible to photobleaching, which is the irreversible photochemical destruction of the dye upon exposure to excitation light.
-
Cause: Prolonged or high-intensity exposure to the excitation light source.
-
Solution:
-
Use an anti-fade mounting medium: When preparing samples for microscopy, use a commercially available anti-fade mounting medium to protect the fluorophore.
-
Minimize light exposure: Limit the time your sample is exposed to the excitation light. Use the lowest laser power necessary to obtain a good signal and keep the shutter closed when not actively acquiring images.
-
Use photostabilizing agents: In some applications, the addition of triplet-state quenchers like cyclooctatetraene (B1213319) (COT) or 4-nitrobenzyl alcohol (NBA) can enhance the photostability of Cy5.
-
Problem: Fluorescence Quenching
Fluorescence quenching occurs when the fluorescence intensity of a dye is decreased due to a variety of molecular interactions.
-
Cause:
-
Dye aggregation: At high labeling densities, Cy5 molecules can interact with each other to form non-fluorescent aggregates (H-aggregates), leading to self-quenching. This is particularly relevant when labeling macromolecules with multiple closely spaced labeling sites.
-
Environmental effects: The local environment of the dye can influence its fluorescence. For example, conjugation near certain amino acid residues in a protein can lead to quenching.
-
-
Solution:
-
Optimize the degree of labeling (DOL): If you suspect self-quenching, reduce the molar ratio of this compound to your biomolecule during the click reaction to achieve a lower DOL.
-
Buffer composition: The fluorescence of cyanine dyes can be sensitive to the buffer composition. Ensure your imaging buffer is compatible with your fluorophore.
-
Problem: Photoconversion ("Photoblueing")
Under intense laser irradiation, Cy5 can sometimes be photoconverted into a blue-shifted fluorescent species, a phenomenon known as "photoblueing".
-
Cause: High-intensity laser light, particularly in super-resolution microscopy applications.
-
Solution:
-
Use simple buffer additives: The addition of antioxidants like vitamin C to the imaging buffer can help prevent photoblueing.
-
Optimize imaging conditions: Use the lowest possible laser power to minimize this effect.
-
Quantitative Data
The following tables provide key quantitative data for this compound and general parameters for CuAAC reactions.
Table 1: Properties of this compound
| Parameter | Value | Reference(s) |
| Molecular Weight | 787.96 g/mol | [1] |
| Excitation Maximum (λex) | ~647 nm | |
| Emission Maximum (λem) | ~663-670 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.3-0.4 (estimated for conjugated dye in aqueous buffer) | |
| Solubility | Water, DMSO, DMF | [1] |
Note: The quantum yield can be influenced by the local environment and the molecule to which the dye is conjugated. The provided value is an estimate based on data for similar Cy5 derivatives in aqueous solutions.
Table 2: Recommended Starting Concentrations for CuAAC Reaction
| Component | Concentration Range |
| Alkyne- or Azide-modified Biomolecule | 1 - 50 µM |
| This compound (or Azide partner) | 1.5 - 2x molar excess over biomolecule |
| Copper(II) Sulfate (CuSO₄) | 50 - 500 µM |
| THPTA Ligand | 250 µM - 2.5 mM (maintain 1:1 to 5:1 ratio with CuSO₄) |
| Sodium Ascorbate (freshly prepared) | 1 - 10 mM |
Experimental Protocols
General Protocol for Labeling an Azide-Modified Protein with this compound
This protocol provides a starting point for optimizing the labeling of your specific biomolecule.
Reagent Preparation:
-
Protein Solution: Prepare your azide-modified protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
This compound Stock Solution: Prepare a 10 mM stock solution in water or DMSO.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in water.
-
THPTA Stock Solution: Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate Stock Solution: Prepare a fresh 100 mM stock solution in water immediately before use.
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, combine the following:
-
Your azide-modified protein to a final concentration of 10 µM.
-
This compound stock solution to a final concentration of 20 µM (2x molar excess).
-
Buffer to bring the volume to 85 µL.
-
-
Prepare the catalyst premix in a separate tube:
-
1 µL of 20 mM CuSO₄ stock solution (final concentration: 200 µM).
-
5 µL of 100 mM THPTA stock solution (final concentration: 5 mM, giving a 25:1 ligand to copper ratio).
-
-
Add 6 µL of the catalyst premix to the reaction tube containing the protein and dye. Mix gently.
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 10 mM).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess reagents using a suitable method, such as size-exclusion chromatography or dialysis.
Visualizations
Troubleshooting Workflow for Low Fluorescence Signal
Caption: Troubleshooting workflow for low fluorescence signal with this compound.
Experimental Workflow for CuAAC Labeling
Caption: General experimental workflow for CuAAC labeling with this compound.
References
- 1. The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Targeted Delivery of Fluorescent 1,2,4-Triazole–Peptide Conjugates to Pediatric Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Cy5B-trisulfo, NHS | Tocris Bioscience [tocris.com]
How to reduce non-specific binding of Trisulfo-Cy5-Alkyne
Welcome to the technical support center for Trisulfo-Cy5-Alkyne. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on mitigating non-specific binding.
Troubleshooting Guide: Reducing Non-Specific Binding
High background fluorescence can obscure specific signals and lead to inaccurate experimental results. This guide provides a systematic approach to troubleshooting and resolving non-specific binding of this compound.
Q1: What are the primary causes of high background staining with this compound?
High background staining can arise from several factors related to the properties of both the cyanine (B1664457) dye and the alkyne group, as well as the experimental protocol.
-
Intrinsic Properties of Cyanine Dyes: Cyanine dyes, like Cy5, can exhibit a tendency to bind non-specifically to certain cell types, particularly monocytes and macrophages.[1] This is often attributed to interactions with Fc receptors on the cell surface.
-
Hydrophobic Interactions: The aromatic structure of the cyanine dye can lead to hydrophobic interactions with proteins and other cellular components, causing non-specific binding.
-
Issues with Click Chemistry: In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, non-specific labeling can occur. This can be mediated by the copper catalyst, which can promote interactions between the alkyne group on the dye and proteins that do not contain an azide (B81097) group.[2]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells, tissues, or other surfaces is a common cause of high background.[3][4]
-
Suboptimal Dye Concentration: Using an excessively high concentration of this compound increases the likelihood of non-specific binding.[3]
-
Insufficient Washing: Failure to thoroughly wash away unbound dye after the labeling reaction is a frequent contributor to high background.[3][4]
-
Cellular Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for non-specific binding.[3][4][5]
Q2: I'm observing high, diffuse background fluorescence across my entire sample. What should I do first?
Diffuse background often indicates the presence of unbound fluorophore. The first and most critical steps are to optimize your washing procedure and dye concentration.
-
Enhance Washing Steps: Increase the number and duration of your wash steps. For example, instead of three 5-minute washes, try four to five 10-minute washes. Incorporating a low concentration of a mild, non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer can also help to remove non-specifically bound dye.[3]
-
Optimize Dye Concentration: Perform a titration experiment to determine the lowest concentration of this compound that still provides a strong, specific signal. Start with the recommended concentration and test several dilutions below it.[3]
Q3: My non-specific binding seems to be localized to specific cell types. What could be the cause and how can I fix it?
This pattern is characteristic of the known issue of cyanine dyes binding to certain immune cells.
-
Use Specialized Blocking Buffers: For applications involving cell suspensions, such as flow cytometry, consider using commercially available cyanine dye blocking buffers. These reagents are specifically formulated to block the non-specific binding of cyanine dyes to monocytes and macrophages.[1]
-
Implement a Pre-blocking Step with Serum: Before adding your primary antibody or this compound, incubate your sample with normal serum from the same species as your secondary antibody (if applicable). A 5% (v/v) solution in your buffer is a good starting point. This helps to block Fc receptors and other non-specific protein-binding sites.
Q4: I'm performing a click chemistry reaction and see non-specific labeling even in my negative controls (no azide). What's going wrong?
This points to an issue with the click chemistry reaction itself.
-
Optimize Click Reaction Components: The ratios of the click chemistry reagents are crucial. Ensure you are using a copper ligand, such as THPTA or TBTA, to stabilize the Cu(I) ion and improve reaction efficiency. The concentration of the reducing agent, like sodium ascorbate (B8700270), should also be optimized.[2] It is also important that the sodium ascorbate solution is fresh, as it is prone to oxidation which can inhibit the reaction.[4]
-
Perform a "No Copper" Control: To determine if the non-specific binding is copper-dependent, run a control reaction without the copper catalyst. If the background is significantly reduced, this indicates that the copper is mediating the non-specific labeling.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a fluorescent dye belonging to the cyanine family. It is water-soluble due to the presence of sulfo groups and is functionalized with an alkyne group. This alkyne group allows the dye to be conjugated to molecules containing an azide group through a process called "click chemistry". Its primary applications are in fluorescence imaging and bioconjugation, where it is used to label proteins, nucleic acids, and other biomolecules for visualization and detection.
Q2: What are the excitation and emission wavelengths of Trisulfo-Cy5?
Trisulfo-Cy5 has an excitation maximum of approximately 646 nm and an emission maximum of around 662 nm.
Q3: Can I use standard blocking buffers like BSA or non-fat dry milk to reduce non-specific binding of this compound?
Yes, standard blocking buffers like Bovine Serum Albumin (BSA) and non-fat dry milk can be effective in reducing non-specific binding by blocking hydrophobic and ionic interactions. However, for certain applications, especially those involving cells known to bind cyanine dyes, specialized commercial blocking buffers may be more effective.[1] When choosing a blocking agent, it is important to consider your specific experimental setup. For example, non-fat dry milk should be avoided when working with biotin-avidin systems, as milk contains endogenous biotin (B1667282).
Q4: How can I be sure that the signal I am seeing is specific to the click reaction?
To verify the specificity of your signal, you should include several control experiments:
-
No Azide Control: Perform the click reaction on a sample that has not been labeled with an azide. This will reveal the extent of non-specific binding of the this compound.
-
No Copper Control: As mentioned in the troubleshooting guide, this control helps determine if the non-specific binding is dependent on the copper catalyst.[2]
-
Unstained Control: An unstained sample that goes through all the processing steps except for the addition of the fluorescent dye will allow you to assess the level of cellular autofluorescence.[3]
Q5: What is the best way to store this compound?
This compound should be stored at -20°C, protected from light and moisture. When preparing solutions, it is best to make small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single purified protein, good for general protein blocking. | Can have lot-to-lot variability, may contain endogenous biotin and immunoglobulins that can cause background in some systems. | General immunofluorescence and cell staining. |
| Normal Serum | 5-10% (v/v) | Very effective at blocking Fc receptors and non-specific antibody binding. | Can contain antibodies that cross-react with your primary or secondary antibodies if not from the correct species. More expensive. | Blocking non-specific antibody binding, especially in tissue staining. |
| Non-Fat Dry Milk | 1-5% (w/v) | Inexpensive and readily available. | Contains phosphoproteins (interferes with phospho-protein detection) and biotin (interferes with avidin-biotin systems). Can mask some antigens. | Western blotting (for non-phosphorylated targets). |
| Fish Gelatin | 0.1-0.5% (w/v) | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. | Can be less effective than other blockers for some applications. | Applications where mammalian protein-based blockers cause cross-reactivity. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations for specific applications (e.g., cyanine dye blocking). High consistency. | More expensive than homemade buffers. | High-sensitivity applications, troubleshooting persistent background, flow cytometry with cyanine dyes. |
Experimental Protocols
Protocol 1: General Staining Protocol with this compound (for fixed cells)
-
Cell Preparation: Grow cells on coverslips or in a multi-well plate.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Prepare a blocking buffer (e.g., 3% BSA in PBS). Incubate the cells in the blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation (if applicable): If you are labeling a target with an azide-conjugated antibody, incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS containing 0.1% Tween-20 (PBST).
-
Azide-Alkyne Click Reaction: a. Prepare the click reaction cocktail. A typical cocktail includes:
- This compound (final concentration 1-10 µM)
- Copper(II) sulfate (B86663) (CuSO4) (final concentration 100-200 µM)
- Copper ligand (e.g., THPTA) (final concentration 500-1000 µM)
- Reducing agent (e.g., sodium ascorbate) (final concentration 2.5-5 mM, freshly prepared) b. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBST for 10 minutes each, followed by two washes with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. Image using a fluorescence microscope with the appropriate filter sets for Cy5.
Protocol 2: Optimizing this compound Concentration
-
Prepare a series of dilutions of your this compound in the click reaction buffer. A good starting range is to test the manufacturer's recommended concentration, as well as 2-fold and 5-fold dilutions below that.
-
Prepare replicate samples for each concentration, as well as a negative control (no dye).
-
Follow your standard staining protocol, incubating each sample with a different dye concentration.
-
After the final washes, image all samples using the same microscope settings (e.g., exposure time, gain).
-
Quantify the signal intensity of your specific staining and the background fluorescence for each concentration.
-
Calculate the signal-to-noise ratio for each dilution by dividing the specific signal intensity by the background intensity.
-
Select the concentration that provides the highest signal-to-noise ratio.
Mandatory Visualizations
Caption: A generalized experimental workflow for labeling with this compound.
References
Optimizing Signal-to-Noise Ratio in Trisulfo-Cy5-Alkyne Imaging: A Technical Support Guide
Welcome to the Technical Support Center for Trisulfo-Cy5-Alkyne imaging. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you achieve a high signal-to-noise ratio and generate reliable data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a near-infrared (NIR) fluorescent dye that belongs to the cyanine (B1664457) dye family.[1][2][3] It contains an alkyne group, making it suitable for copper-catalyzed "click chemistry" reactions with azide-modified molecules.[1][2][3][4] The "Trisulfo" designation indicates that it has three sulfonate groups, which significantly increases its water solubility and reduces aggregation in aqueous buffers.[5] This property often leads to more reliable labeling and improved signal-to-noise ratios compared to non-sulfonated Cy5 dyes.[5][6]
Key Properties of this compound:
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum | ~646-647 nm | [4][7] |
| Emission Maximum | ~662-670 nm | [4][7] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [4][7] |
| Solubility | Water, DMSO, DMF |[7] |
Q2: What are the primary causes of high background fluorescence in this compound imaging?
A2: High background fluorescence can obscure your specific signal and is a common issue in fluorescence microscopy. The main culprits include:
-
Non-specific binding of the this compound probe: The dye may adhere to cellular components other than the intended target.[8]
-
Inadequate washing: Insufficient removal of unbound dye after the click reaction is a major contributor to high background.[8]
-
Suboptimal blocking: Failure to adequately block non-specific binding sites before introducing the dye can lead to off-target labeling.[8]
-
Autofluorescence: Many cell types and tissues naturally fluoresce, which can interfere with the signal from your dye.
-
Copper-mediated side reactions: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst can sometimes promote non-specific labeling of proteins.[8][9]
Q3: How can I reduce photobleaching of Trisulfo-Cy5?
A3: Trisulfo-Cy5, like other cyanine dyes, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. To minimize this effect:
-
Use antifade mounting media: These reagents scavenge free radicals that contribute to photobleaching.
-
Minimize exposure to excitation light: Use the lowest possible laser power and exposure time that still provides a detectable signal.
-
Work in an oxygen-depleted environment: The presence of oxygen can accelerate photobleaching. Using an oxygen-scavenging system in your imaging buffer can help.[10]
-
Consider photostabilizing agents: Directly conjugating molecules like cyclooctatetraene (B1213319) (COT) or 4-nitrobenzyl alcohol (NBA) to Cy5 has been shown to enhance its photostability.[10]
Q4: What is the role of the copper catalyst in the click reaction, and how can I optimize its concentration?
A4: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), a copper(I) catalyst is essential for the reaction between the alkyne group on the Trisulfo-Cy5 and the azide (B81097) group on your target molecule.[11] However, copper ions can be toxic to cells and can also contribute to background signal.[12][13]
Optimizing the copper concentration is a critical step. A general starting point for the final concentration of copper(II) sulfate (B86663) (which is reduced in situ to copper(I)) is in the range of 50 µM to 1 mM.[8] It is crucial to also include a copper-stabilizing ligand, such as THPTA or BTTAA, at a concentration at least five times that of the copper sulfate.[8] This ligand protects biomolecules from damage and improves the efficiency of the click reaction.[11][13]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound imaging experiments.
Problem 1: High Background Signal
| Possible Cause | Recommended Solution | Supporting Evidence/Rationale |
| Insufficient Washing | Increase the number and duration of wash steps after the click reaction. Use a wash buffer containing a mild detergent like 0.1% Tween-20.[8] | Thorough washing is critical for removing unbound fluorescent probes, a primary source of background.[8] |
| Inadequate Blocking | Incubate your sample with a blocking buffer (e.g., 3% BSA in PBS) for at least 1 hour before the click reaction.[8] | Blocking saturates non-specific binding sites, preventing the dye from adhering to unintended cellular components.[6][14] |
| High Dye Concentration | Perform a titration experiment to determine the lowest concentration of this compound that provides a good signal without excessive background. | High probe concentrations increase the likelihood of non-specific binding.[15] |
| Cellular Autofluorescence | Image in a spectral region with lower autofluorescence (e.g., far-red). Use phenol (B47542) red-free media for live-cell imaging. Consider using an autofluorescence quenching kit. | Cellular components can fluoresce, especially in the blue and green spectral regions, contributing to background noise.[15] |
| Copper Catalyst Issues | Ensure the use of a copper-stabilizing ligand (e.g., THPTA) at a 5:1 ratio to the copper sulfate. Prepare the copper sulfate and sodium ascorbate (B8700270) solutions fresh. | The copper catalyst can cause non-specific labeling. A stabilizing ligand minimizes this effect and protects cells.[8][13] |
Problem 2: Weak or No Signal
| Possible Cause | Recommended Solution | Supporting Evidence/Rationale |
| Inefficient Click Reaction | Optimize the concentrations of this compound, copper sulfate, and the reducing agent (e.g., sodium ascorbate). Ensure the sodium ascorbate solution is freshly prepared. Increase the incubation time for the click reaction (e.g., from 30 to 60 minutes).[8] | The efficiency of the click reaction is dependent on the concentration and quality of the reagents. |
| Low Abundance of Target | Consider using a signal amplification technique, such as tyramide signal amplification (TSA), if your experimental design allows. | For low-abundance targets, direct fluorescence may not be sufficient to generate a strong signal.[16] |
| Photobleaching | Use an antifade mounting medium. Minimize light exposure by using lower laser power and shorter exposure times. Image in an oxygen-depleted buffer. | Cyanine dyes are prone to photobleaching, which degrades the fluorescent signal.[10][17] |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for Trisulfo-Cy5 (Excitation ~647 nm, Emission ~670 nm).[7] | Mismatched filter sets will lead to inefficient excitation and/or detection of the fluorescent signal. |
Experimental Protocols & Visualizations
General Experimental Workflow for Fixed Cell Imaging
This workflow outlines the key steps for labeling azide-modified molecules in fixed cells with this compound.
Troubleshooting Logic for High Background
This diagram illustrates a logical approach to diagnosing the source of high background fluorescence.
Signaling Pathway Context
While this compound is a versatile labeling reagent, it does not inherently target a specific signaling pathway. Instead, it is used to visualize molecules that have been metabolically or genetically tagged with an azide. The relevance to a signaling pathway is therefore determined by the azide-labeled molecule being studied.
For example, if you are studying glycosylation changes in a cancer signaling pathway, you might use an azide-modified sugar to metabolically label glycoproteins. Subsequent labeling with this compound would then allow you to visualize the localization and abundance of these glycoproteins, providing insights into the pathway's activity.
By following these guidelines and protocols, researchers can optimize their this compound imaging experiments to achieve a high signal-to-noise ratio, leading to clearer, more reliable data for their drug development and scientific research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Targetable conformationally restricted cyanines enable photon-count limited applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tracker Nanocatalyst for Screening of Intracellular Copper‐Catalyzed Azide‐Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Preventing Photobleaching of Trisulfo-Cy5-Alkyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Trisulfo-Cy5-Alkyne in microscopy experiments.
Troubleshooting Guide
This guide addresses common issues related to the photobleaching of this compound during fluorescence microscopy.
Problem: Rapid loss of fluorescence signal during image acquisition.
| Possible Cause | Suggested Solution |
| High Excitation Light Intensity or Prolonged Exposure | Reduce the laser power to the lowest level that provides a sufficient signal-to-noise ratio.[1] Decrease the exposure time for image acquisition.[1] Use neutral density filters to attenuate the excitation light.[1] |
| Presence of Molecular Oxygen | Use a commercial or homemade antifade mounting medium containing oxygen scavengers.[1] For live-cell imaging, consider using an oxygen scavenging system like the GLOX system (glucose oxidase and catalase).[2] |
| Suboptimal Imaging Buffer/Mounting Medium | Ensure the pH of your imaging buffer or mounting medium is stable, as extreme pH can affect dye performance.[3] Use a mounting medium with a high refractive index that matches your immersion oil to improve signal collection and reduce the required excitation power.[2] |
| Incompatible Antifade Reagent | Avoid mounting media containing p-Phenylenediamine (PPD), as it can degrade cyanine (B1664457) dyes.[2][4] Opt for media containing reagents like n-propyl gallate or DABCO.[3] |
Problem: Weak initial fluorescence signal.
| Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Optimize your conjugation protocol to ensure an adequate degree of labeling. |
| Self-Quenching due to Over-labeling | High concentrations of fluorophores can lead to self-quenching. If you suspect over-labeling, reducing the dye-to-protein ratio during conjugation can help.[5] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on the microscope are appropriate for this compound (Excitation max: ~647 nm, Emission max: ~670 nm). |
Problem: High background fluorescence.
| Possible Cause | Suggested Solution |
| Unbound Fluorophores | Ensure thorough washing steps after the labeling protocol to remove any unbound this compound.[1] |
| Autofluorescence of Mounting Medium | Use a mounting medium with low autofluorescence. You can test this by imaging a slide with only the mounting medium.[1] |
| Sample Autofluorescence | To minimize autofluorescence from the sample, you can use spectral unmixing if your imaging software supports it. This compound's emission in the far-red part of the spectrum already helps to reduce issues with cellular autofluorescence.[1] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[2] When this compound is exposed to light, it can react with molecular oxygen to produce reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent.[1] This leads to a progressive decrease in signal intensity during an experiment, which can compromise image quality and the accuracy of quantitative measurements.[6]
Q2: How do antifade reagents work to prevent photobleaching?
A2: Antifade reagents primarily work in two ways:
-
Oxygen Scavengers: These are compounds that remove dissolved molecular oxygen from the imaging medium, thereby preventing the formation of damaging reactive oxygen species.[2]
-
Triplet State Quenchers (TSQs): These molecules interact with the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.[2] Common TSQs include Trolox and cyclooctatetraene (B1213319) (COT).[2]
Q3: Which antifade reagents are recommended for this compound?
A3: For cyanine dyes like this compound, antifade reagents such as n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are recommended.[3][7] It is crucial to avoid mounting media containing p-Phenylenediamine (PPD) , as it has been shown to react with and degrade cyanine dyes.[4]
Q4: Can I prepare my own antifade mounting medium?
A4: Yes, you can prepare effective antifade mounting media in the lab. Detailed protocols for preparing n-propyl gallate and DABCO-based mounting media are provided in the "Experimental Protocols" section below.
Q5: How does the choice of mounting medium refractive index affect my imaging?
A5: Mismatching the refractive index of the mounting medium and the objective immersion oil can cause spherical aberration, which reduces signal intensity and axial resolution, particularly when imaging deep into a sample.[3] Using a mounting medium with a refractive index that closely matches your immersion oil (typically around 1.515 for oil immersion objectives) will improve image brightness and resolution.[2] High-glycerol content mounting media are often used to achieve a higher refractive index.[8]
Quantitative Data on Photostability
| Antifade Reagent/Strategy | Relative Photostability Improvement for Cy5 | Notes |
| None (PBS/Glycerol) | Baseline | Rapid photobleaching is expected. |
| n-Propyl Gallate (NPG) | Good | A commonly used and effective antifade reagent for cyanine dyes.[9] |
| DABCO | Good | Another effective and widely used antifade agent.[7] |
| Trolox | Very Good | A potent triplet state quencher, often used in live-cell imaging and single-molecule studies.[10] |
| Oxygen Scavenging Systems (e.g., GLOX) | Excellent | Highly effective at removing molecular oxygen, significantly enhancing photostability, especially in live-cell imaging.[2] |
| p-Phenylenediamine (PPD) | Not Recommended | Known to cause fading of cyanine dyes.[4] |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes the preparation of a glycerol-based mounting medium containing n-propyl gallate.
Materials:
-
n-propyl gallate (NPG) powder
-
Glycerol (high purity, ACS grade)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
50 mL conical tube
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve n-propyl gallate in DMSO or DMF. Note that NPG does not dissolve well in aqueous solutions.[11]
-
Prepare the glycerol/PBS mixture: In a 50 mL conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol. For example, for 10 mL of final medium, mix 1 mL of 10X PBS with 9 mL of glycerol.[11]
-
Add the NPG stock solution: Slowly add 0.1 parts of the 20% NPG stock solution to the glycerol/PBS mixture dropwise while stirring rapidly. For 10 mL of the glycerol/PBS mixture, add 100 µL of the NPG stock.[11]
-
Storage: Store the final mounting medium in small aliquots at -20°C, protected from light. Thaw one aliquot at a time for use and avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of DABCO Antifade Mounting Medium
This protocol outlines the preparation of a glycerol-based mounting medium containing DABCO.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
10X Phosphate-Buffered Saline (PBS)
-
Distilled water
-
50 mL conical tube
Procedure:
-
Prepare the mounting medium solution: To make 25 mL of the final solution, combine the following in a 50 mL conical tube:
-
625 mg of DABCO
-
22.5 mL of glycerol
-
2.5 mL of 10X PBS[12]
-
-
Dissolve DABCO: Mix the components thoroughly. Gentle heating and rocking may be required to completely dissolve the DABCO.[12]
-
Adjust pH: Adjust the pH of the solution to 8.6 with diluted HCl.[12]
-
Storage: Store the mounting medium in aliquots in opaque tubes at -20°C.
Protocol 3: Measuring Photobleaching Rate
This protocol provides a general method for quantifying the photobleaching rate of this compound.
Procedure:
-
Sample Preparation: Prepare your this compound labeled sample and mount it using the desired mounting medium.
-
Region of Interest (ROI) Selection: Identify a region of interest on your sample that has a clear and representative fluorescent signal.
-
Image Acquisition Setup: Set the imaging parameters (e.g., laser power, exposure time, gain) that you intend to use for your experiment. It is crucial to keep these parameters constant throughout the measurement.[1]
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the selected ROI. The time interval between images should be consistent. Continue acquiring images until the fluorescence signal has significantly decreased.[1]
-
Data Analysis:
-
Measure the mean fluorescence intensity of your ROI in each frame of the time-lapse series.[1]
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a single exponential function to determine the photobleaching rate constant or the half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. Fluorochromes, imaging chambers and mounting media recommendations for Leica SP8 – Microscopy and Imaging Center [microscopy.tamu.edu]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 12. imb.uq.edu.au [imb.uq.edu.au]
Common issues with Trisulfo-Cy5-Alkyne click chemistry reactions
Welcome to the technical support center for Trisulfo-Cy5-Alkyne and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a highly water-soluble, near-infrared (NIR) fluorescent dye functionalized with a terminal alkyne group.[1][2][3] This alkyne moiety allows the dye to be covalently attached to molecules containing an azide (B81097) group through a copper(I)-catalyzed click chemistry reaction (CuAAC).[1][2][3][4] Its three sulfonate groups enhance its hydrophilicity, making it suitable for labeling biomolecules in aqueous buffers.[5][]
Q2: What are the optimal storage and handling conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C in the dark, protected from moisture.[5][7][8] When preparing stock solutions, use anhydrous DMSO or DMF and store these aliquots at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Cyanine (B1664457) dyes are sensitive to light, so prolonged exposure should be avoided.[5]
Q3: What are the essential components for a successful CuAAC reaction?
A successful CuAAC reaction requires five core components:
-
Alkyne-functionalized molecule: In this case, this compound.
-
Azide-functionalized molecule: The biomolecule or substrate you wish to label.
-
Copper(I) catalyst: This is the active catalyst for the reaction. It is typically generated in situ from a Copper(II) source.[9][10]
-
Reducing Agent: A reagent like sodium ascorbate (B8700270) is used to reduce the Copper(II) salt (e.g., CuSO₄) to the active Copper(I) state.[9][11]
-
Copper(I)-stabilizing Ligand: A ligand such as THPTA or BTTAA is crucial in bioconjugation to protect the catalyst from oxidation, accelerate the reaction, and prevent copper-mediated damage to biomolecules.[11][12][13]
Q4: Why is a stabilizing ligand like THPTA necessary?
While not strictly required for the reaction to proceed, a stabilizing ligand is highly recommended for bioconjugation for several reasons:
-
Accelerates Reaction Rate: Ligands significantly increase the reaction speed, which is critical when working with dilute biomolecule concentrations.[12][14]
-
Prevents Catalyst Oxidation: They protect the active Cu(I) catalyst from being oxidized to the inactive Cu(II) state, ensuring the reaction proceeds to completion.[12]
-
Protects Biomolecules: The copper/ascorbate system can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins and nucleic acids.[10][11][15] The ligand chelates the copper, reducing its toxicity and protecting the sample.[16]
Troubleshooting Guide
This section addresses specific problems that may be encountered during your experiments.
Problem 1: Low or No Fluorescent Signal
Q: My final product shows very low or no Cy5 fluorescence. What are the likely causes?
This is a common issue that can stem from several sources, from reagent quality to reaction conditions. A systematic check is the best approach.
Potential Cause & Solution
-
Degraded Reagents:
-
This compound: The alkyne or dye may have degraded due to improper storage (exposure to light, moisture, or prolonged storage in solution). Prepare fresh stock solutions from powder.
-
Sodium Ascorbate: This reducing agent is highly susceptible to oxidation. Use a freshly prepared solution for every experiment.
-
-
Inactive Catalyst System:
-
The reaction is dependent on the presence of Cu(I). If the sodium ascorbate solution is old or the reaction is exposed to excess oxygen, the copper will remain in its inactive Cu(II) state.[9] Always use fresh reducing agent and consider de-gassing your buffer if problems persist.
-
-
Incorrect Reagent Ratios:
-
The concentrations of the catalyst, ligand, and reducing agent are critical. An excess of one component can inhibit the reaction. Titrate the concentration of CuSO₄ and ligand to find the optimal ratio for your specific system.
-
-
Problem with Azide-Molecule:
-
Confirm that your target molecule was successfully functionalized with an azide. Use an independent method (e.g., mass spectrometry) to verify the presence of the azide group.
-
Run a positive control reaction with a simple, known azide-containing molecule to confirm the alkyne-dye and catalyst system are working.[17]
-
-
Inefficient Purification:
-
If the labeled product is being lost during purification, you may not recover enough material to detect a signal. Ensure your purification method (e.g., spin column) is appropriate for the size of your biomolecule and that the column is properly equilibrated.[18]
-
Problem 2: High Background Fluorescence
Q: My results show high, non-specific background signal. How can I reduce it?
High background is typically caused by unreacted free dye that was not adequately removed after the reaction.
Potential Cause & Solution
-
Inefficient Purification: This is the most common cause.
-
Method Choice: Ensure the chosen purification method can effectively separate your labeled biomolecule from the much smaller this compound molecule (~788 Da).[8] Gel filtration (like Sephadex G25 spin columns) is effective for proteins and large biomolecules.[18][19] For smaller molecules, methods like dialysis or HPLC may be necessary. Denaturing PAGE can also be used to purify labeled peptides and oligonucleotides.[20][21]
-
Execution: Follow the purification protocol carefully. For spin columns, do not overload the column and ensure it is properly equilibrated with the correct buffer.[18] Repeat the purification step if necessary.
-
-
Non-covalent Binding of Dye:
-
The hydrophobic cyanine dye core can sometimes stick non-covalently to proteins. Including a mild non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers during purification can help disrupt these interactions.
-
-
Precipitation:
-
If your labeled biomolecule precipitates during the reaction or purification, free dye can become trapped in the aggregate. Ensure your biomolecule remains soluble throughout the process by optimizing buffer conditions (pH, salt concentration).
-
Problem 3: Labeled Protein Precipitates or Aggregates
Q: My labeled protein becomes insoluble after the click reaction or purification. Why is this happening?
The introduction of a large, relatively hydrophobic dye and the reaction conditions themselves can sometimes affect protein stability.
Potential Cause & Solution
-
Copper-Mediated Damage:
-
Reactive oxygen species generated by the copper catalyst can lead to protein cross-linking and aggregation.[10][11] This is a key reason to use a protective ligand.
-
Solution: Ensure you are using an adequate concentration of a high-quality ligand (e.g., THPTA, BTTAA). A common recommendation is to use at least five equivalents of ligand relative to the copper salt.[11] Adding a scavenger like aminoguanidine (B1677879) can also help protect proteins.[11]
-
-
Solvent Effects:
-
While this compound is water-soluble, it is often dissolved in DMSO/DMF for a stock solution. Adding too much organic solvent to the aqueous reaction buffer can denature some proteins. Keep the final concentration of organic solvent as low as possible (ideally <5%).
-
-
Changes in Protein Properties:
-
The addition of the Cy5 dye can alter the surface properties of the protein, potentially leading to aggregation. Perform the reaction at a lower protein concentration or include stabilizing additives like glycerol (B35011) or arginine in the reaction buffer.
-
Data & Reagent Concentrations
Optimizing reagent concentrations is critical for a successful reaction. The following table provides a general starting point for labeling proteins in an aqueous buffer. These should be optimized for each specific application.
| Reagent | Stock Concentration | Final Concentration | Molar Ratio (Typical) | Notes |
| Azide-Biomolecule | 1-10 mg/mL | 10-50 µM | 1 equiv. | Starting concentration depends on the biomolecule. |
| This compound | 1-10 mM in DMSO | 20-250 µM | 2-5 equiv. | Use a slight excess relative to the biomolecule. |
| CuSO₄ | 20-50 mM in H₂O | 50-500 µM | 5-10 equiv. | Prepare fresh. |
| Ligand (e.g., THPTA) | 50-100 mM in H₂O | 250-2500 µM | 25-50 equiv. | Recommended ligand:Cu ratio is ≥5:1.[11] |
| Sodium Ascorbate | 100 mM in H₂O | 2.5-5 mM | 50-100 equiv. | Must be prepared fresh immediately before use. |
Table based on data from multiple bioconjugation protocols.[11][17][22]
Experimental Protocols
Protocol 1: General Labeling of an Azide-Modified Protein
This protocol provides a starting point for labeling a protein (e.g., an antibody) that has been functionalized with an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound powder.
-
Anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄).
-
THPTA (or another water-soluble ligand).
-
Sodium Ascorbate.
-
Deionized water.
-
Purification tools (e.g., G-25 spin columns).
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock in anhydrous DMSO.
-
CuSO₄: Prepare a 20 mM stock in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock in deionized water. This must be made fresh immediately prior to use.
-
-
Prepare the Reaction Mixture:
-
Note: The order of addition is important to prevent premature precipitation or reaction.
-
In a microcentrifuge tube, combine your azide-modified protein and buffer to the desired starting volume and concentration (e.g., 100 µL total volume, 25 µM final protein concentration).
-
Add the this compound stock solution to a final concentration of 125 µM (5 equivalents). Mix gently.
-
Prepare the catalyst premix: In a separate tube, mix the required volumes of CuSO₄ and THPTA ligand stock solutions. For example, add 2.5 µL of 20 mM CuSO₄ (500 µM final) and 5 µL of 50 mM THPTA (2.5 mM final). Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the protein/dye mixture.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Mix the reaction gently by pipetting or brief vortexing. Protect the tube from light.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C, but the incubation time may need to be extended.
-
-
Purification:
-
Remove the unreacted this compound and reaction components using a desalting spin column (e.g., G-25) equilibrated in your buffer of choice (e.g., PBS).
-
Follow the manufacturer's instructions for centrifugation speed and time. The purified, labeled protein will be in the eluate.
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.
-
Visualizations
CuAAC Reaction Workflow
The following diagram illustrates the key steps and components involved in the copper-catalyzed click chemistry reaction for labeling a biomolecule.
Caption: General workflow for a CuAAC bioconjugation reaction.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing and solving common issues encountered during click chemistry experiments.
Caption: Decision tree for troubleshooting common click chemistry issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 7. Trisulfo-Cy5.5-Alkyne, 2055046-12-1 | BroadPharm [broadpharm.com]
- 8. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Trisulfo-Cy5-Alkyne labeling
Welcome to the technical support center for Trisulfo-Cy5-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your labeling experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound.
Problem: Low or No Labeling Efficiency
Question: I am observing very low or no fluorescence signal after my labeling reaction. What are the possible causes and solutions?
Answer: Low labeling efficiency is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The Cu(I) catalyst is essential for the click reaction but is prone to oxidation to the inactive Cu(II) state.
-
Solution: Always use a freshly prepared solution of the reducing agent, sodium ascorbate (B8700270). Ensure that the reaction buffer is deoxygenated, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
-
-
Suboptimal Reagent Concentrations: The efficiency of the CuAAC reaction is highly dependent on the concentrations of the catalyst components.
-
Solution: Optimize the concentrations of copper (II) sulfate (B86663) (CuSO₄), the copper-chelating ligand (e.g., THPTA), and sodium ascorbate. Refer to the quantitative data tables below for recommended starting concentrations. A final CuSO₄ concentration of 50 µM to 2 mM is a common starting point.
-
-
Incorrect Reagent Stoichiometry: An inappropriate ratio of this compound to your azide-containing biomolecule can lead to incomplete labeling.
-
Solution: Typically, a slight excess of the fluorescent dye (1.1-1.5 equivalents) relative to the biomolecule is recommended to drive the reaction to completion. However, for proteins with multiple labeling sites, a lower dye-to-protein ratio may be necessary to avoid over-labeling.
-
-
Incompatible Buffer: Certain buffer components can interfere with the click reaction.
-
Solution: Avoid buffers containing primary amines, such as Tris, as they can compete with the labeling reaction. Phosphate buffers (e.g., PBS) at a pH between 6.5 and 8.0 are generally compatible.
-
Problem: High Background or Non-Specific Staining
Question: My labeled samples show high background fluorescence, making it difficult to distinguish the specific signal. What can I do to reduce this?
Answer: High background can be caused by unbound dye or non-specific binding of the dye to other molecules or surfaces.
-
Insufficient Purification: Residual, unconjugated this compound is a primary cause of high background.
-
Solution: Ensure thorough removal of free dye after the labeling reaction. Common purification methods include spin column chromatography, size-exclusion chromatography (SEC), or dialysis.
-
-
Non-Specific Binding: Cyanine (B1664457) dyes can sometimes bind non-specifically to proteins or other cellular components through hydrophobic interactions.
-
Solution: The trisulfonation of this compound enhances its water solubility, which helps to minimize non-specific hydrophobic interactions.[1] If non-specific binding is still an issue, consider adding a small amount of a non-ionic detergent (e.g., 0.01-0.1% Tween-20) to your washing buffers. For cell-based assays, using a commercial blocking reagent can also reduce non-specific binding of cyanine dyes.[2]
-
-
Protein Aggregation: Labeled proteins may aggregate and precipitate, leading to fluorescent puncta that contribute to background.
Problem: Reduced Fluorescence Intensity (Quenching)
Question: The fluorescence of my labeled biomolecule is weaker than expected, even with a high degree of labeling. What could be the cause?
Answer: Reduced fluorescence intensity despite successful labeling is often due to self-quenching.
-
Self-Quenching: When multiple Cy5 molecules are in close proximity on a single biomolecule, they can interact and dissipate energy as heat rather than light, leading to a decrease in the overall fluorescence signal.[3][5]
-
Solution: This is a common issue with a high degree of labeling (DOL).[3] Aim for an optimal DOL, which for Cy5 is typically between 2 and 4 for antibodies, to maximize fluorescence without causing significant self-quenching.[6] This can be achieved by carefully controlling the molar ratio of dye to protein in the labeling reaction.
-
Problem: Photobleaching
Question: My fluorescent signal fades quickly during imaging. How can I improve the photostability of Trisulfo-Cy5?
Answer: Photobleaching is the irreversible degradation of a fluorophore upon exposure to light.
-
Solution: While Cy5 dyes are generally photostable, intense or prolonged light exposure will cause photobleaching.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
A1: this compound is a near-infrared (NIR) fluorescent dye with an alkyne group for click chemistry applications.[11][12] Its key features include:
-
High Water Solubility: The three sulfonate groups make it highly soluble in aqueous buffers, which helps to prevent aggregation.[1]
-
Spectral Properties: It has an excitation maximum around 646 nm and an emission maximum around 662 nm.[13]
-
High Extinction Coefficient: This contributes to its bright fluorescence signal.
-
Bioorthogonal Reactivity: The alkyne group specifically reacts with azides via the CuAAC reaction, ensuring targeted labeling.
Q2: What is the role of each component in the CuAAC reaction?
A2: The CuAAC reaction requires several key components:
-
This compound: The fluorescent probe containing the alkyne reactive group.
-
Azide-functionalized biomolecule: The target molecule to be labeled.
-
Copper(II) Sulfate (CuSO₄): The source of the copper catalyst.
-
Sodium Ascorbate: A reducing agent that converts Cu(II) to the active Cu(I) state.
-
Copper(I)-stabilizing Ligand (e.g., THPTA): This ligand protects the Cu(I) from oxidation and disproportionation, thereby increasing reaction efficiency and protecting biomolecules from damage by reactive oxygen species.[14]
Q3: What is the optimal pH for the this compound labeling reaction?
A3: The CuAAC reaction is robust and can be performed over a wide pH range (typically 4-12). For bioconjugation, a pH between 6.5 and 8.0 is generally recommended to maintain the stability and integrity of the biomolecule. Trisulfo-Cy5 itself is pH-insensitive from pH 4 to 10.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C, protected from light. Once dissolved, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.
Q5: How do I determine the concentration and degree of labeling (DOL) of my final conjugate?
A5: The DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
The efficiency of the CuAAC reaction is highly dependent on the concentrations of its components. The following tables provide recommended concentration ranges as a starting point for optimization.
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Recommended Final Concentration | Key Considerations |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 2 mM | Higher concentrations can increase reaction rates but may also lead to protein precipitation or damage.[14] |
| Copper Ligand (e.g., THPTA) | 5:1 molar ratio to CuSO₄ | A 5-fold excess of ligand over copper is recommended to protect the catalyst and biomolecules.[14] |
| Sodium Ascorbate | 2.5 mM - 5 mM | Should be in excess to maintain a reducing environment and ensure the presence of active Cu(I). Prepare fresh.[14] |
| Azide-containing Biomolecule | 10 µM - 100 µM | Dependent on the specific experiment. |
| This compound | 1.1 - 2 fold molar excess over the biomolecule | A slight excess drives the reaction to completion. For molecules with multiple labeling sites, this ratio may need to be adjusted to control the DOL. |
Table 2: Impact of Reaction Parameters on Labeling Efficiency
| Parameter | Condition | Effect on Efficiency | Troubleshooting Tip |
| Temperature | 4°C vs. Room Temperature (RT) | RT reactions are faster. 4°C can reduce protein aggregation for sensitive proteins.[4] | If protein precipitation occurs at RT, try incubating the reaction at 4°C overnight. |
| Reaction Time | 15 minutes - 2 hours | Longer reaction times can lead to higher labeling yields. | If labeling is incomplete after 1 hour, extend the reaction time. Monitor for potential sample degradation. |
| pH | 6.5 - 8.0 | Optimal for most bioconjugations. | Ensure your buffer pH is within this range and does not contain primary amines. |
| Oxygen Exposure | Presence vs. Absence (Inert Atmosphere) | Oxygen can deactivate the Cu(I) catalyst, reducing efficiency. | Degassing buffers and running the reaction under nitrogen or argon can improve yields. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a starting point for labeling an azide-modified protein. Optimization may be required for your specific application.
-
Prepare Stock Solutions:
-
Azide-modified Protein: Prepare a solution of your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
This compound: Dissolve in water or buffer to a stock concentration of 1-10 mM.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
THPTA Ligand: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh).
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the azide-modified protein.
-
Add the this compound stock solution to achieve the desired molar excess.
-
Prepare a premix of CuSO₄ and THPTA ligand by combining them in a 1:5 molar ratio and vortexing briefly. Add this premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove the unreacted this compound and catalyst components using a desalting column (e.g., Sephadex G-25), spin column, or dialysis against a suitable storage buffer.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
This protocol allows you to calculate the average number of dye molecules conjugated to each protein molecule.[14]
-
Purify the Labeled Protein: It is critical to remove all unconjugated dye before measuring absorbance. Use one of the purification methods mentioned above.
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, which is approximately 650 nm (A₆₅₀).
-
The absorbance values should ideally be between 0.1 and 1.0. Dilute the sample with buffer if necessary and record the dilution factor.
-
-
Calculate the Degree of Labeling (DOL):
-
Step A: Calculate the protein concentration. The absorbance at 280 nm is a combination of the protein and the dye. A correction factor (CF) is used to account for the dye's absorbance at 280 nm. For Cy5, the CF is approximately 0.05. Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein Where:
-
A₂₈₀ and A₆₅₀ are the measured absorbances.
-
CF (Correction Factor for Cy5) = 0.05
-
ε_protein is the molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Step B: Calculate the dye concentration. Dye Concentration (M) = A₆₅₀ / ε_dye Where:
-
ε_dye is the molar extinction coefficient of Trisulfo-Cy5 at ~650 nm (typically ~250,000 M⁻¹cm⁻¹).
-
-
Step C: Calculate the DOL. DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Below are diagrams illustrating the key processes involved in this compound labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Properties of CY5 and Sulfonated CY5 and Fluorescence Instruments for - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 8. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Trisulfo-Cy5-Alkyne Technical Support Center: Troubleshooting Solubility and Experimental Design
For researchers, scientists, and drug development professionals utilizing Trisulfo-Cy5-Alkyne, this technical support center provides essential guidance on overcoming solubility challenges and ensuring successful experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during labeling and imaging experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: While this compound is designed for high water solubility due to its three sulfonate groups, it is best practice to first prepare a concentrated stock solution in an organic solvent before diluting it in your aqueous reaction buffer.[1][2]
-
Recommended Solvents: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for creating a stock solution.[3][4][5]
-
Procedure: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the powder in a small volume of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure it is fully dissolved. This stock solution can then be added to your aqueous buffer for the final reaction mixture.
Q2: After adding the this compound stock solution to my protein solution in PBS, I see precipitation. What is causing this?
A2: Precipitation upon addition to a buffered solution can be due to several factors, even with a water-soluble dye.
-
High Concentration of Organic Solvent: Although a stock solution in DMSO or DMF is recommended, the final concentration of the organic solvent in your aqueous reaction should be kept low, typically between 5-20%.[1][2] Exceeding this can lead to the precipitation of your biomolecule.
-
Buffer Composition: Ensure your buffer does not contain primary amines, such as Tris, as these can compete with your target molecule in some labeling reactions (though less of a concern for click chemistry, it's a good practice to follow).[6] Phosphate-buffered saline (PBS) is generally a suitable choice.
-
Local Concentration Effects: When adding the dye stock to your buffer, pipette it in while gently vortexing the solution to avoid localized high concentrations of the dye and organic solvent, which can cause aggregation and precipitation.
Q3: I am observing lower than expected fluorescence intensity in my labeled sample. Could this be a solubility issue?
A3: Yes, poor solubility can lead to aggregation, which in turn causes fluorescence quenching. The sulfonation of this compound is intended to minimize this.[1][7]
-
Aggregation: Even with sulfonated dyes, at very high concentrations or in the presence of certain salts, aggregation can occur.[8][9] This leads to a decrease in the fluorescence quantum yield. It is advisable to work with the lowest effective concentration of the dye.
-
Photobleaching: Ensure that your sample is protected from light as much as possible during all steps of the experiment and storage to prevent photobleaching, which can also lead to a loss of fluorescence.[10]
Q4: What is the optimal storage condition for this compound to maintain its solubility and reactivity?
A4: To ensure the longevity and performance of this compound, proper storage is crucial.
-
Powder Form: The lyophilized powder should be stored at -20°C in a desiccated, dark environment.[3][4][10]
-
Stock Solutions: Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C, protected from light. For optimal results, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Data Presentation: Solubility Overview
Quantitative solubility data for this compound is not consistently provided by manufacturers. However, its qualitative solubility is well-documented. The trisulfonated structure confers high aqueous solubility.[1][7]
| Solvent | Solubility | Notes |
| Water | High | The three sulfonate groups significantly increase hydrophilicity.[3][4][7] |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions.[3][4] |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solution preparation.[3][4] |
| Dichloromethane (DCM) | Soluble | Mentioned as a solvent by some suppliers.[3] |
| Methanol (MeOH) | Soluble | Generally suitable for cyanine (B1664457) dyes. |
| Phosphate-Buffered Saline (PBS) | High | The dye is soluble in common aqueous buffers. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Bring the vial of lyophilized this compound powder to room temperature before opening.
-
Add a sufficient volume of anhydrous DMSO or DMF to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the vial until the powder is completely dissolved.
-
Store the stock solution in aliquots at -20°C, protected from light.
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Azide-Modified Protein
-
Prepare the Protein: Ensure your azide-modified protein is in an amine-free buffer, such as PBS, at a suitable concentration.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein solution with the this compound stock solution. The final concentration of the dye should be in excess of the protein concentration.
-
Add the Copper Catalyst: Introduce the copper(II) sulfate (B86663) solution to the reaction mixture.
-
Add the Reducing Agent: Add a freshly prepared solution of sodium ascorbate (B8700270) to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and other reaction components using a suitable method, such as gel filtration, dialysis, or spin columns.
-
Storage: Store the labeled protein conjugate under appropriate conditions, protected from light.
Visualizations
Relationship between Sulfonation, Solubility, and Aggregation
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 4. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 5. abpbio.com [abpbio.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
Effect of copper catalyst concentration on Trisulfo-Cy5-Alkyne labeling
Welcome to the technical support center for Trisulfo-Cy5-Alkyne labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their copper-catalyzed click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper catalyst for this compound labeling?
A1: The optimal copper (Cu) catalyst concentration can vary depending on the specific application, such as labeling proteins in a cell lysate or on the surface of cells. For cell surface labeling, a concentration of 50 µM copper has been shown to be effective.[1][2] In other applications, like lipid imaging, copper concentrations can range from 20 µM to 2000 µM.[3][4] It is generally recommended to start with a concentration between 50 and 100 µM for bioconjugation.[5] We recommend performing a titration to determine the optimal concentration for your specific experiment.
Q2: Why is a copper-chelating ligand like THPTA recommended for the labeling reaction?
A2: A copper-chelating ligand such as Tris(hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for several reasons. It accelerates the reaction and protects biomolecules from oxidative damage caused by reactive oxygen species that can be generated during the reduction of Cu(II) to the active Cu(I) state.[6] For reactions involving live cells, ligands are crucial for minimizing copper toxicity.[1][2]
Q3: What is the recommended ratio of ligand to copper catalyst?
A3: A common recommendation is to use a 5:1 molar ratio of ligand to copper (e.g., 250 µM THPTA for 50 µM CuSO₄).[1][2] This excess of ligand helps to stabilize the Cu(I) catalyst and protect sensitive biological samples.
Q4: What are the recommended concentrations for other reagents in the reaction?
A4: For this compound, a final concentration of 2 µM to 40 µM is a good starting range, with an initial recommendation of 20 µM.[7] The concentration of the reducing agent, such as sodium ascorbate (B8700270), is typically around 2.5 mM.[1][2]
Q5: Can I perform the labeling reaction in the presence of other cellular components?
A5: Yes, copper-catalyzed click chemistry is bioorthogonal, meaning the azide (B81097) and alkyne groups are highly selective for each other and do not typically react with other functional groups found in biological systems.[8] However, components such as biothiols (e.g., glutathione) can deactivate the copper catalyst, potentially reducing reaction efficiency in the cytosol.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Fluorescence Signal | Inefficient Labeling: The concentration of the copper catalyst may be too low. | Gradually increase the copper concentration. A range of 50-100 µM is a good starting point for many bioconjugation reactions.[5] |
| Oxidation of Cu(I) Catalyst: The active Cu(I) catalyst is sensitive to oxygen. | Ensure that the sodium ascorbate solution is freshly prepared.[7] You can also degas your reaction buffer. | |
| Inaccessible Alkyne/Azide Groups: The reactive groups on your biomolecule may be sterically hindered. | Consider using a this compound with a longer linker arm. You can also try adding a small amount of a denaturing agent if your protein's function is not a concern. | |
| Incorrect Reagent Concentrations: The concentration of this compound or your azide-modified molecule may be too low. | Titrate the concentration of your labeling reagents. A final concentration of 2-40 µM for the alkyne dye is a suggested range to explore.[7] | |
| High Background Signal | Excess Dye: The concentration of this compound may be too high, leading to non-specific binding. | Reduce the concentration of the this compound.[7] Ensure adequate washing steps after the labeling reaction to remove unbound dye. |
| Protein Aggregation: High concentrations of copper can sometimes lead to protein aggregation. | Lower the copper concentration or increase the ligand-to-copper ratio to mitigate this effect. | |
| Poor Reproducibility | Inconsistent Reagent Preparation: Stock solutions, especially of the reducing agent, can degrade over time. | Always use freshly prepared sodium ascorbate solution for each experiment.[7] |
| Variable Oxygen Exposure: Differences in how the reaction is set up can lead to varying levels of oxygen exposure. | Standardize your protocol to minimize oxygen exposure, for instance, by using degassed buffers or working quickly. |
Quantitative Data Summary
| Reagent | Recommended Starting Concentration | Recommended Concentration Range |
| Copper (II) Sulfate (CuSO₄) | 50 µM[1][2] | 20 - 2000 µM[3][4] |
| THPTA Ligand | 250 µM (for 50 µM CuSO₄)[1][2] | 5:1 ratio to Copper[1][2] |
| This compound | 20 µM[7] | 2 - 40 µM[7] |
| Sodium Ascorbate | 2.5 mM[1][2] | 1 - 5 mM |
Experimental Protocols
General Protocol for Labeling Proteins in a Cell Lysate
This protocol is a starting point and may require optimization for your specific application.[7]
-
Prepare Stock Solutions:
-
100 mM THPTA in water.
-
20 mM Copper (II) Sulfate in water.
-
300 mM Sodium Ascorbate in water (prepare fresh).
-
1 mM this compound in DMSO or water.
-
-
Reaction Setup (for a 200 µL final volume):
-
To a microfuge tube, add:
-
50 µL of protein lysate (1-5 mg/mL).
-
100 µL of PBS buffer, pH 7.4.
-
4 µL of 1 mM this compound (final concentration: 20 µM).
-
-
Vortex briefly to mix.
-
-
Add Catalyst and Ligand:
-
Add 10 µL of 100 mM THPTA solution. Vortex to mix.
-
Add 10 µL of 20 mM CuSO₄ solution. Vortex to mix.
-
-
Initiate the Reaction:
-
Add 10 µL of 300 mM freshly prepared sodium ascorbate solution.
-
Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30 minutes at room temperature. Longer incubation times may improve labeling efficiency.
-
-
Analysis:
-
Proceed with your downstream analysis (e.g., SDS-PAGE and in-gel fluorescence scanning).
-
Visualizations
Caption: Experimental workflow for this compound labeling.
References
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. interchim.fr [interchim.fr]
- 9. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Labeling Purification of Trisulfo-Cy5-Alkyne
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions regarding the removal of unbound Trisulfo-Cy5-Alkyne from your biomolecules after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound this compound after labeling?
A1: Removing unbound this compound is a critical step for accurate downstream analysis.[1][2] Excess dye can lead to high background fluorescence, which can interfere with imaging, decrease the signal-to-noise ratio, and lead to inaccurate quantification of labeling efficiency.[1] A successful purification ensures that the fluorescent signal is exclusively from the labeled biomolecule.[1]
Q2: What are the common methods to remove unbound this compound?
A2: The most common and effective methods for removing small molecule dyes like this compound (MW ≈ 954.1 g/mol ) from larger biomolecules (e.g., proteins, antibodies) are based on size differences.[3][4][5][6][7] These methods include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used method that separates molecules based on their size.[4][5][6] Larger, labeled biomolecules pass through the column more quickly, while the smaller, unbound dye molecules are retained longer, allowing for their effective separation.[4][5]
-
Dialysis: This technique involves placing the labeling reaction mixture in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The unbound dye diffuses out into a larger volume of buffer, while the labeled biomolecule is retained.
-
Precipitation: Methods like acetone (B3395972) precipitation can be used to selectively precipitate the labeled protein, leaving the soluble unbound dye in the supernatant, which is then discarded.[8]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on several factors, including the size of your biomolecule, the sample volume, the required purity, and the desired final concentration of your sample. The table below provides a comparison to help you decide.
Data Presentation: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Protein Recovery | Typical Processing Time |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size.[4][5] | High resolution, maintains protein activity, can be used for buffer exchange.[4][6] | Can result in sample dilution.[6] | > 90% | 30-60 minutes |
| Spin Columns (a form of SEC) | Rapid SEC for small volumes.[9] | Fast, easy to use, good for small sample volumes.[9][10] | Resin is typically single-use.[2] | > 85% | < 15 minutes |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane.[10] | Gentle, preserves protein activity. | Time-consuming, results in significant sample dilution.[10] | > 95% | 12-48 hours |
| Acetone Precipitation | Differential solubility in an organic solvent.[8] | Concentrates the protein sample, removes non-protein contaminants.[8][11] | Can cause protein denaturation and aggregation, making resolubilization difficult.[8] | Variable, can be lower due to incomplete resolubilization. | 1-2 hours |
Troubleshooting Guides
Issue 1: High background fluorescence remains after purification with SEC.
-
Possible Cause: The column size or resin type may be inappropriate for the separation.
-
Solution:
-
Ensure you are using a resin with an appropriate fractionation range for your biomolecule and the this compound dye. For most proteins (>10 kDa), a resin like G-25 or G-50 is suitable.[4][9]
-
The sample volume should not exceed 30% of the total column volume for optimal separation.[9]
-
Consider increasing the column length to improve resolution between the labeled protein and the unbound dye.
-
Issue 2: Low recovery of the labeled protein after purification.
-
For SEC/Spin Columns:
-
Possible Cause: The protein may be interacting with the column matrix.
-
Solution: Ensure you are using a buffer with an appropriate ionic strength (e.g., 150 mM NaCl) to minimize non-specific interactions.[2]
-
-
For Acetone Precipitation:
-
Possible Cause: The protein pellet may be difficult to redissolve after precipitation.[8]
-
Solution: Use a solubilization buffer that is compatible with your downstream application and aids in resolubilization, such as one containing SDS or other detergents.[8] Perform the precipitation at a cold temperature (e.g., -20°C) to minimize denaturation.[8]
-
Issue 3: The purified protein sample is too dilute.
-
Possible Cause: Both SEC and dialysis can lead to sample dilution.[6][10]
-
Solution:
-
If using SEC, start with a more concentrated sample if possible.
-
After purification by SEC or dialysis, you can concentrate your sample using a centrifugal filter unit with an appropriate MWCO.
-
Alternatively, acetone precipitation can be used as it also concentrates the protein.[8]
-
Experimental Protocols
Method 1: Purification using a Spin Column (Size-Exclusion Chromatography)
This protocol is adapted for a typical small-scale labeling reaction.
-
Prepare the Spin Column:
-
Select a spin column with a resin appropriate for separating your biomolecule from the this compound dye (e.g., G-25 resin for proteins >10 kDa).[4][9]
-
Gently tap the column to ensure the resin settles.
-
Remove the storage buffer by placing the column in a collection tube and centrifuging according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes).
-
-
Equilibrate the Column:
-
Place the column in a new collection tube.
-
Add your desired buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated with your buffer.
-
-
Load the Sample:
-
Place the equilibrated column into a clean collection tube.
-
Carefully apply your labeling reaction mixture to the center of the resin bed.
-
-
Elute the Labeled Protein:
-
Centrifuge the column according to the manufacturer's instructions (e.g., 1,000 x g for 2-4 minutes).
-
The purified, labeled protein will be in the collection tube. The unbound this compound will remain in the resin.
-
Method 2: Purification by Acetone Precipitation
-
Prepare the Acetone:
-
Chill the required volume of acetone to -20°C.[8]
-
-
Precipitate the Protein:
-
Pellet the Protein:
-
Centrifuge the tube for 10 minutes at 13,000-15,000 x g.[8]
-
-
Remove the Supernatant:
-
Carefully decant and discard the supernatant, which contains the unbound this compound. Be careful not to disturb the protein pellet.[8]
-
-
Wash the Pellet (Optional):
-
To remove any remaining dye, you can wash the pellet with cold acetone. Add cold acetone, gently vortex, and repeat the centrifugation step.
-
-
Resolubilize the Protein:
-
Allow the protein pellet to air dry briefly to remove excess acetone.
-
Redissolve the pellet in a buffer that is appropriate for your downstream application.
-
Mandatory Visualization
Caption: Workflow for removing unbound this compound.
References
- 1. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Trisulfo-Cy5.5-Alkyne, 2055046-12-1 | BroadPharm [broadpharm.com]
- 4. itwreagents.com [itwreagents.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. proteogenix.science [proteogenix.science]
- 7. goldbio.com [goldbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein precipitation - Wikipedia [en.wikipedia.org]
Trisulfo-Cy5-Alkyne stability and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and troubleshooting of Trisulfo-Cy5-Alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C in the dark and in a desiccated environment.[1][2] When stored correctly, it is stable for up to 24 months.[1][2] For short-term transport, it can be shipped at ambient temperature for up to three weeks.[1][2] Stock solutions can be stored at -20°C for one month or at -80°C for up to six months, protected from light.[3]
Q2: What solvents can I use to dissolve this compound?
A2: this compound is soluble in water, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide).[4][5] Due to the presence of three sulfonate groups, it has high hydrophilicity and aqueous solubility.[1]
Q3: Is the fluorescence of this compound sensitive to pH?
A3: No, the fluorescence of Cy5-Alkyne is largely pH-insensitive in the range of pH 4 to 10.[6]
Q4: What are the excitation and emission maxima for this compound?
A4: The excitation maximum is approximately 646-647 nm, and the emission maximum is around 662-670 nm.[1][4][7]
Q5: What is the primary application of this compound?
A5: this compound is primarily used as a fluorescent probe in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[4][8][9] This allows for the specific labeling of azide-modified biomolecules such as proteins, nucleic acids, and glycans.[10]
Stability and Storage Data
| Parameter | Recommendation | Stability/Notes | Source(s) |
| Storage Temperature (Solid) | -20°C | Stable for up to 24 months. | [1][2] |
| Storage Temperature (Solution) | -20°C or -80°C | Stable for 1 month at -20°C and up to 6 months at -80°C. | [3] |
| Shipping Temperature | Ambient | Stable for up to 3 weeks at room temperature. | [1][2] |
| Light Exposure | Protect from light | Avoid prolonged exposure to light to prevent photobleaching. | [1][2] |
| Moisture | Store desiccated | The compound is hygroscopic; store in a dry environment. | [2] |
| pH Range | pH 4-10 | Fluorescence is stable and insensitive within this range. | [6] |
| Solubility | Water, DMSO, DMF | High aqueous solubility due to sulfonate groups. | [1][4][5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Fluorescent Signal | Inefficient Click Reaction: - Inactive copper catalyst (oxidized to Cu(II)).- Insufficient concentration of reagents.- Degradation of the alkyne or azide (B81097) functionality. | - Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to ensure Cu(I) is present.- Optimize the concentrations of the dye, azide-modified molecule, copper sulfate, and reducing agent.- Ensure proper storage and handling of all reagents to prevent degradation. |
| Fluorescence Quenching: - Dye molecules are too close to each other on the labeled biomolecule.- The local environment of the conjugated dye is causing quenching. | - Reduce the molar ratio of the fluorescent dye to the target molecule during the labeling reaction.- Perform a degree of labeling (DOL) analysis to determine the dye-to-molecule ratio. | |
| Photobleaching: - Excessive exposure to excitation light during imaging. | - Use an anti-fade mounting medium.- Minimize the exposure time and intensity of the excitation light. | |
| High Background or Non-Specific Staining | Precipitation of the Dye: - The dye has precipitated out of solution. | - Ensure the dye is fully dissolved before use.- Consider the solubility of the labeled biomolecule; precipitation of the biomolecule can carry the dye with it. |
| Non-specific Binding: - The dye is binding non-covalently to other molecules or surfaces. | - Include appropriate washing steps after the labeling reaction to remove unbound dye.- Use blocking agents if performing staining in complex biological samples. | |
| Autofluorescence: - The biological sample itself is fluorescent at the detection wavelength. | - Image an unstained control sample to assess the level of autofluorescence.- Consider using a fluorophore with a different excitation/emission profile if autofluorescence is high. | |
| Altered Biomolecule Function | Modification of Critical Residues: - The click reaction or the attached dye interferes with the active site or binding domain of a protein. | - If possible, modify the position of the azide group on the biomolecule to a less critical region.- Reduce the degree of labeling to minimize the impact on the biomolecule's function. |
Experimental Protocols
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins
This protocol provides a starting point for labeling azide-modified proteins with this compound. Optimization may be required for specific applications.
1. Reagent Preparation:
-
Azide-Modified Protein: Prepare a stock solution of your protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
This compound: Prepare a stock solution (e.g., 1-10 mM) in water or DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a stock solution (e.g., 20 mM) in water.
-
Reducing Agent (Sodium Ascorbate): Prepare a fresh stock solution (e.g., 100 mM) in water immediately before use.
-
Copper Ligand (e.g., THPTA): Prepare a stock solution (e.g., 100 mM) in water.
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration.
-
Add this compound to a final concentration of 2-10 molar equivalents relative to the protein.
-
Add the copper ligand (e.g., THPTA) to the reaction mixture.
-
Add CuSO₄ to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
3. Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. Gentle mixing is recommended. Protect the reaction from light.
4. Purification:
-
Remove the excess dye and other reaction components by methods such as size exclusion chromatography, dialysis, or precipitation.
Visualizations
Caption: Simplified structure of this compound.
Caption: Experimental workflow for protein labeling.
Caption: Troubleshooting decision tree for labeling experiments.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 5. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. cenmed.com [cenmed.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Labeling Efficiency of Trisulfo-Cy5-Alkyne
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of a Key Bioconjugation Reagent
In the realm of bioconjugation and fluorescence labeling, the choice of a fluorescent dye can significantly impact experimental outcomes. Trisulfo-Cy5-Alkyne has emerged as a prominent tool for the precise labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Its high water solubility, conferred by three sulfonate groups, makes it particularly well-suited for aqueous biological environments. This guide provides an objective comparison of this compound's performance against a key alternative, Alexa Fluor 647 Alkyne, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your research needs.
Quantitative Performance Comparison
The selection of a fluorescent dye is often a balance between brightness, photostability, and labeling efficiency. The following table summarizes the key quantitative properties of this compound and the commonly used alternative, Alexa Fluor 647 Alkyne.
| Property | This compound | Alexa Fluor 647 Alkyne | Key Considerations |
| Excitation Maximum (λex) | ~646 nm | ~650 nm | Both dyes are well-suited for excitation with common 633 nm or 647 nm laser lines. |
| Emission Maximum (λem) | ~662 nm | ~665 nm | Minimal spectral overlap allows for potential use in multiplexing experiments with other fluorophores. |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~270,000 cm⁻¹M⁻¹ | A higher extinction coefficient indicates a greater ability to absorb light, contributing to overall brightness. |
| Quantum Yield (Φ) | ~0.2 (estimated for sulfonated Cy5) | ~0.33 | Quantum yield is a measure of the efficiency of converting absorbed light into emitted fluorescence. Alexa Fluor 647 generally exhibits a higher quantum yield. |
| Solubility | High (Trisulfonated) | High (Sulfonated) | High water solubility is crucial for bioconjugation reactions in aqueous buffers, preventing aggregation and improving labeling efficiency. |
| Photostability | Good (enhanced by sulfonation) | Excellent | Alexa Fluor dyes are renowned for their superior photostability, allowing for longer imaging times with less signal loss.[1] |
Experimental Validation of Labeling Efficiency
To provide a framework for the empirical validation of labeling efficiency, two key experimental protocols are detailed below: a copper-catalyzed click chemistry (CuAAC) reaction for protein labeling and a spectrophotometric method to determine the degree of labeling (DOL).
Experimental Workflow for Labeling and Validation
The following diagram illustrates the general workflow for labeling an azide-modified protein with an alkyne-functionalized fluorescent dye and subsequently determining the labeling efficiency.
Caption: Workflow for fluorescent labeling and validation.
Experimental Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol outlines the general steps for labeling an azide-modified protein with this compound.[2][3][4][5]
Materials:
-
Azide-modified protein (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-binding ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate (B8700270), freshly prepared)
-
Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare the protein solution: Adjust the concentration of the azide-modified protein to 1-10 mg/mL in an amine-free buffer.
-
Prepare the catalyst solution: Prepare a premixed solution of CuSO₄ and the copper-binding ligand. A typical final concentration in the reaction is 1 mM CuSO₄ and 5 mM ligand.
-
Prepare the reducing agent: Freshly prepare a stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Set up the reaction: In a microcentrifuge tube, combine the azide-modified protein, this compound stock solution (typically a 5-20 fold molar excess over the protein), the catalyst solution, and the freshly prepared reducing agent. The final concentration of the reducing agent is typically 5 mM.
-
Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein: Remove the unreacted dye and other reaction components by size-exclusion chromatography or dialysis.
Experimental Protocol 2: Determination of the Degree of Labeling (DOL)
The degree of labeling (DOL), or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[6][7][8][9][10]
Materials:
-
Purified, labeled protein solution
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max, ~650 nm for Trisulfo-Cy5).
-
Calculate the protein concentration:
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm. This is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength. For Cy5, this is approximately 0.05.
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max (~250,000 cm⁻¹M⁻¹ for Trisulfo-Cy5).
-
Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Signaling Pathway and Logical Relationships
The following diagram illustrates the principle of fluorescent labeling via click chemistry and its application in detecting a target protein.
Caption: Principle of click chemistry-based fluorescent labeling.
Conclusion
This compound is a highly effective fluorescent probe for bioconjugation via click chemistry, offering excellent water solubility and brightness. Its performance is comparable to other leading far-red dyes, with the primary distinction being the superior photostability often observed with Alexa Fluor 647.[1] The choice between these dyes will ultimately depend on the specific experimental requirements. For applications demanding long-term imaging or single-molecule studies where photostability is paramount, Alexa Fluor 647 Alkyne may be the preferred choice. However, for many standard labeling applications, the high labeling efficiency and brightness of this compound make it a robust and reliable option. The provided experimental protocols offer a clear path for researchers to validate the labeling efficiency of this compound in their own experimental systems, ensuring optimal performance and reproducible results.
References
- 1. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
A Head-to-Head Guide for Confirming Covalent Labeling: Trisulfo-Cy5-Alkyne and Its Alternatives
In the landscape of chemical biology and drug discovery, the precise and verifiable labeling of biomolecules is paramount. Trisulfo-Cy5-Alkyne has emerged as a robust tool for such applications, offering a bright and stable fluorescent signal in the far-red spectrum, ideal for minimizing background autofluorescence from biological samples. Its alkyne handle allows for highly specific covalent bond formation with azide-modified targets via copper-catalyzed or strain-promoted click chemistry.[1][2][3]
This guide provides a comprehensive comparison of this compound with other fluorescent alkyne probes, supported by experimental data and detailed protocols for confirming successful covalent labeling.
Performance Comparison of Fluorescent Alkyne Probes
The selection of a fluorescent probe for covalent labeling is a critical decision, influenced by factors such as quantum yield, photostability, and molar extinction coefficient. While this compound is a popular choice, several alternatives offer distinct advantages for specific applications.
| Property | This compound | Cy3-Alkyne | Alexa Fluor 488 Alkyne |
| Excitation Max (nm) | ~646 - 649[3][4] | ~550 | ~495 |
| Emission Max (nm) | ~662 - 671[4][5] | ~570 | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000[4][6] | ~150,000[7] | ~71,000 |
| Quantum Yield (aqueous) | ~0.20 - 0.28[][9] | ~0.04 - 0.15[10][11] | ~0.92 |
| Color | Far-Red | Green-Yellow | Green |
| Relative Photostability | Moderate | Higher than Cy5[7] | High |
| Key Advantages | Low autofluorescence background[12] | High photostability | High quantum yield and photostability |
| Considerations | Susceptible to photobleaching and ozone degradation[7][13] | Lower molar extinction coefficient than Cy5 | Shorter wavelengths may have higher background fluorescence |
Note: Quantum yield and photostability can be influenced by the local environment and conjugation to biomolecules.[7][14]
Confirming Covalent Labeling: Key Methodologies
Verifying the successful covalent attachment of a fluorescent probe to its target is a critical step in any labeling experiment. The following are three widely used and reliable methods for confirming the labeling of a target protein with this compound.
Mass Spectrometry (MS)
Mass spectrometry provides the most definitive evidence of covalent labeling by directly measuring the mass of the modified protein. An increase in mass corresponding to the molecular weight of the this compound probe confirms a successful reaction. Furthermore, tandem MS (MS/MS) can be employed to identify the specific amino acid residue(s) that have been labeled.[15][16]
In-Gel Fluorescence
This technique offers a rapid and visual confirmation of protein labeling. After performing the click chemistry reaction, the protein sample is separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then imaged using a fluorescence scanner. A fluorescent band at the expected molecular weight of the target protein indicates successful covalent labeling.[17][18] This method is often faster and can be more sensitive than traditional Western blotting.[19]
Fluorescence Polarization (FP)
Fluorescence polarization is a solution-based technique that can monitor the binding of a small fluorescent molecule to a larger biomolecule in real-time.[20] When the relatively small this compound is unbound and rotates rapidly in solution, it has a low fluorescence polarization value. Upon covalent attachment to a much larger protein, its rotational motion is significantly slowed, resulting in a measurable increase in fluorescence polarization.[21][22]
Experimental Protocols
Protocol 1: Mass Spectrometry Analysis of a Covalently Labeled Protein
This protocol outlines the general steps for confirming covalent labeling of a protein with this compound using mass spectrometry.
Materials:
-
Azide-modified protein of interest
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin (proteomics grade)
-
Formic acid
-
Acetonitrile
-
HPLC-grade water
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (typically 10-20 µM) with a 5- to 10-fold molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the click chemistry catalyst components: CuSO₄ (final concentration ~50 µM), a reducing agent like TCEP or sodium ascorbate (final concentration ~250 µM), and a copper ligand like TBTA (final concentration ~100 µM).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Sample Preparation for Intact Mass Analysis:
-
Desalt the reaction mixture using a C4 ZipTip or a similar desalting column to remove excess reagents.
-
Elute the labeled protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Intact Mass Analysis:
-
Infuse the desalted protein sample into the mass spectrometer.
-
Acquire the mass spectrum and compare the observed mass with the theoretical mass of the unlabeled and labeled protein. A mass shift corresponding to the mass of this compound confirms covalent labeling.
-
-
Sample Preparation for Peptide Mapping (Bottom-up Proteomics):
-
Denature the labeled protein in a buffer containing 8 M urea.
-
Reduce disulfide bonds with DTT (e.g., 10 mM at 56°C for 30 minutes).
-
Alkylate cysteine residues with iodoacetamide (e.g., 20 mM at room temperature in the dark for 30 minutes).[23]
-
Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Digest the protein with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digest with formic acid.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use database search software (e.g., Mascot, Sequest) to identify peptides and localize the this compound modification to specific amino acid residues.
-
Protocol 2: In-Gel Fluorescence Confirmation
This protocol describes how to visually confirm protein labeling using in-gel fluorescence.[18]
Materials:
-
Labeled protein sample from the click chemistry reaction
-
Unlabeled protein control
-
SDS-PAGE gel and running buffer
-
Fluorescence gel scanner
Procedure:
-
Sample Preparation:
-
Mix the labeled protein sample and the unlabeled control with SDS-PAGE loading buffer.
-
Heat the samples at 70-95°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
-
In-Gel Fluorescence Imaging:
-
Carefully remove the gel from the cassette and wash it briefly with deionized water.
-
Place the gel on the imaging surface of a fluorescence gel scanner.
-
Scan the gel using an excitation wavelength appropriate for Cy5 (e.g., 633 nm or 647 nm laser) and an emission filter around 670 nm.[19]
-
-
Analysis:
-
A fluorescent band at the expected molecular weight of the target protein in the lane with the labeled sample, and its absence in the unlabeled control lane, confirms successful covalent labeling.
-
The gel can be subsequently stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and confirm equal loading.[4]
-
Protocol 3: Fluorescence Polarization Assay
This protocol provides a method for confirming labeling through changes in fluorescence polarization.
Materials:
-
This compound
-
Azide-modified target protein
-
Reaction buffer
-
Fluorescence plate reader with polarization filters
Procedure:
-
Determine Optimal Probe Concentration:
-
Perform a serial dilution of this compound in the reaction buffer and measure the fluorescence intensity to determine a concentration that gives a stable and sufficient signal.
-
-
Baseline Measurement:
-
Measure the fluorescence polarization of the this compound alone in the reaction buffer. This will serve as the baseline (unbound) value.
-
-
Labeling Reaction and Measurement:
-
Initiate the click chemistry reaction by adding the azide-modified protein and catalyst components to the this compound solution directly in a microplate well.
-
Measure the fluorescence polarization at regular time intervals.
-
-
Analysis:
-
An increase in the fluorescence polarization value over time, compared to the baseline measurement, indicates the covalent attachment of the fluorescent probe to the larger protein molecule.[2]
-
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Experimental Workflows
Figure 1: Workflow for confirming covalent labeling with this compound.
EGFR Signaling Pathway Example
Covalent labeling with fluorescent probes is instrumental in studying cellular signaling pathways. For example, an azide-modified inhibitor targeting a kinase in the Epidermal Growth Factor Receptor (EGFR) pathway could be labeled with this compound to visualize its binding and localization.[1][24][25][26]
Figure 2: Simplified EGFR signaling pathway, a common target for covalent labeling studies.
References
- 1. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. cenmed.com [cenmed.com]
- 7. benchchem.com [benchchem.com]
- 9. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. osti.gov [osti.gov]
- 15. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [scholarworks.umass.edu]
- 17. benchchem.com [benchchem.com]
- 18. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 21. nanomicronspheres.com [nanomicronspheres.com]
- 22. researchgate.net [researchgate.net]
- 23. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Trisulfo-Cy5-Alkyne vs. Alexa Fluor 647 Alkyne for Advanced Fluorescence Microscopy
For researchers, scientists, and drug development professionals engaged in high-resolution cellular imaging, the selection of fluorescent probes is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two widely used far-red alkyne-functionalized fluorophores: Trisulfo-Cy5-Alkyne and Alexa Fluor 647 Alkyne. This comparison is based on their photophysical properties and performance in microscopy, particularly in the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
The choice between these two dyes can significantly impact image quality, signal-to-noise ratio, and the ability to perform demanding applications such as super-resolution microscopy. This guide presents quantitative data, detailed experimental protocols, and visual workflows to aid in making an informed decision for your specific research needs.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of this compound and Alexa Fluor 647 Alkyne. Data for the parent dyes, Cy5 and Alexa Fluor 647, are used for comparative purposes where direct data for the alkyne derivatives is not available.
| Property | This compound | Alexa Fluor 647 Alkyne |
| Excitation Maximum (nm) | ~647[1] | ~650 |
| Emission Maximum (nm) | ~670[1] | ~665[2] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000[1][3] | ~239,000 - 270,000[4] |
| Quantum Yield | ~0.28 (for sulfo-Cy5)[] | ~0.33[6][7] |
| Photostability | Moderate (parent Cy5 is less photostable than Alexa Fluor 647) | High (significantly more resistant to photobleaching than Cy5)[8] |
| Brightness | Good | Excellent[9] |
| Water Solubility | High[3][10] | Good[8] |
| pH Sensitivity | pH-insensitive from pH 4 to pH 10[3][11] | pH-insensitive from pH 4 to 10[12] |
Performance Insights
Alexa Fluor 647 Alkyne is renowned for its exceptional brightness and photostability, making it a preferred choice for demanding imaging applications, including super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy).[13] The parent Alexa Fluor 647 dye has been shown to be significantly more resistant to photobleaching than Cy5. Furthermore, protein conjugates of Alexa Fluor 647 tend to be more fluorescent than those of Cy5, especially at higher degrees of labeling, due to reduced dye-dye quenching.[14]
This compound, a derivative of the well-established Cy5 dye, offers high water solubility due to the presence of three sulfonate groups, which can be advantageous for biological labeling reactions.[3][10] It possesses a very high molar extinction coefficient, contributing to its brightness. However, the parent Cy5 dye is known to be less photostable than Alexa Fluor 647, which can be a limiting factor in experiments requiring prolonged or intense light exposure.
For standard confocal microscopy, both dyes can yield high-quality images. However, for applications that are photon-limited or require extended imaging times, the superior photostability and quantum yield of Alexa Fluor 647 Alkyne provide a distinct advantage.
Experimental Methodologies
The following protocols provide a general framework for labeling and imaging biomolecules in cells using this compound or Alexa Fluor 647 Alkyne via copper-catalyzed click chemistry.
Experimental Workflow for Cellular Labeling
Protocol 1: In Situ Labeling of Azide-Modified Biomolecules in Fixed Cells
This protocol is adapted from established methods for copper-catalyzed click chemistry in a cellular context.[15][16]
Materials:
-
Cells cultured on coverslips and metabolically labeled with an azide-containing precursor.
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound or Alexa Fluor 647 Alkyne (stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:
-
To 950 µL of PBS, add 10 µL of CuSO₄ solution (final concentration: 200 µM).
-
Add 2 µL of the alkyne dye stock solution (final concentration will depend on the stock concentration, typically 1-10 µM).
-
Add 40 µL of sodium ascorbate solution (final concentration: 4 mM).
-
-
Vortex the cocktail briefly.
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with appropriate laser lines and emission filters for the far-red spectrum (e.g., excitation at ~640 nm and emission collection at ~660-720 nm).
-
Signaling Pathway Visualization
The click chemistry labeling method itself does not directly elucidate a signaling pathway but rather visualizes the location of a labeled biomolecule. The following diagram illustrates the logical relationship of the key components in the click reaction.
Conclusion
Both this compound and Alexa Fluor 647 Alkyne are powerful tools for fluorescence microscopy. The choice between them will depend on the specific demands of the experiment.
-
This compound is a bright and highly water-soluble dye suitable for a wide range of applications. Its primary limitation is the moderate photostability of the parent Cy5 fluorophore.
-
Alexa Fluor 647 Alkyne offers superior brightness and photostability, making it the preferred choice for challenging applications such as super-resolution microscopy and experiments requiring long-term imaging.
For researchers aiming to push the boundaries of resolution and sensitivity in fluorescence imaging, the enhanced photophysical properties of Alexa Fluor 647 Alkyne are likely to provide more robust and reproducible results.
References
- 1. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 2. nebiogroup.com [nebiogroup.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Quantum Yield [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. lumiprobe.com [lumiprobe.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. lifetein.com [lifetein.com]
- 13. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Trisulfo-Cy5-Alkyne Versus Other Cy5 Derivatives for Advanced Fluorescence Applications
In the landscape of fluorescent probes for biological research, Cy5 derivatives have long been mainstays for applications requiring far-red fluorescence, minimizing autofluorescence from cellular components. The choice of a specific Cy5 derivative, however, can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of Trisulfo-Cy5-Alkyne with other common Cy5 derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal probe for their needs.
Key Performance Metrics: A Quantitative Overview
The degree of sulfonation on the cyanine (B1664457) core is a critical determinant of a dye's performance in aqueous environments. Increased sulfonation generally enhances water solubility, which in turn reduces aggregation and can lead to improved quantum yield and photostability. The alkyne handle allows for covalent attachment to azide-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction.
Here, we compare the key photophysical properties of this compound with its di-sulfonated (Sulfo-Cy5-Alkyne) and non-sulfonated counterparts.
| Property | This compound | Sulfo-Cy5-Alkyne (Di-sulfonated) | Cy5-Alkyne (Non-sulfonated) | Advantage of Higher Sulfonation |
| Water Solubility | Highest | High | Low | Prevents aggregation, leading to more reliable labeling and imaging in aqueous buffers. |
| Aggregation Tendency | Lowest | Low | High | Minimizes fluorescence quenching and non-specific binding, improving signal-to-noise ratio. |
| Excitation Max (λex) | ~647 nm[1] | ~648 nm[2] | ~649 nm[3] | Minimal impact on spectral properties. |
| Emission Max (λem) | ~670 nm[1] | ~671 nm[2][3] | ~671 nm[3] | Minimal impact on spectral properties. |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹[1] | ~250,000 - 271,000 M⁻¹cm⁻¹[2][4] | ~250,000 M⁻¹cm⁻¹[3][5] | Generally high and comparable across derivatives. |
| Fluorescence Quantum Yield (Φ) | Not explicitly reported, but expected to be high in aqueous buffers | ~0.2[4] - 0.28[] | Lower in aqueous buffers due to aggregation | Brighter fluorescence signal for enhanced sensitivity.[7] |
| Photostability | Generally improved in aqueous media[7] | Generally improved in aqueous media | Moderate | Allows for longer imaging times with less signal degradation.[7] |
| Non-specific Binding | Reduced | Reduced | Higher | Lower background signal, leading to clearer images and more reliable data.[][8] |
The Impact of Sulfonation on Performance
As evidenced by the comparative data, the number of sulfonate groups plays a pivotal role in the performance of Cy5 dyes.
-
Solubility and Aggregation: Non-sulfonated Cy5 is inherently hydrophobic and prone to aggregation in aqueous solutions, which can lead to fluorescence quenching and non-specific binding.[9][10] The addition of sulfonate groups significantly increases hydrophilicity, with trisulfonated derivatives exhibiting the highest water solubility.[7] This property is crucial for achieving reproducible results in biological buffers.
-
Quantum Yield and Brightness: While the core spectral properties (excitation and emission maxima) remain largely unchanged, the quantum yield is often higher for sulfonated derivatives in aqueous environments.[7] This is primarily due to the reduction in aggregation-induced quenching. A higher quantum yield translates to a brighter fluorescent signal, which is advantageous for detecting low-abundance targets.
-
Photostability: Increased sulfonation can also contribute to improved photostability in aqueous media, allowing for longer exposure times during imaging and more robust performance in time-lapse experiments.[7]
-
Non-specific Binding: The hydrophobicity of non-sulfonated Cy5 can lead to increased non-specific interactions with cellular components and surfaces.[9][11] The highly charged and hydrophilic nature of Trisulfo-Cy5 minimizes these interactions, resulting in a lower background signal and an improved signal-to-noise ratio.
Experimental Protocols
To ensure reproducible and reliable data when working with Cy5 derivatives, it is essential to follow standardized experimental protocols.
Copper-Catalyzed Click Chemistry Labeling of Biomolecules
This protocol describes the covalent attachment of an alkyne-functionalized Cy5 dye to an azide-modified biomolecule.
Materials:
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound (or other Cy5-alkyne derivative)
-
Anhydrous DMSO
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper ligand (e.g., THPTA for aqueous reactions)
-
Reducing agent (e.g., sodium ascorbate)
-
Purification supplies (e.g., size exclusion column, dialysis membrane)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified biomolecule in the desired aqueous buffer.
-
Prepare a 10 mM stock solution of the Cy5-alkyne in anhydrous DMSO.
-
Prepare a stock solution of the copper catalyst by pre-complexing CuSO₄ with the chosen ligand.
-
Prepare a fresh stock solution of the reducing agent (e.g., 100 mM sodium ascorbate (B8700270) in water).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the Cy5-alkyne.
-
Add the copper catalyst solution to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and catalyst by a suitable purification method, such as size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of the dye.
-
Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines a common method for determining the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Fluorophore sample (e.g., this compound)
-
Quantum yield standard with a known quantum yield in the same solvent (e.g., Cresyl Violet in methanol (B129727) for the far-red region)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of both the sample and the quantum yield standard in the same solvent.
-
The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, measure the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where m is the slope of the linear fit of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Assessment of Non-Specific Binding in Cultured Cells
This protocol provides a method to evaluate the level of non-specific binding of a fluorescent probe to cells.
References
- 1. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 2. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. cenmed.com [cenmed.com]
- 5. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Is Cy5 hydrophobic? | AAT Bioquest [aatbio.com]
- 11. Membrane Interactions of Cy3 and Cy5 Fluorophores and Their Effects on Membrane-Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Trisulfo-Cy5-Alkyne and Other Cyanine Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the photostability of the chosen fluorophore is a critical parameter that directly impacts the quality, reproducibility, and quantitative accuracy of experimental data. The cyanine (B1664457) dye family, particularly those emitting in the far-red spectrum, are workhorses in applications ranging from super-resolution microscopy to in vivo imaging. This guide provides an objective comparison of the photostability of Trisulfo-Cy5-Alkyne against other commonly used cyanine dyes: Cy5, Alexa Fluor 647, and DyLight 650. The information presented is based on available experimental data and is intended to assist in the selection of the most appropriate dye for specific research needs.
Executive Summary
Cyanine dyes are susceptible to photobleaching, an irreversible photochemical destruction of the fluorophore that leads to a loss of fluorescence. This process is influenced by the dye's chemical structure, its local environment, and the intensity and duration of light exposure. Generally, modifications to the core cyanine structure, such as sulfonation, can significantly enhance photostability.
This compound , a derivative of Cy5 featuring three sulfonate groups and an alkyne moiety for click chemistry applications, is designed for improved aqueous solubility and reduced aggregation. These characteristics are expected to contribute to enhanced photostability and brighter fluorescence signals in biological applications compared to its non-sulfonated counterpart, Cy5.
Alexa Fluor 647 is a sulfonated rhodamine derivative that is widely recognized for its superior photostability compared to the traditional Cy5 dye.
DyLight 650 is another commercially available alternative to Cy5, marketed for its improved brightness and photostability.
Quantitative Photostability Comparison
The following table summarizes available data on the photophysical properties and photostability of the compared dyes. It is crucial to note that the presented values are compiled from various sources and may have been obtained under different experimental conditions. Therefore, this table should be used as a guideline, and for critical applications, a direct comparison under the user's specific experimental setup is highly recommended.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| This compound | ~646 | ~662 | ~250,000 | Data not readily available | Generally considered high, benefits from sulfonation |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.2-0.3 | Moderate |
| Alexa Fluor 647 | ~650 | ~665 | ~239,000 | ~0.33 | High, significantly more photostable than Cy5[1][2] |
| DyLight 650 | ~652 | ~672 | ~250,000 | High | High, marketed as more photostable than Cy5 |
Note: The photostability of a dye can be influenced by a multitude of factors, including the solvent, pH, presence of oxidizing or reducing agents, and the intensity of the excitation light. The sulfonation of cyanine dyes, as in Trisulfo-Cy5 and the Alexa Fluor series, generally leads to increased photostability by reducing dye aggregation and quenching in aqueous environments.
Mechanisms of Photobleaching
The photobleaching of cyanine dyes is a complex process that primarily occurs from the excited triplet state. The following diagram illustrates a simplified pathway of cyanine dye photobleaching.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathways for cyanine dyes.
Upon excitation, the dye molecule transitions from the ground singlet state (S₀) to an excited singlet state (S₁). While most molecules relax back to the ground state via fluorescence, a fraction can undergo intersystem crossing to a longer-lived triplet state (T₁). This triplet state is highly reactive and can either react directly with surrounding molecules or transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen is a primary driver of photobleaching, as it can irreversibly oxidize the cyanine dye's polymethine chain, leading to a loss of conjugation and fluorescence.
Experimental Protocols
To obtain a direct and reliable comparison of the photostability of different cyanine dyes under specific experimental conditions, the following protocol can be implemented.
Protocol for Measuring Photostability of Cyanine Dyes
Objective: To quantify and compare the photobleaching rates of this compound, Cy5, Alexa Fluor 647, and DyLight 650.
Materials:
-
This compound, Cy5, Alexa Fluor 647, and DyLight 650 (as NHS esters or other reactive forms for conjugation, or as free dyes)
-
Protein (e.g., Bovine Serum Albumin or an antibody) or oligonucleotide for conjugation
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving dye stocks)
-
Microscope slides and coverslips
-
Fluorescence microscope equipped with a suitable laser for excitation (e.g., 633 nm or 647 nm), a sensitive camera (e.g., EMCCD or sCMOS), and time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Dye Conjugation (if applicable):
-
Prepare stock solutions of the reactive dyes in anhydrous DMSO (e.g., 10 mM).
-
Dissolve the protein or oligonucleotide in a suitable buffer (e.g., PBS for proteins).
-
Follow the manufacturer's protocol for conjugation to achieve a similar degree of labeling (DOL) for each dye.
-
Purify the dye-conjugates to remove free dye using size-exclusion chromatography or dialysis.
-
Determine the protein concentration and DOL by spectrophotometry.
-
-
Sample Preparation for Microscopy:
-
Dilute the dye-conjugates or free dyes in PBS to a working concentration (e.g., 1 µg/mL for conjugates).
-
Immobilize the dye-conjugates on a microscope slide. This can be achieved by allowing a drop of the solution to air-dry or by using specific surface chemistries for covalent attachment. For free dyes, a solution can be placed between a slide and a coverslip.
-
-
Microscopy and Image Acquisition:
-
Set the microscope parameters:
-
Excitation wavelength: Use the same laser line and power for all dyes (e.g., 640 nm).
-
Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion).
-
Camera settings: Use the same exposure time and gain for all measurements.
-
-
Locate a field of view with multiple fluorescent spots (for conjugates) or a uniform fluorescent area (for free dyes).
-
Acquire a time-lapse series of images under continuous laser illumination. The time interval and total duration will depend on the photostability of the dyes (e.g., one image every 5 seconds for 5 minutes).
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
For each dye, select several regions of interest (ROIs) corresponding to fluorescent spots or areas.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Subtract the background fluorescence from a region without any fluorescent signal.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
Fit the decay curves to a single or double exponential decay function to determine the photobleaching half-life (t₁/₂) – the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Application Workflow: Click Chemistry Labeling and Imaging
This compound is particularly useful for a two-step labeling strategy known as click chemistry. The alkyne group on the dye reacts specifically and efficiently with an azide-modified biomolecule in the presence of a copper(I) catalyst. This allows for the precise labeling of target molecules in complex biological systems. The following diagram illustrates a typical workflow for labeling and imaging with this compound.
Caption: Workflow for biomolecule labeling using this compound via click chemistry.
Conclusion
The selection of a fluorescent dye for demanding applications requires careful consideration of its photophysical properties, with photostability being a paramount concern. While direct, comprehensive comparative data is limited, the available evidence strongly suggests that sulfonated cyanine dyes offer superior photostability compared to their non-sulfonated parent compounds. This compound , with its three sulfonate groups, is expected to exhibit enhanced photostability and brightness in aqueous environments, making it a promising candidate for applications requiring prolonged imaging or high sensitivity. Alexa Fluor 647 remains a benchmark for photostable far-red fluorescence. For critical experiments, researchers are encouraged to perform their own side-by-side comparisons using the provided experimental protocol to determine the optimal dye for their specific needs.
References
Trisulfo-Cy5-Alkyne vs. Sulfo-Cy5-Alkyne: A Comparative Guide for Researchers
Choosing the optimal fluorescent probe is critical for the success of bioconjugation and imaging experiments. This guide provides a detailed comparison of Trisulfo-Cy5-Alkyne and sulfo-Cy5-Alkyne, two popular far-red fluorescent dyes, to aid researchers, scientists, and drug development professionals in making an informed decision.
This comparison delves into the key performance characteristics of each dye, supported by quantitative data and a detailed experimental protocol for their application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Key Differentiators at a Glance
The primary distinction between this compound and sulfo-Cy5-Alkyne lies in the number of sulfonate groups attached to the cyanine (B1664457) core structure. Sulfo-Cy5-Alkyne typically contains one or two sulfonate groups (often referred to as sulfo- or diSulfo-), while this compound possesses three. This seemingly minor structural variance has significant implications for the dye's performance, particularly concerning solubility and aggregation. Increased sulfonation generally leads to enhanced water solubility and reduced aggregation, which can translate to improved brightness and photostability in aqueous environments.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and sulfo-Cy5-Alkyne based on commercially available information. It is important to note that these values can vary slightly between different suppliers.
| Property | This compound | Sulfo-Cy5-Alkyne (diSulfo) |
| Excitation Maximum (λex) | ~647 nm[1] | ~646 - 648 nm[2][3] |
| Emission Maximum (λem) | ~670 nm[1] | ~662 - 671 nm[2][3] |
| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[1][4] | ~250,000 - 271,000 cm⁻¹M⁻¹[2][3][5] |
| Quantum Yield (Φ) | Data not consistently available | ~0.2 - 0.28[3][5] |
| Solubility | Water, DMSO, DMF, DCM[1] | Water, DMSO, DMF[2][3] |
| Purity | ≥95%[1] | ≥95%[2] |
| Molecular Weight | ~788 g/mol [1] | ~701.8 - 787.96 g/mol [2][3] |
Which to Choose: A Logical Decision Framework
The choice between this compound and sulfo-Cy5-Alkyne depends largely on the specific requirements of your experiment. The following decision framework, illustrated by the diagram below, can guide your selection process.
In essence, for applications where high aqueous solubility is paramount and there is a significant concern for dye aggregation, which can lead to quenching of fluorescence, This compound is the superior choice. For many standard applications where extreme solubility is not a limiting factor, the more commonly available and often more extensively characterized sulfo-Cy5-Alkyne will likely provide excellent results.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling an azide-modified protein with either this compound or sulfo-Cy5-Alkyne. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein
-
This compound or sulfo-Cy5-Alkyne
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
DMSO (if dye is not readily soluble in the reaction buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-functionalized dye in DMSO or amine-free buffer to a stock concentration of 10 mM.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a stock solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water. A typical concentration is 10 mM CuSO₄ and 50 mM THPTA.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the amine-free buffer.
-
Add the this compound or sulfo-Cy5-Alkyne stock solution to the protein solution. The molar excess of the dye may need to be optimized (typically 3-10 fold excess over the protein).
-
Add the copper catalyst stock solution to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and using their respective extinction coefficients.
-
The following diagram illustrates the general workflow of this experimental protocol.
Structural Impact on Performance
The addition of sulfonate groups directly influences the physicochemical properties of the Cy5 core structure. This can be visualized as follows:
The increased number of negatively charged sulfonate groups in this compound enhances its interaction with water molecules, thereby increasing its solubility and reducing the likelihood of intermolecular aggregation, which can lead to self-quenching of the fluorescence.
References
A Head-to-Head Comparison of Trisulfo-Cy5-Alkyne for High-Fidelity Bioorthogonal Labeling
For researchers, scientists, and drug development professionals seeking highly specific and sensitive visualization of azide-modified biomolecules, Trisulfo-Cy5-Alkyne has emerged as a valuable tool in the bioorthogonal labeling toolkit. This guide provides a comprehensive analysis of its performance, particularly concerning its labeling specificity, and compares it with other commonly used fluorescent alkyne probes. We present supporting experimental data and detailed protocols to empower informed decisions for your research needs.
The foundation of this compound's utility lies in the highly specific and bioorthogonal nature of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This reaction enables the precise attachment of the fluorescent Cy5 dye to azide-labeled proteins, glycans, or other biomolecules within complex biological samples. The key to a successful labeling experiment is the ability of the probe to react exclusively with its azide (B81097) target, minimizing off-target interactions that can lead to background noise and ambiguous results.
Performance Comparison of Fluorescent Alkyne Probes
The choice of a fluorescent alkyne probe can significantly impact the quality of experimental data. Here, we compare this compound with its monosulfonated and non-sulfonated counterparts, as well as another popular class of fluorescent probes, the Alexa Fluor alkynes.
The primary advantage of This compound lies in its superior water solubility conferred by the three sulfonate groups. This enhanced hydrophilicity plays a crucial role in reducing non-specific binding and dye aggregation, which are common issues with more hydrophobic probes. Aggregation can lead to fluorescence quenching and the formation of punctate artifacts in imaging, obscuring the true localization of the target biomolecule.
| Property | This compound | Sulfo-Cy5-Alkyne (Monosulfonated) | Cy5-Alkyne (Non-sulfonated) | Alexa Fluor 647 Alkyne |
| Water Solubility | Very High | High | Low | High |
| Tendency for Aggregation | Very Low | Low | High | Low |
| Non-Specific Binding | Low | Moderate | High | Low |
| Relative Brightness | +++ | ++ | + | +++ |
| Photostability | High | Moderate | Moderate | Very High |
Table 1: Comparative properties of different fluorescent alkyne probes. Brightness and photostability are relative comparisons based on available data for the dye classes.
Experimental evidence from studies utilizing alkyne-Cy5 probes for "Click-DIGE" (Difference Gel Electrophoresis) demonstrates the high specificity of this labeling approach. In these experiments, lysates from cells cultured with an azido-sugar are reacted with alkyne-Cy5. The results show intense fluorescent signal only in the lanes corresponding to the azide-labeled proteins, with minimal background in the control lanes.[1] While this study does not explicitly use the trisulfonated version, the principle of high specificity for the alkyne-azide reaction is clearly demonstrated. The trisulfonation in this compound is expected to further enhance this specificity by minimizing hydrophobic interactions that can lead to non-specific binding.
A direct comparison between trisulfonated and monosulfonated Cy5 dyes highlights the benefits of increased sulfonation. Trisulfonated Cy5 exhibits significantly higher water solubility, a markedly reduced tendency to aggregate, and generally a higher quantum yield in aqueous buffers. This translates to brighter signals and a better signal-to-noise ratio in imaging applications.
Experimental Protocols
To facilitate the effective use of this compound and enable comparative studies, we provide detailed protocols for two common applications: in-gel fluorescence analysis and live-cell imaging.
Protocol 1: In-Gel Fluorescence Analysis of Azide-Labeled Proteins
This protocol is designed for the detection of azide-modified proteins in a cell lysate following metabolic labeling.
Materials:
-
Cells metabolically labeled with an azide-containing precursor (e.g., L-azidohomoalanine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound (stock solution in DMSO or water)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis: Lyse the azide-labeled cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 50 µL reaction, mix the components in the following order:
-
Protein lysate (20-50 µg)
-
This compound (final concentration 50-100 µM)
-
THPTA (final concentration 1 mM)
-
Copper(II) sulfate (final concentration 0.5 mM)
-
TCEP or Sodium Ascorbate (final concentration 5 mM)
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Protein Precipitation (Optional but Recommended): Precipitate the labeled proteins using a methanol/chloroform precipitation method to remove excess reagents.
-
SDS-PAGE: Resuspend the protein pellet in Laemmli sample buffer, heat, and run on an SDS-PAGE gel.
-
In-Gel Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for Cy5 (e.g., ~650 nm excitation and ~670 nm emission).
Protocol 2: Live-Cell Imaging of Azide-Labeled Biomolecules
This protocol describes the labeling of azide-modified biomolecules on the surface of or within live cells.
Materials:
-
Cells cultured on glass-bottom dishes and labeled with an azide precursor
-
Live-cell imaging medium
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a cell-permeable copper ligand
-
Sodium Ascorbate
-
Hoechst 33342 or other nuclear stain (optional)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation: Plate and culture cells on glass-bottom dishes. Introduce the azide-containing metabolic precursor and incubate for the desired period.
-
Wash: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove unincorporated precursor.
-
Labeling Solution Preparation: Prepare the labeling solution in live-cell imaging medium immediately before use. The final concentrations should be optimized, but typical starting concentrations are:
-
This compound (1-10 µM)
-
THPTA (100 µM)
-
Copper(II) sulfate (50 µM)
-
Sodium Ascorbate (500 µM)
-
-
Labeling: Replace the medium in the dish with the labeling solution and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
Wash: Gently wash the cells three times with pre-warmed live-cell imaging medium.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's instructions.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for Cy5 and any other stains used.
Logical Framework for Probe Selection
The decision of which fluorescent alkyne to use depends on the specific experimental requirements. The following diagram illustrates a logical pathway for selecting the most appropriate probe.
References
A Comparative Guide to the Quantification of Trisulfo-Cy5-Alkyne Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trisulfo-Cy5-Alkyne for protein labeling and quantification against other common methodologies. We will delve into the underlying chemistry, experimental workflows, and performance data to assist you in selecting the optimal approach for your research needs.
Introduction to this compound Labeling
This compound is a water-soluble, near-infrared fluorescent dye functionalized with a terminal alkyne group. This feature allows it to be covalently attached to proteins that have been metabolically or enzymatically engineered to bear a complementary azide (B81097) group. The reaction that joins these two moieties is the highly specific and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] This method offers a powerful way to tag and quantify specific protein populations within complex biological samples.
The primary advantage of this approach lies in its bioorthogonality; the azide and alkyne groups are abiotic and thus react specifically with each other without cross-reacting with other functional groups found in biological systems.[4] This specificity allows for the precise labeling of target proteins.
Experimental Workflow: Metabolic Labeling and Click Chemistry
A common application of this compound is the labeling of newly synthesized proteins or post-translationally modified proteins, such as glycoproteins. This is typically achieved through a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of a metabolic precursor containing an azide group. For example, an azido-sugar (like N-azidoacetylmannosamine, ManNAz) can be used to label glycoproteins, or an azido-amino acid (like L-azidohomoalanine, AHA) can be used to label newly synthesized proteins.[1][5][6] These azido-precursors are incorporated into the nascent biomolecules by the cell's natural metabolic pathways.
-
Click Chemistry Reaction: After metabolic labeling, the cells are lysed, and the proteome is harvested. The azide-labeled proteins are then reacted with this compound in the presence of a copper(I) catalyst. This "click" reaction results in the stable, covalent attachment of the Cy5 dye to the target proteins.[5][6] The labeled proteins can then be visualized and quantified using standard fluorescence-based techniques.
Below is a diagram illustrating the general workflow for metabolic labeling of glycoproteins and subsequent detection with a fluorescent alkyne dye like this compound.
Comparison with Alternative Protein Labeling Methods
The choice of a protein labeling strategy depends on the specific experimental goals, the nature of the protein of interest, and the available instrumentation. Here, we compare this compound labeling via click chemistry with other common methods.
| Method | Principle | Pros | Cons |
| This compound (Click Chemistry) | Covalent labeling of azide-modified proteins via CuAAC. | Highly specific and bioorthogonal; minimal off-target labeling. Can target specific protein populations (e.g., newly synthesized or glycosylated). Trisulfonation enhances water solubility. | Requires metabolic or enzymatic introduction of an azide handle. Copper catalyst can be toxic to live cells (though copper-free alternatives exist). |
| Cy5-NHS Ester | Covalent labeling of primary amines (lysine residues and N-terminus). | Simple, one-step labeling of purified proteins. No special protein modification is required. | Less specific, as it labels all accessible primary amines. Can lead to heterogeneous labeling and potentially affect protein function. Not suitable for targeting specific protein populations in a complex mixture.[7][8] |
| Cy5-Maleimide | Covalent labeling of free thiol groups (cysteine residues). | More specific than NHS esters due to the lower abundance of free cysteines. Allows for site-specific labeling if the protein has a single accessible cysteine. | Labeling efficiency can be low if cysteines are involved in disulfide bonds or are buried within the protein structure. Potential for off-target reaction with other nucleophiles at high pH. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Covalent labeling of azide-modified proteins with a strained alkyne (e.g., DBCO, BCN) without a copper catalyst. | Bioorthogonal and copper-free, making it suitable for live-cell imaging. | Reaction kinetics are generally slower than CuAAC. The strained alkyne reagents are typically larger and more hydrophobic, which can affect cell permeability and protein function. |
| Staudinger Ligation | Reaction between an azide and a phosphine-based probe. | Bioorthogonal and copper-free. | Slower reaction kinetics compared to click chemistry. The phosphine (B1218219) reagents can be susceptible to air oxidation. |
Quantitative Performance Data
While direct head-to-head comparisons of this compound with all alternatives are limited in the literature, we can compile relevant photophysical properties and performance characteristics from various sources.
| Parameter | This compound * | Cy5-NHS Ester | Cy3-Alkyne | Notes |
| Excitation Max (nm) | ~646 | ~648 | ~550 | Cy5 dyes are well-suited for the red laser lines common on many imaging systems, which helps to minimize autofluorescence from biological samples.[7] |
| Emission Max (nm) | ~662 | ~665 | ~570 | |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~250,000 | ~150,000 | A higher extinction coefficient indicates more efficient light absorption, contributing to a brighter signal. |
| Quantum Yield | Variable (typically 0.2-0.4) | Variable (typically ~0.27) | Variable (often higher than Cy5) | Quantum yield can be highly dependent on the local environment of the dye. Some studies suggest that Cy5 fluorescence can be quenched upon covalent attachment to proteins, especially at high labeling densities. |
| Photostability | Moderate | Moderate | Generally higher than Cy5 | Cy5 dyes can be susceptible to photobleaching, especially under high-intensity illumination. Modified Cy5 variants with enhanced photostability have been developed.[9][10] |
Note: The exact photophysical properties of this compound can vary slightly between manufacturers and depend on the conjugation partner and solvent conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins with Azido Sugars
This protocol is adapted from methods described for labeling glycoproteins in cell culture.[6]
-
Cell Culture: Plate and culture your cells of interest to the desired confluency.
-
Metabolic Labeling: Replace the normal culture medium with a medium supplemented with a peracetylated azido-sugar (e.g., 25-50 µM Ac₄ManNAz for sialic acid labeling). Incubate for 24-48 hours.
-
Cell Harvest and Lysis: Wash the cells with PBS to remove excess azido-sugar. Lyse the cells in a buffer compatible with downstream applications (e.g., RIPA buffer with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA).
Protocol 2: Click Chemistry Labeling with this compound
This protocol outlines the general steps for labeling azide-modified proteins in a cell lysate.
-
Prepare Click Reaction Mix: In a microcentrifuge tube, combine the following (final concentrations may need optimization):
-
Azide-labeled protein lysate (e.g., 50 µg in buffer)
-
This compound (e.g., 25-100 µM)
-
Copper(II) sulfate (B86663) (e.g., 1 mM)
-
Copper ligand (e.g., THPTA)
-
Freshly prepared reducing agent (e.g., sodium ascorbate, 5 mM)
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Protein Precipitation (Optional): To remove excess dye and reaction components, precipitate the protein using a method like chloroform/methanol precipitation.
-
Sample Preparation for Analysis: Resuspend the labeled protein pellet in an appropriate sample buffer (e.g., Laemmli buffer for SDS-PAGE).
-
Fluorescence Detection: Analyze the labeled proteins by in-gel fluorescence scanning using an imager with appropriate excitation and emission filters for Cy5.
Protocol 3: Amine Labeling with Cy5-NHS Ester
This protocol is for the general labeling of purified proteins.
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing Tris or glycine (B1666218) will interfere with the reaction.
-
Dye Preparation: Dissolve the Cy5-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. Incubate for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye using a desalting column or dialysis.
-
Quantification: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the Cy5 dye (at ~650 nm).
Conclusion
This compound, in conjunction with metabolic or enzymatic labeling, offers a highly specific and versatile method for the quantification of distinct protein populations. Its main advantage over traditional labeling methods is its bioorthogonality, which minimizes off-target reactions and provides a cleaner signal. While the requirement for introducing an azide handle adds a step to the workflow, the ability to target specific subsets of the proteome is a significant benefit for many research applications.
When choosing a labeling strategy, researchers should consider the specific biological question, the nature of the protein target, and the potential for the label to interfere with protein function. For applications requiring the specific analysis of newly synthesized proteins or post-translationally modified proteins, the this compound click chemistry approach is a superior choice. For general labeling of purified proteins, traditional NHS ester or maleimide (B117702) chemistries remain viable and simpler alternatives.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Trisulfo-Cy5-Alkyne Versus a Panel of Click Chemistry Probes for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals engaged in the precise labeling and visualization of biomolecules, the selection of a fluorescent probe is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of Trisulfo-Cy5-Alkyne with other leading click chemistry probes. We will delve into their performance characteristics, supported by available experimental data, and provide detailed protocols to aid in the selection and application of the optimal probe for your specific research needs.
The advent of click chemistry has revolutionized the ability to tag and study biomolecules in complex biological systems with high specificity and efficiency. At the heart of this technology are the azide (B81097) and alkyne functional groups, which react selectively with each other. The choice of the fluorescent alkyne probe, in particular, has a profound impact on the sensitivity, resolution, and overall quality of the resulting data. Here, we benchmark this compound against its non-sulfonated counterpart, the industry-standard Alexa Fluor 647 Alkyne, and cyclooctyne-based probes for copper-free click chemistry.
Key Performance Differences at a Glance
The primary distinction between these probes lies in their chemical structure, which in turn dictates their solubility, reactivity, and photophysical properties. This compound features three sulfonate groups, rendering it highly water-soluble. This increased hydrophilicity mitigates aggregation in aqueous buffers, a common issue with fluorescent dyes that can lead to fluorescence quenching and non-specific binding. This often translates to a better signal-to-noise ratio in imaging applications.
| Feature | This compound | Cy5-Alkyne (non-sulfonated) | Alexa Fluor 647 Alkyne | Cy5-DBCO / Cy5-BCN (for SPAAC) |
| Click Chemistry Type | Copper-Catalyzed (CuAAC) | Copper-Catalyzed (CuAAC) | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Water Solubility | High | Low | High | Moderate to High |
| Aggregation Tendency | Low | High | Low | Low |
| Reaction Kinetics | Fast (with copper catalyst) | Fast (with copper catalyst) | Fast (with copper catalyst) | Generally slower than CuAAC |
| Biocompatibility | Requires copper catalyst, which can be toxic to live cells | Requires copper catalyst | Requires copper catalyst | Copper-free, ideal for live-cell imaging |
Quantitative Performance Comparison
The selection of a fluorescent probe is often a trade-off between brightness, photostability, and ease of use. The following tables summarize key quantitative data for this compound and its alternatives to facilitate a direct comparison.
Photophysical Properties
| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~647 | ~670 | ~250,000 | Not specified, but sulfonation generally improves Φ in aqueous buffers |
| diSulfo-Cy5-Alkyne | ~646 | ~662 | ~271,000 | ~0.28[1] |
| Cy5-Alkyne | ~649 | ~670 | ~250,000 | ~0.2 in aqueous solution |
| Alexa Fluor 647 Alkyne | ~651 | ~667 | ~270,000 | Not specified for alkyne derivative, but generally high |
| Cy5-DBCO | ~649 | ~671 | ~250,000 | Not specified |
| Cy5-BCN | ~650 | ~670 | Not specified | Not specified |
Note: The quantum yield of cyanine (B1664457) dyes can be highly dependent on their environment. The increased water solubility and reduced aggregation of sulfonated Cy5 derivatives generally lead to higher and more stable quantum yields in aqueous buffers compared to their non-sulfonated counterparts.
Reaction Mechanisms and Experimental Workflows
The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry is a critical decision point in experimental design.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC reactions, which are used with terminal alkyne probes like this compound, are known for their fast reaction rates and high efficiency. The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC utilizes a strained cyclooctyne, such as DBCO or BCN, which reacts with an azide without the need for a copper catalyst. This makes it the preferred method for live-cell imaging and in vivo studies where the toxicity of copper is a concern. However, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[2]
Experimental Protocols
Protocol 1: Labeling of Proteins in Cell Lysates using CuAAC
This protocol is suitable for this compound, Cy5-Alkyne, and Alexa Fluor 647 Alkyne.
Materials:
-
Azide-modified protein lysate (1-5 mg/mL)
-
Alkyne-functionalized fluorescent probe (e.g., this compound)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in water)
-
Sodium ascorbate (300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the azide-modified protein lysate.
-
Add 90 µL of PBS buffer.
-
Add 20 µL of a 2.5 mM solution of the alkyne probe in DMSO or water.
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, western blotting, or mass spectrometry).
Protocol 2: Intracellular Labeling of Biomolecules using SPAAC
This protocol is suitable for cyclooctyne-based probes like Cy5-DBCO or Cy5-BCN for live-cell imaging.
Materials:
-
Live cells metabolically labeled with an azide-containing precursor
-
Cyclooctyne-functionalized fluorescent probe (e.g., Cy5-DBCO)
-
Cell culture medium or PBS
Procedure:
-
After metabolic labeling with the azide precursor, wash the cells twice with warm PBS or culture medium.
-
Add the cyclooctyne-functionalized fluorescent dye (e.g., Cy5-DBCO) to the cell culture medium to a final concentration of 10-50 µM.
-
Incubate the cells for 1-2 hours at 37°C, protected from light.
-
Wash the cells three times with warm PBS or culture medium to remove any unbound probe.
-
The cells are now ready for imaging by fluorescence microscopy.
Mandatory Visualization
Concluding Remarks
The choice of a fluorescent click chemistry probe is a multifaceted decision that depends on the specific application.
-
This compound is an excellent choice for in vitro applications, such as labeling proteins in cell lysates, where its high water solubility and reduced aggregation can lead to a superior signal-to-noise ratio.
-
Non-sulfonated Cy5-Alkyne remains a viable, cost-effective option, particularly when working in organic co-solvents or when aggregation is not a primary concern.
-
Alexa Fluor 647 Alkyne is a premium reagent that offers high brightness and photostability, making it well-suited for demanding imaging applications.
-
Cyclooctyne-based probes (Cy5-DBCO, Cy5-BCN) are the probes of choice for live-cell and in vivo imaging due to their copper-free reaction mechanism, which ensures high biocompatibility.
By carefully considering the quantitative data and experimental requirements outlined in this guide, researchers can make an informed decision to select the most appropriate click chemistry probe to achieve high-quality, reproducible data in their research endeavors.
References
Trisulfonated Cy5 Dyes: A Comparative Guide to Enhanced Fluorescence Performance
In the landscape of near-infrared (NIR) fluorescence imaging, the selection of the optimal fluorophore is critical for achieving high sensitivity, specificity, and reproducibility. Cyanine (B1664457) 5 (Cy5), a widely used fluorescent dye, has been the subject of chemical modifications to enhance its performance in aqueous environments. This guide provides a detailed comparison of trisulfonated Cy5 with its monosulfonated counterpart, offering researchers, scientists, and drug development professionals a comprehensive overview of the benefits of increased sulfonation, supported by experimental data and detailed protocols.
Key Performance Differences: Trisulfonated vs. Monosulfonated Cy5
The addition of multiple sulfonate groups to the cyanine core structure significantly improves the dye's physicochemical properties, leading to enhanced performance in biological applications. The primary advantages of trisulfonation lie in increased hydrophilicity, which in turn reduces aggregation and improves brightness and photostability in aqueous buffers.
| Property | Monosulfonated Cy5 | Trisulfonated Cy5 (sulfo-Cy5) | Advantage of Trisulfonation |
| Water Solubility | Lower | Significantly Higher | Prevents aggregation in aqueous buffers, leading to more reliable and reproducible labeling and imaging.[1] |
| Aggregation | Prone to aggregation in aqueous solutions.[1] | Markedly reduced tendency to aggregate.[1] | Minimizes fluorescence quenching and non-specific binding, resulting in improved signal-to-noise ratios.[1] |
| Quantum Yield (Φ) | ~0.27 (in PBS)[1] | Generally higher in aqueous buffers (up to 0.32 for sulfonated derivatives).[1] As high as 0.35 for a free trisulfonated Cy5B variant in water.[2] | Brighter fluorescence signal for enhanced sensitivity.[1] |
| Photostability | Moderate | Generally exhibits improved photostability.[1] | Allows for longer exposure times and time-lapse imaging with less signal degradation.[1] |
| Fluorescence Lifetime (τ) | ~1.0 ns (in PBS)[1] | Can be longer in aqueous solutions (e.g., 1.22 ns for a free trisulfonated Cy5B variant in water).[2] | Provides a larger window for time-resolved fluorescence measurements and can be less susceptible to environmental quenching. |
Table 1. Comparative performance of monosulfonated and trisulfonated Cy5 dyes.
Quantitative Comparison of Cy5B Analogs
A study on conformationally restricted Cy5B dyes provides a direct quantitative comparison of the impact of the degree of sulfonation on key photophysical properties.
| Dye | Form | Molar Extinction Coefficient (ε) in H₂O (M⁻¹cm⁻¹) | Quantum Yield (Φ) in H₂O | Fluorescence Lifetime (τ) in H₂O (ns) |
| Cy5 | Free Dye | 250,000 | 0.21 | 1.01 |
| Cy5B-disulfo | Free Dye | 203,000 | 0.34 | 1.20 |
| Cy5B-trisulfo | Free Dye | 201,000 | 0.35 | 1.22 |
| Cy5 | mAb conjugate | N/A | 0.11 (DOL 3.0) | 0.95 (DOL 3.0) |
| Cy5B-disulfo | mAb conjugate | N/A | 0.23 (DOL 3.2) | 1.09 (DOL 3.2) |
| Cy5B-trisulfo | mAb conjugate | N/A | 0.33 (DOL 3.2) | 1.29 (DOL 3.2) |
Table 2. Photophysical properties of free and antibody-conjugated Cy5 and sulfonated Cy5B analogs. Data sourced from a study on targetable conformationally restricted cyanines.[2] (DOL = Degree of Labeling)
Experimental Protocols
To empirically assess the performance of trisulfonated Cy5 dyes, the following experimental protocols can be employed.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. The comparative method involves comparing the fluorescence intensity of the test sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Test sample (Trisulfonated Cy5)
-
Standard sample with known quantum yield in the same solvent (e.g., Cy5 in PBS with Φ ≈ 0.27)
-
Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline - PBS)
Procedure:
-
Prepare a series of dilutions for both the test sample and the standard in the chosen solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for all measurements.
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard. The resulting plots should be linear.
-
Calculate the quantum yield of the test sample using the following equation:
Φtest = Φstd * (mtest / mstd) * (η2test / η2std)
Where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent (if the same solvent is used for both, this term cancels out)
-
Photostability Assessment (Photobleaching Assay)
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector
-
Solutions of trisulfonated Cy5 and monosulfonated Cy5 at the same concentration
-
Microscope slides and coverslips
Procedure:
-
Prepare samples by mounting the dye solutions on microscope slides.
-
Acquire initial fluorescence images of both samples under identical imaging conditions (e.g., laser power, exposure time, detector gain).
-
Continuously illuminate a defined region of each sample with the excitation light.
-
Acquire images at regular time intervals during the illumination period.
-
Quantify the fluorescence intensity of the illuminated region in each image over time.
-
Plot the normalized fluorescence intensity as a function of time for both dyes. The rate of fluorescence decay is indicative of the photobleaching rate. A slower decay signifies higher photostability. The data can be fitted to an exponential decay function to determine the photobleaching lifetime (τ).
Mandatory Visualizations
Logical Relationship: Impact of Trisulfonation
Caption: Logical flow of how trisulfonation improves Cy5 dye performance.
Experimental Workflow: Targeted In Vivo Cancer Imaging
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Trisulfo-Cy5-Alkyne
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Trisulfo-Cy5-Alkyne, a fluorescent dye and click chemistry reagent, requires specific disposal procedures due to its chemical properties. This guide provides essential, step-by-step information for its proper disposal.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazards can be inferred from its structural components: a trisulfonated cyanine (B1664457) dye and a terminal alkyne.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound, especially in its powdered form, in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Terminal Alkyne Hazard: The most significant immediate hazard associated with terminal alkynes is the potential to form explosive heavy metal acetylides.[1] Therefore, it is crucial to avoid contact with heavy metal salts, particularly copper(I), silver, and mercury.[1]
Waste Segregation and Containerization
Proper segregation of waste streams is a critical first step in the safe disposal of this compound.[1][2]
-
Solid Waste:
-
Examples: Contaminated gloves, pipette tips, weigh boats, and paper towels.
-
Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[1] The container must be clearly labeled as "Hazardous Chemical Waste" and specify that it "Contains this compound".[1]
-
-
Liquid Waste:
-
Examples: Unused solutions of this compound, reaction mixtures, and solvent rinsates (e.g., from DMSO, DMF, or water).[3][4]
-
Procedure: Collect all liquid waste in a compatible, leak-proof, and sealable liquid waste container.[1] The container material must be compatible with the solvents used. Label the container "Hazardous Liquid Chemical Waste," specifying "Contains this compound" and listing all solvent components.[1]
-
-
Sharps Waste:
-
Glassware Decontamination:
-
Procedure: Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove residual compound.[1] Collect this initial rinsate as hazardous liquid waste.[1] Subsequent rinses with detergent and water can typically be disposed of down the drain, but always confirm this with your institution's specific guidelines.[1]
-
Disposal Protocol
Under no circumstances should this compound waste be disposed of in the regular trash or down the sanitary sewer.[1] The primary disposal route is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[1][2][5]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.[5][6]
-
Storage: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[5][7] This area should be inspected weekly for any signs of leakage.[7]
-
Arrange for Pickup: Once waste containers are full (typically recommended to be no more than three-quarters capacity), seal them securely.[1] Follow your institution's procedures to arrange for pickup by the EHS department or a licensed chemical waste disposal service.[1][2]
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand.[2]
-
Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[1][2]
-
Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[1][2]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.[2]
Quantitative Data Summary
The following table summarizes the known quantitative properties of this compound.
| Property | Value | Source |
| CAS Number | 2055138-90-2 | [8][9] |
| Molecular Formula | C37H45N3O10S3 | [8] |
| Molecular Weight | 788 g/mol | [8] |
| Excitation Maximum | 647 nm | [8] |
| Emission Maximum | 670 nm | [8] |
| Solubility | Water, DMSO, DMF, DCM | [8] |
| Storage | -20°C | [8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]
- 9. This compound | 2055138-90-2 [amp.chemicalbook.com]
Personal protective equipment for handling Trisulfo-Cy5-Alkyne
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This document provides immediate and essential safety and logistical information for Trisulfo-Cy5-Alkyne, a fluorescent dye used in click chemistry applications. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
I. Product Identification and Properties
This compound is a cyanine (B1664457) dye containing an alkyne group, making it suitable for copper-catalyzed click chemistry reactions.[1][2][3][4] Key properties are summarized below.
| Property | Value | Source |
| Storage Temperature | -20°C | [1][2][5] |
| Solubility | Water, DMSO, DMF | [1][5] |
| Appearance | Typically a solid | |
| Excitation Maximum (Ex) | ~647 nm | [1] |
| Emission Maximum (Em) | ~670 nm | [1] |
II. Personal Protective Equipment (PPE)
When handling this compound in either solid or solution form, a comprehensive personal protective equipment plan is mandatory to minimize exposure risk.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. |
| Eyes/Face | Safety goggles and face shield | Goggles must be splash-proof. A face shield should be worn over goggles when handling the powder or solutions to protect against splashes. |
| Body | Laboratory coat | A fully buttoned lab coat is the minimum requirement. |
| Respiratory | Fume hood or respirator | All handling of the solid powder and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a properly fitted respirator may be required. |
III. Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is crucial for safety and to prevent contamination.
A. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number match the order.
-
Store the container upright in a designated, clearly labeled area at -20°C.[1][2][5]
B. Preparation and Use:
-
Preparation:
-
Bring the container to room temperature before opening to prevent condensation.
-
All weighing of the solid and preparation of solutions must be performed in a chemical fume hood.
-
-
Handling:
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
C. Spill Management:
-
Minor Spills:
-
Wearing appropriate PPE, cover the spill with an absorbent, inert material.
-
Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
D. Disposal Plan:
-
Waste Identification: All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, should be considered chemical waste.
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal:
-
Dispose of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
IV. Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
